molecular formula C15H23N3O2 B1457167 tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate CAS No. 885693-48-1

tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B1457167
CAS No.: 885693-48-1
M. Wt: 277.36 g/mol
InChI Key: XVFBFTRNOMROEW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate is a chemical intermediate of significant interest in medicinal and process chemistry for constructing targeted therapeutic agents. This compound features a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group, a cornerstone of modern synthetic organic chemistry that facilitates further selective derivatization. The presence of the 5-aminopyridinyl moiety provides a versatile handle for metal-catalyzed cross-coupling reactions and other functional group transformations, enabling researchers to efficiently build complex molecular architectures. Compounds with analogous aminopyridinyl-heterocycle structures are recognized as critical synthons in the development of kinase inhibitors, among other bioactive molecules . As a specialized building block, it is designed for use in discovery chemistry and route-scouting activities within pharmaceutical research and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)13-5-4-12(16)10-17-13/h4-5,10-11H,6-9,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFBFTRNOMROEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: Initial inquiries for "tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate" frequently lead to ambiguity in chemical databases. This guide focuses on the well-documented and commercially prevalent analogue, tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate , CAS Number 119285-07-3. This distinction, substituting a piperazine core for the piperidine ring, is critical for accurate research and development. This document is dedicated to the precise characterization of this piperazine derivative.

Section 1: Introduction and Relevance

tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its structure, featuring a Boc-protected piperazine, a flexible linker, and a functionalized aminopyridine moiety, makes it a versatile scaffold for the synthesis of complex molecules. The primary amino group and the pyridine nitrogen serve as crucial hydrogen bond donors and acceptors, while the Boc-protected nitrogen offers a site for further, controlled chemical modification. This unique combination of features has positioned it as a valuable intermediate in the development of targeted therapeutics. Understanding its fundamental physical and chemical properties is paramount for its effective use in synthetic workflows, ensuring reproducibility, optimizing reaction conditions, and maintaining safety.

Section 2: Core Physical and Chemical Identifiers

Precise identification is the foundation of reproducible science. The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 119285-07-3[1][2][3]
IUPAC Name tert-butyl 4-(5-amino-2-pyridinyl)-1-piperazinecarboxylate[1][3]
Synonyms 1-Boc-4-(5-aminopyridin-2-yl)piperazine, 4-(5-Aminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester[2][4][5]
Molecular Formula C₁₄H₂₂N₄O₂[3][5][6]
Molecular Weight 278.35 g/mol [3][5][7]
Exact Mass 278.17427596 Da[3]
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)N[3]
InChIKey RMHRRMBFHGEDSR-UHFFFAOYSA-N[1][3]

Section 3: Physicochemical Properties

The bulk properties of a compound dictate its handling, storage, and behavior in various experimental setups.

Appearance and Form

The compound is typically supplied as a solid.[1][8] Its appearance can range from white to brown or even dark purple, often in crystalline or powder form.[4] This variation in color may depend on the purity and the specific manufacturing process.

Thermal Properties

Thermal stability is a critical parameter for synthesis and storage.

Thermal PropertyValueSource(s)
Melting Point 98-101 °C[1][2]
Boiling Point 470.4 ± 45.0 °C at 760 mmHg[1][2]
Flash Point 238.3 ± 28.7 °C[2]

The defined melting point range suggests a relatively pure, crystalline solid under standard conditions. The high boiling point is characteristic of a molecule with significant polarity and molecular weight.

Solubility Profile

Solubility dictates the choice of solvents for reactions, purification, and analytical characterization.

SolventSolubilitySource(s)
Ethanol Soluble[2]
Methanol Soluble[2]
Dimethyl Sulfoxide (DMSO) Soluble[2]

This profile indicates good solubility in polar organic solvents, which is consistent with the presence of multiple nitrogen and oxygen atoms capable of forming hydrogen bonds.

Computed Properties

Computational models provide further insight into the molecule's behavior.

Computed PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 71.7 Ų[3][7]
XLogP3 1.3[3][7]
Complexity 335[3][7]

The TPSA and LogP values suggest moderate polarity and bioavailability, making it an attractive scaffold for drug design.

Section 4: Synthetic and Analytical Workflow

The reliable use of tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate requires a robust workflow for its synthesis and characterization. A common synthetic route involves the reduction of a nitro-precursor.

Typical Synthetic Protocol: Reduction of Nitro-Precursor

This method is frequently cited and provides a high-yield pathway to the desired amine.

Reaction: Reduction of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate to tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.

Methodology:

  • Vessel Preparation: To a suitable reaction flask, add tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 50% wet) and a solvent such as methanol or ethanol.[8][9]

  • Atmosphere Exchange: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This process is often repeated to ensure an inert atmosphere.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 15-16 hours).[8][9]

  • Workup: Once complete, carefully evacuate the hydrogen and purge the system with an inert gas like nitrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the final product.[8][9]

Causality: The palladium-on-carbon catalyst is essential for the catalytic hydrogenation of the nitro group (-NO₂) to the primary amine (-NH₂). The use of a protic solvent like methanol or ethanol facilitates the reaction. The final filtration step is critical to remove the heterogeneous catalyst, which is crucial for the purity of the final compound.

G cluster_start Starting Materials cluster_process Process cluster_workup Workup cluster_end Final Product Nitro tert-butyl 4-(5-nitropyridin-2-yl) piperazine-1-carboxylate Reaction Hydrogenation (H₂) Room Temperature, 15-16h Nitro->Reaction Catalyst 10% Pd/C Catalyst->Reaction Solvent Methanol / Ethanol Solvent->Reaction Filtration Filter through Diatomaceous Earth Reaction->Filtration Remove Catalyst Concentration Concentrate under Reduced Pressure Filtration->Concentration Product tert-butyl 4-(5-aminopyridin-2-yl) piperazine-1-carboxylate Concentration->Product

Caption: Synthetic workflow for the preparation of the title compound.

Spectroscopic Characterization

Structural confirmation relies on standard spectroscopic methods. While specific spectra are proprietary to suppliers, the expected outcomes are well-understood. Mass spectrometry is commonly used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at approximately m/z 279.[8][9] ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure, with characteristic peaks for the tert-butyl group, the piperazine ring protons, and the aromatic protons of the aminopyridine ring.

Section 5: Safety and Handling

Safe handling is essential when working with any chemical intermediate.

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

The signal word associated with these hazards is "Warning".

Recommended Handling Protocols

Adherence to the following protocols is crucial for minimizing exposure and ensuring laboratory safety.

Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[2]

    • Hand Protection: Wear suitable protective gloves (e.g., nitrile) inspected for integrity before use.[11]

    • Body Protection: Wear a lab coat and appropriate protective clothing.[12]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[10][12]

  • Spill & Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Inhalation: Move the person to fresh air.[2]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[2]

G cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering & Hygiene Controls cluster_procedures Handling Procedures Goggles Safety Goggles Handling Safe Chemical Handling Goggles->Handling Gloves Protective Gloves Gloves->Handling Coat Lab Coat Coat->Handling Hood Chemical Fume Hood Hood->Handling Wash Hand Washing Wash->Handling NoFood No Food/Drink NoFood->Handling Hazard Skin Irritation (H315) Eye Irritation (H319) Respiratory Irritation (H335) Harmful if Swallowed (H302) Handling->Hazard Mitigates

Caption: Logical relationship between controls and hazard mitigation.

Storage and Stability

Proper storage is necessary to maintain the compound's integrity.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10][11] Some suppliers recommend refrigerated storage (2-8°C) and protection from light.[2]

  • Stability: The compound is stable under recommended storage conditions.[11]

  • Incompatibilities: Avoid strong oxidizing agents.[11]

References

  • Tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate CAS 119285-07-3. (n.d.). BIOSYNCE. Retrieved January 1, 2026, from [Link]

  • tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

  • tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (n.d.). Angene Chemical. Retrieved January 1, 2026, from [Link]

  • MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. (n.d.). Watson International. Retrieved January 1, 2026, from [Link]

  • tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (n.d.). Virtuous Lifesciences. Retrieved January 1, 2026, from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific molecule is not extensively available, this guide outlines a robust and scientifically-grounded synthetic pathway, discusses its physicochemical properties, and explores its prospective applications based on the well-established utility of the aminopyridinyl-piperidine scaffold.

Chemical Structure and Nomenclature

The foundational step in understanding the utility of a molecule is the precise definition of its structure and systematic name.

Chemical Structure:

The chemical structure of this compound is characterized by a central piperidine ring substituted at the 4-position with a 5-aminopyridin-2-yl group. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group.

IUPAC Name:

The formal IUPAC name for this compound is This compound .

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound. These values are calculated based on its chemical structure and are crucial for designing experimental conditions for its synthesis, purification, and use in further chemical transformations.

PropertyValueSource
Molecular Formula C₁₅H₂₃N₃O₂Calculated
Molecular Weight 277.36 g/mol Calculated
Appearance Predicted to be an off-white to yellow solid
Solubility Predicted to be soluble in organic solvents like dichloromethane, methanol, and DMSO
Melting Point Not available (predicted to be a solid at room temperature)

Proposed Synthetic Pathway

Given the absence of a widely reported synthesis for this compound, a logical and efficient two-step synthetic route is proposed. This pathway leverages a Suzuki-Miyaura cross-coupling reaction followed by a nitro group reduction, both of which are highly reliable and well-documented transformations in organic synthesis.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction SM1 2-Bromo-5-nitropyridine Intermediate tert-Butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate SM1->Intermediate Suzuki-Miyaura Reaction SM2 tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate SM2->Intermediate Catalyst1 Pd(dppf)Cl₂ K₂CO₃ Catalyst1->Intermediate Final_Product This compound Intermediate->Final_Product Catalytic Hydogenation Catalyst2 H₂ (g) Pd/C Catalyst2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial step involves the formation of the C-C bond between the pyridine and piperidine rings via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely employed in the pharmaceutical industry due to its high functional group tolerance and reliability.[1][2]

Reaction Scheme:

(2-Bromo-5-nitropyridine) + (tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate) --[Pd(dppf)Cl₂, K₂CO₃, Solvent, Heat]--> (tert-Butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate)

Detailed Experimental Protocol:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-nitropyridine (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), and potassium carbonate (2.5 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • A degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), is added.

  • The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is chosen for its efficiency in coupling reactions involving heterocyclic compounds.[3]

  • Base: Potassium carbonate is a common and effective base for Suzuki-Miyaura couplings.

  • Solvent: A mixture of dioxane and water is used to ensure the solubility of both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation of the palladium catalyst.

Step 2: Nitro Group Reduction

The final step is the chemoselective reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[4][5]

Reaction Scheme:

(tert-Butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate) --[H₂, Pd/C, Solvent]--> (this compound)

Detailed Experimental Protocol:

  • To a hydrogenation flask, add tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Carefully add palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • The flask is connected to a hydrogen gas supply and purged several times to replace the air with hydrogen.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at balloon pressure or slightly higher) at room temperature for 4-8 hours.

  • Reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, the hydrogen supply is removed, and the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[5] It is generally preferred over other reducing agents like iron or tin in acidic media to avoid harsh reaction conditions that might cleave the Boc protecting group.

  • Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the substrate and are compatible with the catalytic hydrogenation process.

Applications in Drug Discovery

The 2-aminopyridine moiety is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to engage in various non-covalent interactions, makes it a valuable component in the design of enzyme inhibitors and receptor modulators.

The piperidine ring provides a three-dimensional structural element that can be used to orient substituents in specific vectors to optimize binding to a biological target. The Boc-protected amine allows for further synthetic modifications, making this compound a versatile intermediate for the synthesis of compound libraries for high-throughput screening.

The logical relationship for its application in drug discovery is illustrated below:

Drug_Discovery_Logic cluster_0 Key Structural Features cluster_1 Potential Therapeutic Applications Target_Molecule tert-Butyl 4-(5-aminopyridin-2-yl) piperidine-1-carboxylate Aminopyridine 5-Aminopyridine Moiety (Privileged Scaffold) Target_Molecule->Aminopyridine Piperidine Piperidine Scaffold (3D Diversity) Target_Molecule->Piperidine Boc_Group Boc-Protected Amine (Synthetic Handle) Target_Molecule->Boc_Group Kinase_Inhibitors Kinase Inhibitors (e.g., for Oncology) Aminopyridine->Kinase_Inhibitors GPCR_Modulators GPCR Modulators Piperidine->GPCR_Modulators Other_Targets Other Therapeutic Targets Boc_Group->Other_Targets Further Derivatization

Caption: Role of the target molecule in drug discovery.

Conclusion

This compound is a valuable, albeit not widely commercialized, building block for the synthesis of novel chemical entities with therapeutic potential. The proposed two-step synthesis, employing a Suzuki-Miyaura coupling and a subsequent nitro group reduction, offers a reliable and scalable method for its preparation. The presence of the aminopyridine and piperidine scaffolds, coupled with a versatile Boc-protected amine, makes this compound an attractive starting point for the development of new drug candidates targeting a range of diseases. This guide provides the necessary foundational knowledge for researchers and scientists to synthesize and utilize this promising intermediate in their drug discovery programs.

References

  • PubChem. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

  • Google Patents. A kind of preparation method of 2 nitro 5 bromopyridines.
  • PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. [Link]

  • Royal Society of Chemistry. Advances. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • Moltus Research Laboratories Private Limited. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers and Suppliers from Mumbai. [Link]

  • PubChem. Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Google Patents. Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ResearchGate. Suzuki Coupling ?. [Link]

  • Shimadzu Chemistry & Diagnostics. tert-Butyl 4-(2-aminopyridin-3-ylamino)piperidine-1-carboxylate. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

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CAS number 119285-07-3 properties and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate (CAS: 119285-07-3)

Introduction

tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, identified by CAS number 119285-07-3, is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and pharmaceutical development.[1] Its molecular architecture, featuring a Boc-protected piperazine ring linked to an aminopyridine moiety, renders it a versatile building block for the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, primary applications, and associated hazards, tailored for professionals engaged in chemical research and drug discovery. The compound serves as a key intermediate, enabling chemists to introduce specific functional groups crucial for modulating the pharmacokinetic and pharmacodynamic profiles of new drug candidates.[1] It is notably recognized as an impurity and a synthetic precursor in the manufacturing of Palbociclib, an anticancer medication.[2]

Chemical Identity and Physicochemical Properties

The compound is systematically named tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.[3][][5] It is also commonly referred to by several synonyms, including 1-Boc-4-(5-aminopyridin-2-yl)piperazine and 5-Amino-2-(4-BOC-piperazino)pyridine.[][6][7]

Molecular Structure

The structure consists of a pyridine ring substituted with an amino group at the 5-position and a piperazine ring at the 2-position. The distal nitrogen of the piperazine ring is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that prevents unwanted reactions of the secondary amine.

Caption: 2D Structure of tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference. These values are critical for designing experimental conditions, including reaction setups, purification, and formulation.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₂N₄O₂[][5][8]
Molecular Weight 278.35 g/mol [3][][5]
Physical Form White to brown or dark purple solid/powder/crystal[3][6]
Melting Point 98-101 °C[3][][6]
Boiling Point 470.4 °C at 760 mmHg[3][][6]
Density 1.182 g/cm³ (Predicted)[][6]
InChI Key RMHRRMBFHGEDSR-UHFFFAOYSA-N[3][]
Purity Typically >95%[3][][8]
Topological Polar Surface Area 71.7 Ų[9]
Hydrogen Bond Donor Count 1[1][9]
Hydrogen Bond Acceptor Count 5[1][9]

Synthesis Protocol

The most common laboratory-scale synthesis of this compound involves the reduction of its nitro-group precursor. The causality behind this choice is the high efficiency and selectivity of catalytic hydrogenation for converting aromatic nitro groups to amines without affecting the Boc-protecting group or the pyridine ring under controlled conditions.

Reaction: Catalytic Hydrogenation

This procedure outlines the reduction of 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine to yield the target amine.[6]

G cluster_start Starting Material cluster_reagents Reagents & Catalyst cluster_process Process cluster_product Final Product Start 1-Boc-4-(5-nitro-2-pyridinyl)piperazine (Precursor) Reagents Methanol (Solvent) 10% Palladium on Carbon (Catalyst) Hydrogen Gas (H₂) Start->Reagents Add to flask Process Stir at Room Temperature Under H₂ Atmosphere (15 hours) Reagents->Process Initiate reaction Product tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate (CAS 119285-07-3) Process->Product Yields

Caption: Synthesis workflow for CAS 119285-07-3 via catalytic hydrogenation.

Step-by-Step Methodology

This protocol is adapted from established synthesis procedures.[6]

  • Vessel Preparation: To a 250-mL round-bottomed flask, add 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine (4.0 g, 13.0 mmol).

  • Catalyst and Solvent Addition: Add 10% palladium on carbon (500 mg, wetted) and methanol (130 mL). The catalyst is wetted to prevent ignition upon contact with the solvent and air.

  • Atmosphere Exchange: Seal the flask and place it under a nitrogen atmosphere. Evacuate the nitrogen and backfill with hydrogen gas. This cycle is repeated to ensure a complete hydrogen atmosphere, which is essential for the reduction.

  • Reaction: Stir the mixture vigorously at room temperature for approximately 15 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully evacuate the hydrogen gas and backfill with nitrogen. The palladium catalyst is pyrophoric and must not be exposed to air while dry. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.

Applications in Research and Drug Development

The primary utility of CAS 119285-07-3 is as a versatile scaffold in synthetic and medicinal chemistry.[1][8] Its structure contains three key features that chemists can exploit:

  • Primary Aromatic Amine (-NH₂): This functional group is a nucleophile and a common handle for forming amides, sulfonamides, or for use in cross-coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex molecular architectures.

  • Boc-Protected Piperazine: The Boc group provides robust protection for the piperazine nitrogen during synthesis but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a secondary amine. This newly deprotected amine can then be functionalized further.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can influence the molecule's basicity, solubility, and ability to form hydrogen bonds, which are critical for receptor binding and pharmacokinetic properties.

This compound is a key building block for creating a wide range of biologically active molecules for pharmaceutical applications.[1] Its strategic importance is highlighted by its role as an intermediate in the synthesis of Palbociclib, a CDK4/6 inhibitor used in cancer therapy.[2]

Hazard Identification and Safe Handling

Understanding the hazards associated with CAS 119285-07-3 is crucial for ensuring laboratory safety. The compound is classified as harmful and requires careful handling.[10]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

  • Pictogram: GHS07 (Exclamation Mark)[3][6]

  • Signal Word: Warning[3][6] or Danger[11]

  • Hazard Statements:

    • H301: Toxic if swallowed.[11]

    • H302: Harmful if swallowed.[3][6]

    • H315: Causes skin irritation.[3][6]

    • H319: Causes serious eye irritation.[3][6]

    • H335: May cause respiratory irritation.[3][6]

Caption: GHS Hazard and Precautionary Statement Summary.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, the following precautions must be observed:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Eyewash stations and safety showers should be readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles that comply with EN166 or similar standards.[10][11]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[10] Wash hands thoroughly after handling.[10]

    • Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Some suppliers recommend refrigeration (2-8°C or 4°C) and protection from light.[3][6][11] Store locked up.[11]

  • Disposal: Dispose of the substance and its container as hazardous waste.[11] This should be done through a licensed disposal company in accordance with local, regional, and national regulations.[10] Do not allow the material to enter drains or water courses.[10]

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor.[11] Rinse mouth.[11]

  • In Case of Skin Contact: Remove contaminated clothing and wash the skin with plenty of soap and water.[10] If irritation persists, seek medical attention.[10]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[11] Seek medical attention.

  • If Inhaled: Move the person to fresh air.[10] If symptoms persist, seek medical attention.[10]

References

  • Current time information in Moscow, RU.
  • CAS#:119285-07-3 | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (2025-08-27). Chemsrc. Retrieved from [Link]

  • tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | C14H22N4O2. (No Date). PubChem. Retrieved from [Link]

  • tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (No Date). Angene Chemical. Retrieved from [Link]

  • tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (No Date). Virtuous Lifesciences. Retrieved from [Link]

  • 5-Amino-2-(4-BOC-piperazino)pyridine. (No Date). Pharmaffiliates. Retrieved from [Link]

  • 119285-07-3 | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (No Date). AA Blocks. Retrieved from [Link]

  • 4-(5-AMINOPYRIDIN-2-YL)PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Synthesis. (No Date). Molbase. Retrieved from [Link]

  • Furo-3-carboxamide derivatives and methods of use. (No Date). Google Patents.
  • Palbociclib Impurities. (No Date). SynZeal. Retrieved from [Link]

  • Tris(dibenzylideneacetone)dipalladium. (No Date). Pharmaffiliates. Retrieved from [Link]

  • What are the optical properties of materials containing piperazine...
  • CAS No. 193902-78-2, Name: 1-Boc-4-(5-nitro-2-pyridinyl)piperazine. (No Date). Chem-Db.Com. Retrieved from [Link]

  • Applications of pharmacometrics in drug development. (2024-12-19). PubMed. Retrieved from [Link]

  • Applications in drug development. (2005-03-07). European Pharmaceutical Review. Retrieved from [Link]

  • MERPIMUL 73270 IP QL - Safety data sheet. (2023-07-28). Wall Chemie GmbH. Retrieved from [Link]

  • A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. (2025-03-03). Blumberg Institute. Retrieved from [Link]

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In-Depth Technical Guide to the Characterization of C14H22N4O2 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of two known isomers with the molecular formula C14H22N4O2: Cuprizone and 1,3,7-Tripropylxanthine . As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the experimental rationale and the significance of the findings, particularly in the context of drug discovery and development.

Part 1: Structural Elucidation and Physicochemical Properties

The molecular formula C14H22N4O2 presents multiple isomeric possibilities. This guide focuses on two commercially available and researched compounds: a chelating agent with neurotoxic properties and a synthetic xanthine derivative.

Isomer 1: Cuprizone (Bis(cyclohexanone)oxalyldihydrazone)

Cuprizone is a well-studied copper-chelating agent widely used in neuroscience research to induce demyelination in animal models, providing a valuable tool for studying neurodegenerative diseases like multiple sclerosis.[1][2]

Chemical Structure:

  • IUPAC Name: N',N''-bis(cyclohexylidene)ethanedihydrazide[3]

  • CAS Number: 370-81-0[3]

  • Molecular Weight: 278.35 g/mol [3]

  • SMILES: C1CCC(=NNC(=O)C(=O)NN=C2CCCCC2)CC1[3]

  • InChIKey: DSRJIHMZAQEUJV-UHFFFAOYSA-N[3]

Physicochemical Data Summary:

PropertyValueSource
Melting Point210-214 °C[4]
AppearanceWhite to off-white crystalline powderCommercially available data
SolubilitySoluble in hot methanol and ethanol, insoluble in water.[4][4]
Isomer 2: 1,3,7-Tripropylxanthine

1,3,7-Tripropylxanthine belongs to the xanthine class of alkaloids, which includes naturally occurring compounds like caffeine and theophylline.[5] Synthetic derivatives like this are of interest for their potential to modulate adenosine receptors and other biological targets.[5]

Chemical Structure:

  • IUPAC Name: 1,3,7-tripropyl-3,7-dihydro-1H-purine-2,6-dione[6]

  • PubChem CID: 11492842[6]

  • Molecular Weight: 278.35 g/mol [6]

  • SMILES: CCCN1C=NC2=C1C(=O)N(C(=O)N2CCC)CCC[6]

  • InChIKey: PMJKNRZFAZJNRA-UHFFFAOYSA-N[6]

Physicochemical Data Summary:

PropertyValueSource
XLogP32.2[6]
Hydrogen Bond Donor Count0[6]
Hydrogen Bond Acceptor Count3[6]

Part 2: Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and characterization of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms.

Cuprizone: The ¹H NMR spectrum of Cuprizone is expected to be relatively simple due to the molecule's symmetry. The cyclohexyl protons would appear as multiplets in the aliphatic region. A key feature would be the signal for the N-H protons, which may be broad and its chemical shift dependent on the solvent and concentration. A study on Cuprizone purity reported the presence of characteristic peaks, though specific shifts were not detailed in the abstract.[7] Another study involving a Cuprizone derivative mentioned ¹H NMR data with downfield-shifted protons, indicating the presence of a charged nitrogen in a heterocyclic ring, which provides a useful comparison for the parent compound.[1]

Typical Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Workflow for NMR Data Interpretation:

NMR_Workflow cluster_1d 1D NMR cluster_2d 2D NMR (Optional) cluster_structure Structural Information H1_NMR ¹H NMR Proton_Environments Proton Environments (Chemical Shift) H1_NMR->Proton_Environments Proton_Connectivity Proton-Proton Connectivity (J-coupling) H1_NMR->Proton_Connectivity C13_NMR ¹³C NMR Carbon_Backbone Carbon Backbone (¹³C Shifts) C13_NMR->Carbon_Backbone COSY COSY COSY->Proton_Connectivity HSQC HSQC Proton_Carbon_Connectivity Proton-Carbon Connectivity (HSQC/HMBC) HSQC->Proton_Carbon_Connectivity HMBC HMBC HMBC->Proton_Carbon_Connectivity Final_Structure Final Structure Elucidation Proton_Environments->Final_Structure Proton_Connectivity->Final_Structure Carbon_Backbone->Final_Structure Proton_Carbon_Connectivity->Final_Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Cuprizone: The ¹³C NMR spectrum of Cuprizone would show signals for the carbonyl carbons, the imine carbons, and the carbons of the cyclohexyl rings. Due to symmetry, fewer signals than the total number of carbons would be expected.

1,3,7-Tripropylxanthine: The ¹³C NMR spectrum of 1,3,7-Tripropylxanthine would display signals for the carbonyl carbons (C2 and C6), the carbons of the purine ring, and the carbons of the three distinct propyl groups. The chemical shifts of the carbonyl carbons would be in the downfield region, characteristic of such functional groups.[9]

Typical Experimental Protocol for ¹³C NMR:

The protocol is similar to that for ¹H NMR, but with a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming the molecular formula and gaining insights into the structure.

Expected Mass Spectra:

  • Cuprizone: The mass spectrum of Cuprizone should show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) at m/z 278 or 279, respectively.[10] Fragmentation may involve the cleavage of the N-N bond and the loss of cyclohexylidene or carbonyl groups.

  • 1,3,7-Tripropylxanthine: The mass spectrum of 1,3,7-Tripropylxanthine is also expected to show a molecular ion peak at m/z 278. Fragmentation would likely involve the loss of the propyl side chains.

Typical Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Interpret the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Mass Spectrometry Workflow:

MS_Workflow Sample_Introduction Sample Introduction Ionization Ionization (e.g., ESI, EI) Sample_Introduction->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum Data_Analysis Data Analysis Mass_Spectrum->Data_Analysis Structural_Information Molecular Weight & Fragmentation Pattern Data_Analysis->Structural_Information

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected IR Spectra:

  • Cuprizone: The IR spectrum of Cuprizone is expected to show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide group (around 1650-1680 cm⁻¹), and C=N stretching of the imine group (around 1640-1690 cm⁻¹).

  • 1,3,7-Tripropylxanthine: The IR spectrum of 1,3,7-Tripropylxanthine would be dominated by the strong absorption bands of the two carbonyl groups (C=O) in the purine ring, typically in the range of 1650-1720 cm⁻¹. C-H stretching vibrations of the propyl groups would be observed around 2850-3000 cm⁻¹.

Typical Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the corresponding functional groups.

Part 3: Biological Activity and Significance

Understanding the biological context of these isomers is critical for drug development professionals.

Cuprizone: A Tool for Studying Demyelination

Cuprizone's primary significance lies in its ability to selectively induce oligodendrocyte apoptosis and subsequent demyelination in the central nervous system of rodents.[2] This toxic effect is believed to be mediated by its copper-chelating properties, which disrupt the function of copper-dependent enzymes, such as cytochrome c oxidase, leading to mitochondrial dysfunction and oxidative stress.[11] The cuprizone model is extensively used to study the mechanisms of demyelination and remyelination, and to screen potential therapeutic agents for diseases like multiple sclerosis.[12]

Signaling Pathway Implicated in Cuprizone-Induced Demyelination:

Cuprizone_Pathway Cuprizone Cuprizone Copper Copper (Cu²⁺) Cuprizone->Copper Chelation Mitochondria Mitochondria Cuprizone->Mitochondria Dysfunction Cytochrome_C_Oxidase Cytochrome c Oxidase Copper->Cytochrome_C_Oxidase Required for function Oxidative_Stress Oxidative Stress (ROS production) Mitochondria->Oxidative_Stress Oligodendrocyte_Apoptosis Oligodendrocyte Apoptosis Oxidative_Stress->Oligodendrocyte_Apoptosis Demyelination Demyelination Oligodendrocyte_Apoptosis->Demyelination

Caption: Proposed mechanism of Cuprizone-induced demyelination.

1,3,7-Tripropylxanthine: A Potential Adenosine Receptor Modulator

Xanthine and its derivatives are known for their diverse pharmacological activities, including acting as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[5] Caffeine, a well-known xanthine, exerts its stimulant effects primarily through the blockade of adenosine A₁ and A₂A receptors. Synthetic derivatives like 1,3,7-tripropylxanthine are synthesized and studied to explore their potential for enhanced potency, selectivity, and novel therapeutic applications in areas such as neurodegenerative diseases, respiratory disorders, and as anti-inflammatory agents.[5][13]

Part 4: Conclusion and Future Directions

This guide has provided a detailed framework for the characterization of two isomers of C14H22N4O2, Cuprizone and 1,3,7-Tripropylxanthine. While substantial information is available for Cuprizone, particularly regarding its biological application, the detailed experimental characterization data for 1,3,7-Tripropylxanthine is less accessible in the public domain and represents an area for further investigation. For drug development professionals, the contrasting profiles of these two isomers underscore the critical importance of comprehensive characterization to understand the structure-activity relationships that govern their biological effects. Future research on novel xanthine derivatives could lead to the discovery of new therapeutic agents with improved pharmacological profiles.

References

  • PubChem. Cuprizone. [Link]

  • Molecules. Xanthine: Synthetic Strategy And Biological Activity. [Link]

  • ChemBK. Cuprizon l. [Link]

  • Journal of Agricultural and Food Chemistry. Synthesis, Crystal Structures, and Biological Activity Evaluation of Novel Xanthine Derivatives Containing a Pyrethroid Moiety. [Link]

  • Molecules. RECENT INNOVATIONS IN BIOLOGICAL ACTIVITIES OF XANTHINE AND ITS DERIVATIVES: A REVIEW. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PMC. Cuprizone Intoxication Induces Cell Intrinsic Alterations in Oligodendrocyte Metabolism Independent of Copper Chelation. [Link]

  • ResearchGate. MS/MS fragmentation spectrum of CZ molecular ion ([M+H] + = 279 m/z) from a biological sample. [Link]

  • PubChem. 1,3,7-Tripropylxanthine. [Link]

  • ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. [Link]

  • NIST. 1,3,7-Trimethylxanthine, TMS. [Link]

  • PMC. Untargeted Metabolomic Profiling of Cuprizone-Induced Demyelination in Mouse Corpus Callosum by UPLC-Orbitrap/MS Reveals Potential Metabolic Biomarkers of CNS Demyelination Disorders. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157). [Link]

  • ResearchGate. Cuprizone purity level and main impurities assessed by 1 H NMR.... [Link]

  • ResearchGate. (PDF) Cuprizone-induced demyelination and demyelination-associated inflammation result in different proton magnetic resonance metabolite spectra: 1H-MRS Descriminates Demyelination from its Associated Inflammation. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • PubMed. Longitudinal monitoring of metabolic alterations in cuprizone mouse model of multiple sclerosis using 1H-magnetic resonance spectroscopy. [Link]

  • PubMed. Design, Synthesis and Evaluation of 8-Thiosubstituted 1,3,7- Trimethylxanthine Hydrazones with In-vitro Neuroprotective and MAO-B Inhibitory Activities. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • University of Maryland. FTIR Spectrum. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000239). [Link]

  • Organic Chemistry @ CU Boulder. IR Chart. [Link]

  • PMC. Oligodendrocyte death and myelin loss in the cuprizone model: an updated overview of the intrinsic and extrinsic causes of cuprizone demyelination. [Link]

  • ResearchGate. General scheme for synthesis of 8-substituted 1,3,7-trimethylxanthine derivatives, containing cyclohexylamino residue. [Link]

  • PMC. Cuprizone-induced demyelination and demyelination-associated inflammation result in different proton magnetic resonance metabolite spectra. [Link]

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  • MIT Open Access Articles. Magnetic resonance metrics for identification of cuprizone-induced demyelination in the mouse model of neurodegeneration. [Link]

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  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

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A Senior Application Scientist's Guide to 1-Boc-4-(5-Aminopyridin-2-yl)piperazine: Properties, Synthesis, and Applications in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds is paramount to the discovery of novel therapeutics. 1-Boc-4-(5-aminopyridin-2-yl)piperazine has emerged as a particularly valuable heterocyclic building block, prized for its versatile reactivity and its prevalence in the core structures of targeted therapies, especially kinase inhibitors.[1][2][3] The molecule incorporates three key features that make it indispensable for drug development professionals:

  • A Pyridine Ring: The aminopyridine moiety frequently serves as a "hinge-binding" motif, enabling potent and selective interaction with the ATP-binding site of various protein kinases.[3]

  • A Piperazine Linker: This saturated heterocycle provides a conformationally constrained yet flexible linker, crucial for orienting pharmacophoric groups and optimizing physicochemical properties like solubility and cell permeability.[3]

  • A Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a stable and reliable method for deactivating the N-1 nitrogen of the piperazine ring. This chemical orthogonality is the cornerstone of its utility, allowing chemists to perform selective reactions on the aminopyridine's primary amine before revealing the piperazine's secondary amine for subsequent coupling reactions.[2]

This guide provides an in-depth technical overview of this compound, consolidating its nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its critical applications in drug discovery.

PART 1: Nomenclature and Identification

Precise identification is critical for regulatory compliance and experimental reproducibility. This compound is known by several synonyms and is uniquely identified by its CAS Registry Number.

  • Primary Name: 1-Boc-4-(5-Aminopyridin-2-yl)piperazine[4]

  • IUPAC Name: tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate[5]

  • CAS Number: 119285-07-3[4][5][][7]

  • Common Synonyms:

    • 4-(5-Aminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester[8][9]

    • 5-Amino-2-(4-BOC-piperazino)pyridine[7]

    • tert-Butyl 4-(5-amino-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxylate[5][9]

    • 1-(tert-Butyloxycarbonyl)-4-(5-aminopyridin-2-yl)piperazine

It is crucial to distinguish this compound from its isomers, such as tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5), which is a building block for CDK4/6 inhibitors like Palbociclib and Ribociclib.[3][10][11][12] While structurally similar, the different substitution pattern dramatically alters the final geometry of the target molecule.

PART 2: Physicochemical and Safety Data

A comprehensive understanding of a compound's physical properties and hazards is foundational to its effective and safe use in a research environment.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₄H₂₂N₄O₂[4][5][]
Molecular Weight 278.35 g/mol [4][5][][7]
Appearance White to pale brown powder or crystalline solid[13]
Melting Point 98-101°C[]
Boiling Point 470.4°C at 760 mmHg[]
Density 1.182 g/cm³[]
Solubility Soluble in DMSO, slightly soluble in Methanol[12]
InChI Key RMHRRMBFHGEDSR-UHFFFAOYSA-N[]
GHS Hazard and Safety Information

This compound must be handled with appropriate laboratory precautions.[5]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Eye Damage/IrritationH319Causes serious eye irritation
STOT, Single ExposureH335May cause respiratory irritation

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[14][15]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a dry, cool place. For long-term storage, -20°C is recommended.[9][12]

PART 3: Synthesis and Purification Protocol: A Self-Validating Workflow

The most reliable and high-yielding synthesis route involves the catalytic hydrogenation of the corresponding nitro-precursor. This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and product verification.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-Boc-4-(5-aminopyridin-2-yl)piperazine.

Step-by-Step Methodology

Objective: To synthesize tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate via catalytic reduction.

Materials:

  • 1-Boc-4-(5-nitropyridin-2-yl)piperazine (precursor)

  • 10% Palladium on carbon (Pd/C), wetted

  • Methanol (MeOH), anhydrous

  • Hydrogen (H₂) gas cylinder with regulator

  • Nitrogen (N₂) gas supply

  • Diatomaceous earth (Celite)

  • Round-bottomed flask, magnetic stirrer, hydrogenation balloon or Parr shaker

Protocol:

  • Vessel Preparation: To a 250 mL round-bottomed flask, add the nitro-precursor, 1-Boc-4-(5-nitropyridin-2-yl)piperazine (e.g., 4.0 g, 13.0 mmol).[8]

  • Catalyst and Solvent Addition: Carefully add 10% Pd/C (wetted, ~500 mg) to the flask. This is done cautiously as dry Pd/C can be pyrophoric. Add anhydrous methanol (130 mL) to suspend the solids.[8]

    • Expert Insight: The use of wetted Pd/C mitigates the pyrophoric risk. Methanol is an excellent solvent for this reaction as it solubilizes the starting material and is inert to the reaction conditions, while also being easily removed post-reaction.

  • Inerting the Atmosphere: Seal the flask and evacuate the air using a vacuum pump, then backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere, preventing any potential side reactions with oxygen.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas via a balloon or by connecting to a Parr hydrogenation apparatus.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for approximately 15 hours.[8]

    • Self-Validation Checkpoint: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, looking for the disappearance of the starting material and the appearance of a new, more polar spot (the amine product).

  • Reaction Quench and Catalyst Removal: Once the reaction is complete, carefully evacuate the hydrogen atmosphere and backfill with nitrogen.[8] Filter the reaction mixture through a pad of Celite to completely remove the heterogeneous Pd/C catalyst. Rinse the pad with a small amount of methanol to ensure complete recovery of the product.[8]

    • Expert Insight: Complete removal of the palladium catalyst is critical. Residual palladium can interfere with subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are common next steps for this type of building block.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the target compound as a solid.[8]

  • Final Validation: The isolated product should be characterized to confirm its identity and purity.

    • Mass Spectrometry: An ESI-MS analysis should show a clear peak for [M+H]⁺ at m/z = 279, confirming the correct molecular weight.[8]

    • Purity: Purity should be assessed via HPLC, with a target of >95%.[7]

    • Structure: The chemical structure should be confirmed by ¹H NMR spectroscopy.

PART 4: Applications in Medicinal Chemistry and Drug Development

The primary value of 1-Boc-4-(5-aminopyridin-2-yl)piperazine lies in its role as a versatile intermediate for constructing complex, biologically active molecules.[4]

Scaffold for Kinase Inhibitors

The aminopyridine-piperazine core is a privileged scaffold in kinase inhibitor design. The 2-aminopyridine portion acts as a bioisostere for the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase active site. This interaction is a hallmark of many successful kinase inhibitors.[3][16] The piperazine ring projects out towards the solvent-exposed region of the active site. After Boc deprotection (typically with an acid like trifluoroacetic acid), the newly freed secondary amine serves as a reactive handle. Chemists can then perform reactions such as reductive amination, amide coupling, or nucleophilic substitution to append various side chains.[1][17] This systematic modification allows for the exploration of structure-activity relationships (SAR) to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties (ADME).

Role in Lead Optimization

During lead optimization, the piperazine moiety is often modified to improve drug-like properties. For example, attaching polar groups can enhance aqueous solubility, while appending specific functionalities can improve cell permeability or block metabolic soft spots. The Boc-protected nature of this reagent makes it an ideal starting point for building a library of analogues for SAR studies.[1][18]

References

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  • tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. Virtuous Lifesciences. Available at: [Link]

  • Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate | C14H22N4O2. PubChem. Available at: [Link]

  • CAS No : 571188-59-5 | Product Name : Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Pharmaffiliates. Available at: [Link]

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. CAS Common Chemistry. Available at: [Link]

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2. PubChem. Available at: [Link]

  • MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. Watson International. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Synthesis of piperazine-linked aminopyridine derivatives. ResearchGate. Available at: [Link]

  • Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. PubMed. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

Sources

The Ascendant Scaffold: A Technical Guide to Aminopyridinyl Piperidine Carboxylate Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Among these, the aminopyridinyl piperidine carboxylate scaffold has garnered significant attention from researchers in drug development. This in-depth technical guide provides a comprehensive literature review of this burgeoning class of compounds. We will dissect the core synthetic strategies, elucidate key structure-activity relationships (SAR), and explore the expanding therapeutic landscape, with a particular focus on oncology and neurodegenerative disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical architecture.

Introduction: A Tripartite Scaffold of Promise

The aminopyridinyl piperidine carboxylate core integrates three key pharmacophoric elements, each contributing to its potential as a powerful drug scaffold. The aminopyridine moiety is a well-established bioisostere for a variety of functional groups and is a common feature in kinase inhibitors and other targeted therapies. The piperidine ring, a ubiquitous saturated heterocycle in approved drugs, provides a rigid, three-dimensional framework that allows for precise spatial orientation of substituents, crucial for target engagement. Finally, the carboxylate group (or its ester and amide derivatives) offers a versatile handle for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets, including hydrogen bonding and salt bridge formation.

The strategic combination of these three components has led to the exploration of aminopyridinyl piperidine carboxylate derivatives across a spectrum of therapeutic areas. Their ability to present diverse functionalities in a well-defined conformational space makes them attractive candidates for targeting a range of proteins, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.

Synthetic Strategies: Constructing the Core

The synthesis of aminopyridinyl piperidine carboxylate derivatives typically involves a convergent approach, where the aminopyridine and piperidine carboxylate fragments are synthesized separately and then coupled. Several synthetic routes have been reported in the literature and patents, with the choice of strategy often depending on the desired substitution patterns and the commercial availability of starting materials.

Key Synthetic Intermediates

A crucial aspect of these syntheses is the preparation of key building blocks. For instance, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is a valuable intermediate, and its preparation often involves a one-step photocatalytic method or a multi-step process including bromination, oxidation, palladium-catalyzed coupling, and reduction reactions.[1][2] Similarly, 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives can be synthesized via reductive amination of 2-amino-5-methylpyridine with a 4-piperidone-1-carboxylic acid derivative.[3]

General Synthetic Workflow

A generalized synthetic workflow for accessing aminopyridinyl piperidine carboxylate derivatives is depicted below. This typically involves the coupling of a suitably functionalized aminopyridine with a piperidine carboxylate derivative, followed by deprotection and further functionalization if required.

G cluster_0 Aminopyridine Synthesis cluster_1 Piperidine Carboxylate Synthesis cluster_2 Coupling and Final Product A Substituted Pyridine B Amination Reaction (e.g., Buchwald-Hartwig) A->B C Functionalized Aminopyridine B->C G Coupling Reaction (e.g., Pd-catalyzed) C->G D Piperidone Carboxylate E Reductive Amination or Other Functionalization D->E F Substituted Piperidine Carboxylate E->F F->G H Protected Derivative G->H I Deprotection H->I J Aminopyridinyl Piperidine Carboxylate Derivative I->J

Figure 1: Generalized synthetic workflow for aminopyridinyl piperidine carboxylate derivatives.

Experimental Protocol: Synthesis of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivative [3]

  • Reaction Setup: To a reaction vessel, add 2-amino-5-methylpyridine and an aromatic monocyclic hydrocarbon solvent (e.g., toluene).

  • Reductive Amination: Add sodium borohydride and acetic acid to the reaction solution.

  • Addition of Piperidone: Add a 4-piperidone-1-carboxylic acid derivative to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50 to 70°C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivative.

Structure-Activity Relationships (SAR) and Medicinal Chemistry Insights

The modular nature of the aminopyridinyl piperidine carboxylate scaffold allows for systematic exploration of SAR to optimize potency, selectivity, and pharmacokinetic properties.

The Aminopyridine Moiety

The substitution pattern on the aminopyridine ring is critical for target engagement. For instance, in the context of kinase inhibitors, the amino group often forms a key hydrogen bond with the hinge region of the kinase. Modifications to the pyridine ring can influence selectivity and potency. For example, in a series of aminopyridine carboxamides designed as JNK-2 inhibitors, descriptors such as dipole moment and shape flexibility were found to be important for inhibitory activity.

The Piperidine Linker

The piperidine ring acts as a rigid linker, and its substitution pattern dictates the spatial orientation of the other two components. The position of the carboxylate group (e.g., 2-, 3-, or 4-position) significantly impacts the molecule's overall conformation and its ability to interact with the target protein. Furthermore, substituents on the piperidine ring can be introduced to modulate properties like lipophilicity and metabolic stability.

The Carboxylate Group and its Bioisosteres

The carboxylate group is a key interaction point, often forming hydrogen bonds or salt bridges with basic residues in the target protein. Esterification or amidation of the carboxylic acid can serve as a prodrug strategy to improve cell permeability and oral bioavailability. Additionally, the carboxylic acid can be replaced with various bioisosteres to fine-tune the molecule's properties.

G cluster_0 Core Scaffold cluster_1 Key Interaction Sites Core Aminopyridinyl Piperidine Carboxylate Hinge Kinase Hinge Region Core->Hinge H-Bond from Aminopyridine Pocket Hydrophobic Pocket Core->Pocket Hydrophobic Interactions from Piperidine Substituents Surface Solvent Exposed Region Core->Surface Polar Interactions from Carboxylate

Figure 2: Key interaction modes of the aminopyridinyl piperidine carboxylate scaffold with a hypothetical kinase target.

Therapeutic Applications: A Scaffold for Diverse Targets

The versatility of the aminopyridinyl piperidine carboxylate scaffold has led to its investigation in a variety of therapeutic areas.

Oncology

A significant focus of research on this scaffold has been in the development of kinase inhibitors for cancer therapy. The aminopyridine moiety is a common feature in many approved and investigational kinase inhibitors. By incorporating the piperidine carboxylate fragment, researchers can fine-tune the selectivity and pharmacokinetic properties of these inhibitors. For example, derivatives of this scaffold are being explored as inhibitors of Bruton's tyrosine kinase (BTK) and choline kinase, both of which are important targets in oncology.[4][5]

Table 1: Representative Kinase Targets for Aminopyridinyl Piperidine Derivatives

Kinase TargetTherapeutic AreaReference
JNK-2Inflammatory Diseases, Neurodegenerative Diseases
BTKOncology, Autoimmune Diseases[4]
PLK1Oncology[6]
Choline KinaseOncology[5]
Neurodegenerative Diseases

The piperidine core is a common feature in many centrally acting drugs.[7] Aminopyridine derivatives, such as 4-aminopyridine, have been investigated for the treatment of neurodegenerative disorders like Alzheimer's disease and multiple sclerosis.[8] The aminopyridinyl piperidine carboxylate scaffold offers the potential to develop novel CNS-penetrant molecules with improved efficacy and reduced toxicity for the treatment of these debilitating diseases.[9][10]

Other Therapeutic Areas

The modularity of this scaffold makes it amenable to targeting a wide range of other biological targets. For instance, piperazine-linked aminopyridine derivatives have been explored as CCR5 antagonists for the treatment of HIV.[11] The ability to readily modify each of the three components of the aminopyridinyl piperidine carboxylate scaffold suggests that its therapeutic potential is far from being fully realized.

Future Perspectives and Conclusion

The aminopyridinyl piperidine carboxylate scaffold represents a promising and versatile platform for the design of novel therapeutic agents. The convergence of three pharmacologically relevant motifs provides a rich chemical space for exploration and optimization. While a dedicated and comprehensive body of literature on this specific tripartite scaffold is still emerging, the foundational knowledge from related aminopyridine and piperidine derivatives provides a strong rationale for its continued investigation.

Future research in this area will likely focus on:

  • Expansion of Synthetic Methodologies: The development of more efficient and diverse synthetic routes will enable the creation of larger and more complex libraries of these derivatives.

  • Exploration of Novel Biological Targets: High-throughput screening of aminopyridinyl piperidine carboxylate libraries against a wide range of biological targets is likely to uncover new therapeutic opportunities.

  • Structure-Based Drug Design: As more crystal structures of these derivatives in complex with their targets become available, structure-based design approaches will play an increasingly important role in optimizing their potency and selectivity.

References

  • Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. (n.d.).
  • Structure-activity relationship of piperazine-linked aminopyridine 6. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Alzheimer Research, 20(2), 120-129. [Link]

  • Process for production of 4-(5-methylpyridin-2-ylamino)piperidine-1-carboxylic acid derivatives. (n.d.).
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). MDPI. [Link]

  • An improved process for producing aminopyridines. (n.d.).
  • Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).
  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2022). Pharmaceuticals, 15(9), 1135. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2021). ACS Omega, 6(4), 2963–2983. [Link]

  • Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. (n.d.).
  • Process for preparing 2-piperazine carboxylic acid derivatives. (n.d.).
  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (2023). Bioorganic & Medicinal Chemistry, 88, 117342. [Link]

  • 4-Aminopiperidine-4-carboxylic acid. (n.d.). PubChem. [Link]

  • 1-arylcarbonyl-4-oxy-piperidine compounds useful for the treatment of neurodegenerative diseases. (n.d.).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 115744. [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (2023). International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. (1998). Journal of Medicinal Chemistry, 41(11), 1847–1856. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]

  • tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate. (n.d.). Chemzq. [Link]

  • Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. (2007). Organic & Biomolecular Chemistry, 5(20), 3329–3336. [Link]

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Spectroscopic Characterization of tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust and scientifically grounded prediction of its spectral characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this compound.

Introduction and Molecular Structure

This compound is a bifunctional molecule incorporating a protected piperidine ring and an aminopyridine moiety. The Boc-protecting group on the piperidine nitrogen allows for selective reactions at the aminopyridine portion, making it a valuable building block in medicinal chemistry. Its structural features, including aromatic and aliphatic protons, a carbamate group, and primary amine, give rise to a distinct spectroscopic fingerprint.

Molecular Formula: C₁₅H₂₃N₃O₂

Molecular Weight: 277.36 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the aliphatic protons of the piperidine ring, and the protons of the tert-butyl group. The predicted chemical shifts (in ppm) in a typical deuterated solvent like CDCl₃ or DMSO-d₆ are summarized in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (Hz)
Pyridine-H6~8.0d1HJ = ~2.5 Hz
Pyridine-H4~7.0dd1HJ = ~8.5, 2.5 Hz
Pyridine-H3~6.8d1HJ = ~8.5 Hz
-NH₂~5.0br s2H-
Piperidine-CH (axial)~4.1br d2HJ = ~13 Hz
Piperidine-CH (equatorial)~2.8br t2HJ = ~12 Hz
Piperidine-CH (methine)~2.7m1H-
Piperidine-CH₂ (axial)~1.8qd2HJ = ~12, 4 Hz
Piperidine-CH₂ (equatorial)~1.6br d2HJ = ~12 Hz
tert-butyl~1.45s9H-

Causality behind Predictions: The chemical shifts of the pyridine protons are predicted based on the electronic effects of the amino and piperidinyl substituents. The amino group is an electron-donating group, which shields the ortho and para protons, shifting them upfield. The piperidine ring is a weakly activating group. The broadness of the -NH₂ signal is due to quadrupole broadening and exchange with residual water in the solvent. The piperidine protons exhibit complex splitting patterns due to axial and equatorial relationships and restricted rotation of the Boc group. The large signal at ~1.45 ppm is characteristic of the nine equivalent protons of the tert-butyl group.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine-C2~160
Pyridine-C5~140
Pyridine-C6~135
Pyridine-C3~120
Pyridine-C4~115
Carbamate C=O~155
tert-butyl C (quaternary)~80
Piperidine-C2, C6~45
Piperidine-C4~40
Piperidine-C3, C5~30
tert-butyl CH₃~28

Causality behind Predictions: The chemical shifts of the pyridine carbons are influenced by the nitrogen heteroatom and the substituents. The carbamate carbonyl carbon appears downfield around 155 ppm. The quaternary carbon of the tert-butyl group is typically found around 80 ppm. The aliphatic carbons of the piperidine ring are in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for this compound would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data with an exponential window function and perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 180 ppm.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data with an exponential window function and perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H stretch (amine)3400-3200Medium, two bands
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2980-2850Strong
C=O stretch (carbamate)1700-1680Strong
C=C and C=N stretch (aromatic)1600-1450Medium-Strong
N-H bend (amine)1650-1580Medium
C-N stretch1350-1000Medium

Causality behind Predictions: The two N-H stretching bands for the primary amine are characteristic. The strong absorption around 1690 cm⁻¹ is a hallmark of the carbamate C=O group. The various C-H stretching and bending vibrations confirm the presence of both aromatic and aliphatic components.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet. For Attenuated Total Reflectance (ATR) IR, the solid sample can be placed directly on the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

    • The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Predicted Mass Spectrum Data
  • Molecular Ion (M): The nominal molecular weight is 277.

  • [M+H]⁺: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule at m/z 278.

  • Key Fragments:

    • m/z 222: Loss of the tert-butyl group (56 Da) from the [M+H]⁺ ion.

    • m/z 178: Loss of the Boc group (100 Da) from the [M+H]⁺ ion.

    • m/z 121: Cleavage of the piperidine ring, corresponding to the aminopyridine fragment.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the [M+H]⁺ ion.

    • For fragmentation studies (MS/MS), select the [M+H]⁺ ion (m/z 278) as the precursor ion and acquire the product ion spectrum.

Visualization of Workflows

General Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analyze IR IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry Sample->MS Analyze Structure Structural Elucidation NMR->Structure Interpret Data IR->Structure Interpret Data MS->Structure Interpret Data

Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation Pathway

G MH [M+H]⁺ m/z 278 Frag1 Loss of tert-butyl (m/z 222) MH->Frag1 - C₄H₈ Frag2 Loss of Boc (m/z 178) MH->Frag2 - C₅H₈O₂ Frag3 Aminopyridine fragment (m/z 121) Frag2->Frag3 Piperidine ring cleavage

Sources

Safety data sheet and handling precautions for tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate

Foreword: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and chemical synthesis, novel molecules are the currency of innovation. This compound represents a class of substituted aminopyridine building blocks crucial for the development of new therapeutic agents. As researchers, our primary responsibility extends beyond the pursuit of scientific breakthroughs to ensuring a culture of absolute safety.

Disclaimer: This guide is intended for informational purposes and to establish a robust safety framework. It is not a substitute for a compound-specific Safety Data Sheet (SDS) provided by a supplier. Researchers and institutions are required to perform a thorough, documented risk assessment prior to handling this chemical and to consult the supplier-specific SDS.

Compound Identification and Hazard Classification

The foundational step in safe handling is a complete understanding of the compound's intrinsic hazards. Based on the Globally Harmonized System (GHS) classifications of its closest analogs, a conservative hazard profile for this compound has been established.[1][2]

Table 1: GHS Hazard Profile (Inferred)

Hazard ClassHazard CategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3H335May cause respiratory irritation[1]

Signal Word: Warning

Hazard Pictograms:



The aminopyridine functional group is the primary contributor to the toxicological profile. Aminopyridines as a class are known to be readily absorbed and can exhibit neurotoxic effects.[3] The Boc-protecting group is relatively benign, but the overall molecule must be handled as a hazardous substance.

The Causality of Safe Handling: A Step-by-Step Protocol

Mere adherence to a protocol is insufficient; understanding the why behind each step is critical for developing an intuitive safety mindset. This section details the complete workflow for handling this compound, from procurement to disposal.

Pre-Handling and Laboratory Preparation
  • SDS Acquisition and Review : Before the compound arrives, obtain the supplier-specific SDS. Read it thoroughly and ensure all personnel who may come into contact with the substance have read and understood it.

  • Designated Area : Designate a specific area for handling this compound, preferably within a chemical fume hood.[4] Ensure the area is clearly labeled.

  • Emergency Equipment Check : Verify that a safety shower, eyewash station, and appropriate fire extinguisher (Type ABC, dry chemical, or CO2) are accessible and have been recently inspected.[4]

  • Spill Kit Assembly : Prepare a spill kit containing inert absorbent material (e.g., vermiculite, sand), a sealed waste container, and appropriate PPE.

Personal Protective Equipment (PPE) - The Last Line of Defense

The use of appropriate PPE is non-negotiable. The rationale for each piece of equipment is to create a complete barrier between the researcher and the chemical.

  • Hand Protection : Wear nitrile or neoprene gloves that have been inspected for tears or pinholes before use. A double-gloving strategy is recommended for weighing and transfer operations. Always use proper glove removal technique to avoid contaminating your skin.[4]

  • Eye Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Body Protection : A flame-resistant laboratory coat must be worn and fully buttoned. Ensure clothing covers all exposed skin.

  • Respiratory Protection : All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4] If work outside a hood is unavoidable (a situation that should be prevented through proper planning), a NIOSH-approved respirator with organic vapor/particulate cartridges is required after a formal exposure assessment.

Weighing and Solution Preparation
  • Containment : Perform all weighing operations within a fume hood or a ventilated balance enclosure to contain any airborne dust.

  • Static Control : This compound is a solid powder. Static discharge can cause fine powders to become airborne. Use anti-static weigh boats and ensure proper grounding of equipment where necessary.

  • Aliquotting : Weigh out only the amount of material required for the experiment to minimize waste and handling.

  • Solvent Addition : When preparing solutions, add the solvent to the solid slowly to prevent splashing. Ensure the vessel is appropriately sized.

Storage Requirements
  • Container : Keep the compound in a tightly sealed, clearly labeled container.

  • Environment : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Segregation : Do not store with food, drink, or other highly reactive chemicals.

Waste Disposal
  • Classification : All waste containing this compound (solid, solutions, contaminated consumables) must be treated as hazardous chemical waste.

  • Containment : Collect waste in a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal : Dispose of waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Emergency Procedures: A Validating System of Preparedness

A robust safety plan includes well-defined actions for emergency situations.

Table 2: Emergency Response Protocol

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Minor Spill (Inside a fume hood) Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep up and place it into a sealed container for hazardous waste disposal. Clean the area with an appropriate solvent.
Major Spill Evacuate the immediate area. Alert others and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely managing this compound within a research environment.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_emergency Emergency Protocol sds 1. Obtain & Review Supplier SDS risk_assessment 2. Conduct & Document Risk Assessment sds->risk_assessment ppe_check 3. Verify PPE & Emergency Equipment risk_assessment->ppe_check area_prep 4. Designate & Prepare Hanlding Area ppe_check->area_prep weigh 5. Weigh Compound (Static Control) area_prep->weigh transfer 6. Prepare Solution (Slow Addition) weigh->transfer spill Spill / Exposure weigh->spill reaction 7. Perform Experiment transfer->reaction transfer->spill storage 8. Store Securely (Cool, Dry, Ventilated) reaction->storage decon 9. Decontaminate Glassware & Area reaction->decon waste 10. Segregate & Label Hazardous Waste decon->waste disposal 11. Dispose via EHS waste->disposal emergency_response Execute Emergency Procedures (Table 2) spill->emergency_response

Caption: Workflow for Safe Handling of Hazardous Chemical Compounds.

Conclusion

While this compound is a valuable research tool, its structural similarity to other hazardous aminopyridines necessitates a cautious and well-documented approach to its handling. By understanding the underlying hazards, implementing rigorous engineering and administrative controls, and utilizing appropriate personal protective equipment, researchers can confidently and safely incorporate this compound into their synthetic workflows. Always prioritize a culture of safety, where proactive planning and thorough risk assessment are integral to the scientific process.

References

  • Virtuous Lifesciences. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. [Link]

  • LookChem. Cas 878672-00-5, RDEA 594. [Link]

  • PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

  • Watson International. MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. [Link]

  • U.S. Environmental Protection Agency (EPA). Aminopyridines. [Link]

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Methodological & Application

Synthesis Protocol for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed and scientifically grounded protocol for the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the preparation of several active pharmaceutical ingredients (APIs), most notably the CDK4/6 inhibitor Palbociclib.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying chemical principles that govern the synthetic strategy.

Introduction and Strategic Overview

The target molecule, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, possesses a bifunctional nature with a Boc-protected piperazine moiety and a reactive primary aromatic amine on the pyridine ring. This structural arrangement makes it a versatile building block in medicinal chemistry. The synthetic approach detailed herein is a robust two-step sequence that is both efficient and scalable. The overall strategy involves an initial carbon-nitrogen bond formation to construct the core structure, followed by a chemoselective reduction.

Overall Synthetic Scheme

The synthesis commences with a palladium-catalyzed Buchwald-Hartwig amination reaction between 5-bromo-2-nitropyridine and tert-butyl piperazine-1-carboxylate. This is followed by the selective reduction of the nitro group to the desired primary amine via catalytic hydrogenation.

Overall_Synthesis_Scheme cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Nitro Group Reduction start1 5-Bromo-2-nitropyridine intermediate tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate start1->intermediate Pd Catalyst, Ligand, Base start2 tert-Butyl piperazine-1-carboxylate start2->intermediate final_product tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate intermediate->final_product H2, Pd/C

Caption: Overall two-step synthesis of the target compound.

Part 1: Buchwald-Hartwig Amination for C-N Bond Formation

The initial step involves the formation of a C-N bond between the pyridine ring and the piperazine nitrogen. The Buchwald-Hartwig amination is the method of choice for this transformation due to its high efficiency and broad substrate scope.[2]

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (5-bromo-2-nitropyridine).

  • Amine Coordination and Deprotonation: The piperazine derivative coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent catalyst decomposition.[2]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(L2)-Br Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination R2NH Pd(II)_Amine_Complex [Ar-Pd(II)(L2)(HNR2)]+ Br- Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation (Base) Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex Ar-Pd(II)(L2)-NR2 Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Step 1

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-Bromo-2-nitropyridine202.9910.02.03 g
tert-Butyl piperazine-1-carboxylate186.2511.02.05 g
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.191.6 mg
Xantphos578.680.3173.6 mg
Sodium tert-butoxide (NaOtBu)96.1014.01.35 g
Anhydrous Toluene--50 mL

Procedure:

  • To an oven-dried 100 mL Schlenk flask, add 5-bromo-2-nitropyridine (2.03 g, 10.0 mmol), tert-butyl piperazine-1-carboxylate (2.05 g, 11.0 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (91.6 mg, 0.1 mmol) and Xantphos (173.6 mg, 0.3 mmol).

  • Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon three times.

  • Under a positive flow of argon, add the palladium precursor and ligand to the Schlenk flask.

  • Add anhydrous toluene (50 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, which can be used in the next step without further purification or purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Part 2: Selective Reduction of the Nitro Group

The second step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation, offering excellent chemoselectivity.[3]

Mechanistic Rationale

The catalytic hydrogenation of a nitro group on a palladium surface is a complex process involving multiple steps. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group through the addition of hydrogen atoms adsorbed on the catalyst surface.[4] The use of a heterogeneous catalyst like Pd/C allows for easy removal of the catalyst by filtration upon reaction completion.[5]

Detailed Experimental Protocol: Step 2

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate308.3410.03.08 g (crude from Step 1)
10% Palladium on Carbon (50% wet)--308 mg
Anhydrous Ethanol--100 mL

Procedure:

  • To a 250 mL three-necked round-bottom flask, add the crude tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.08 g, ~10.0 mmol) and anhydrous ethanol (100 mL).

  • Carefully add 10% palladium on carbon (50% wet, 308 mg) to the solution. Caution: Palladium on carbon can be pyrophoric; handle under an inert atmosphere when dry.[5]

  • Seal the flask and evacuate the system, then backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.[3]

  • Upon completion, carefully vent the excess hydrogen and purge the flask with argon or nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a solid.[6]

Characterization of the Final Product

The identity and purity of the synthesized tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.62 (d, J = 2.8 Hz, 1H), 7.04 (dd, J = 8.8, 2.8 Hz, 1H), 6.40 (d, J = 8.8 Hz, 1H), 5.38 (s, 2H), 3.42 (t, J = 5.0 Hz, 4H), 2.88 (t, J = 5.0 Hz, 4H), 1.40 (s, 9H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 155.4, 153.8, 140.2, 137.9, 123.9, 107.8, 78.8, 49.8, 43.6, 28.1.

  • LC-MS (ESI): m/z calculated for C₁₄H₂₂N₄O₂ [M+H]⁺: 279.18, found: 279.2.[3]

Safety and Handling Precautions

  • 5-Bromo-2-nitropyridine: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle in a well-ventilated fume hood and under an inert atmosphere.[5]

  • Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure proper ventilation and eliminate all potential ignition sources.

  • Sodium tert-butoxide: Is a strong base and is corrosive. Handle with care to avoid contact with skin and eyes.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. By understanding the underlying chemical principles of the Buchwald-Hartwig amination and the catalytic hydrogenation, researchers can confidently execute this synthesis and adapt it as needed for their specific research and development goals. The detailed step-by-step procedures and characterization data serve as a valuable resource for the scientific community.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Retrieved from [Link]

  • Google Patents. (2018). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • University of California, Berkeley. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • Google Patents. (2021). CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
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  • PharmaCompass. (n.d.). 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate| CAS No:1198408-35-3. Retrieved from [Link]

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  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. Retrieved from [Link]

  • Hangzhou Foster Pharmaceutical Co., Ltd. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring tert-Butyl 4-(6-Nitropyridin-3-yl)Piperazine-1-Carboxylate: A Key Palbociclib Intermediate. Retrieved from [Link]

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Application Note: Strategic Use of tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the 2,5-Disubstituted Pyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The therapeutic success of inhibitors targeting Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs) has transformed the treatment landscape for various B-cell malignancies and inflammatory conditions.[2][3][4]

A recurring structural motif in many successful kinase inhibitors is the 2,5-disubstituted pyridine scaffold.[5] This privileged structure is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of kinases, a key feature for achieving high potency and selectivity.[6] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine core of ATP.[6] Substituents at the 2- and 5-positions can then be tailored to occupy adjacent hydrophobic pockets and solvent-exposed regions, respectively, allowing for fine-tuning of a compound's pharmacological profile.

This guide focuses on a highly versatile building block for constructing such scaffolds: tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate . This reagent provides a strategically differentiated platform, featuring a nucleophilic aminopyridine core for elaboration and a protected piperidine moiety for introducing vectors that can enhance solubility, cell permeability, or target residence time. We will explore its chemical properties, core synthetic transformations, and provide detailed protocols to empower researchers in their kinase inhibitor discovery programs.

The Building Block: Physicochemical Profile and Reactivity

This compound is a bifunctional molecule designed for sequential, controlled elaboration. Its structure combines a reactive aromatic amine with a protected secondary amine, preventing self-reaction and allowing for directed synthesis.

Physicochemical Data
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₂₃N₃O₂
Molecular Weight 277.36 g/mol [7]
CAS Number 1198408-35-3[7]
Appearance Typically an off-white to yellow solid
Key Reactive Sites

The synthetic utility of this building block stems from its two distinct reactive centers, which can be addressed with orthogonal chemical strategies.

  • The 5-Amino Group: A primary aromatic amine that serves as a potent nucleophile. This site is the primary handle for coupling with various electrophiles to build the core of the kinase inhibitor. Its reactivity is modulated by the electron-donating character of the piperidine at the 2-position and the electron-withdrawing nature of the pyridine ring itself.

  • The Boc-Protected Piperidine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the piperidine's secondary amine. It is stable to a wide range of reaction conditions used to modify the 5-amino group (e.g., basic conditions, palladium catalysis). It can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl) to unveil the secondary amine for subsequent functionalization.

Caption: Key reactive sites for synthetic elaboration.

Core Synthetic Methodologies and Protocols

The following protocols are designed to be robust and adaptable. Each section explains the strategic importance of the transformation in the context of kinase inhibitor design.

Amide Bond Formation: Coupling to Hinge-Binding Fragments

Scientific Rationale: The formation of an amide bond at the 5-amino position is arguably the most critical reaction for this building block. This amide linkage often connects the aminopyridine core to another heterocyclic system (e.g., a pyrimidine, pyrazole, or acrylamide moiety) that forms the primary "hinge-binding" interactions in the kinase's ATP pocket. For covalent inhibitors, this fragment is often an acrylamide, which will go on to form a covalent bond with a nearby cysteine residue.[2]

Detailed Protocol: Acylation with an Acyl Chloride

This protocol describes a straightforward acylation using a generic acyl chloride.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial for controlling the exothermicity of the reaction with the highly reactive acyl chloride.

  • Reagent Addition: Add the acyl chloride (e.g., acryloyl chloride, 1.1 eq) dropwise as a solution in the same anhydrous solvent.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Data Summary: Amide Coupling Conditions

Coupling MethodReagentsBaseSolventTemp (°C)Key Considerations
Acyl Chloride R-COClTEA, DIPEADCM, THF0 to RTFast, efficient for reactive partners. Requires careful temperature control.
Peptide Coupling R-COOH, HATU/EDCDIPEADMF, NMPRTMilder conditions, suitable for sensitive substrates. Broader substrate scope.
C-N Cross-Coupling Reactions: Expanding Structural Diversity

Scientific Rationale: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for creating carbon-nitrogen bonds. In this context, coupling the 5-amino group with an aryl or heteroaryl halide allows for the installation of complex functionalities. This is often used to append larger groups that can access deeper pockets in the kinase active site or to introduce solubilizing elements.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for coupling the aminopyridine with an aryl bromide.

  • Setup: To a flame-dried Schlenk tube or reaction vial, add the aryl bromide (Ar-Br, 1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., Xantphos or RuPhos, 4-10 mol%).

  • Base and Solvent: Add a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq). Add an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor progress by LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.

    • Wash the Celite® pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to obtain the desired C-N coupled product.

Piperidine Core Functionalization via Boc-Deprotection

Scientific Rationale: Once the aminopyridine core has been elaborated, the piperidine nitrogen can be unmasked. The resulting secondary amine is a versatile handle for introducing a wide range of substituents. This position is often used to attach solubilizing groups (e.g., morpholines, charged groups) or vectors that can form additional interactions with the protein target, thereby improving the overall drug-like properties of the inhibitor.[8]

Detailed Protocol: Boc-Deprotection

  • Setup: Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA), typically 20-50% v/v in DCM.

    • A solution of 4 M HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by LC-MS until the starting material is fully consumed. The evolution of CO₂ and isobutylene gas is expected.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with toluene or DCM can help remove residual TFA.

    • The product is typically isolated as the corresponding salt (e.g., TFA or HCl salt), which is often a solid.

    • If the free base is required, dissolve the salt in a minimal amount of water or methanol, basify with a base like NaHCO₃ or NH₄OH, and extract with an organic solvent. Dry and concentrate to yield the deprotected amine.

Application Case Study: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Pharmacophore

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[2] Its inhibition blocks B-cell proliferation and survival, making it a prime target for B-cell malignancies.[1][9] Many BTK inhibitors utilize a central aminopyrimidine or aminopyridine core.

BTK Signaling Pathway

BTK_Pathway BCR B-Cell Receptor (BCR) Activation LYN_SYK LYN, SYK Activation BCR->LYN_SYK BTK BTK LYN_SYK->BTK phosphorylates PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 phosphorylates PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3_DAG IP3 + DAG (Second Messengers) PIP2->IP3_DAG Ca_PKC Ca²⁺ Flux & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB, NFAT, AP-1 Activation Ca_PKC->NFkB Proliferation B-Cell Proliferation, Survival, & Activation NFkB->Proliferation Inhibitor BTK Inhibitor Inhibitor->BTK blocks

Caption: Simplified BTK signaling pathway in B-cells.

Synthetic Workflow

The following workflow illustrates how this compound can be used to construct a core scaffold found in many kinase inhibitors. This example culminates in a generic covalent inhibitor pharmacophore.

Caption: Two-step synthesis of a BTK inhibitor pharmacophore.

This two-step sequence is highly efficient. The initial acylation installs the reactive "warhead" (the acrylamide) necessary for covalent binding to Cys481 in BTK's active site.[2] The subsequent deprotection unmasks the piperidine nitrogen, providing a handle for adding substituents to modulate physicochemical properties in a lead optimization campaign.

Conclusion and Future Outlook

This compound is a high-value, strategically designed building block for medicinal chemistry. Its pre-installed, protected piperidine ring and reactive aminopyridine core offer a streamlined and versatile entry point into the synthesis of 2,5-disubstituted pyridine-based kinase inhibitors. The orthogonal reactivity of its functional groups allows for controlled, sequential elaboration, making it an ideal tool for both initial library synthesis and late-stage lead optimization. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic application of such well-designed chemical building blocks will remain paramount to the success of drug discovery campaigns.

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  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. (2020). PubMed. [Link]

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  • Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
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Application Notes: Strategic Use of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in the Convergent Synthesis of Palbociclib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Palbociclib and its Synthesis

Palbociclib (marketed as Ibrance®) is a first-in-class oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It represents a significant advancement in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][4] The efficacy of Palbociclib has created substantial demand, necessitating robust, scalable, and economically viable synthetic manufacturing routes.

The chemical structure of Palbociclib, 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one, is assembled from key structural fragments.[1] A pivotal intermediate in this assembly is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5).[5][6] This application note provides a detailed technical guide for researchers and drug development professionals on the strategic application of this intermediate, focusing on the critical C-N bond-forming reaction that constitutes the core of many patented and scalable Palbociclib syntheses.[7][8]

The Strategic Role of the Intermediate

The synthesis of Palbociclib is a convergent process where two complex molecular fragments are joined. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate serves as the donor of the entire [5-(piperazin-1-yl)pyridin-2-yl]amino side chain.[6]

Its utility is twofold:

  • Structural Contribution : It provides the essential aminopyridine-piperazine moiety required for the biological activity of Palbociclib.

  • Chemical Functionality : The primary amine on the pyridine ring acts as a nucleophile, enabling its coupling to the electrophilic core of the pyrido[2,3-d]pyrimidinone ring system. The tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen serves as a crucial protecting group. It deactivates this secondary amine, preventing it from competing in the coupling reaction and allowing for selective C-N bond formation at the desired position. This Boc group is designed for efficient removal in the final synthetic step under acidic conditions.[4]

Synthetic Workflow Overview

The overall process involves the coupling of the aminopyridine-piperazine side chain with the halogenated pyrido[2,3-d]pyrimidinone core, followed by a deprotection step to yield the final API.

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Intermediates & Final Product Core 6-acetyl-2-bromo-8-cyclopentyl- 5-methylpyrido[2,3-d]pyrimidin-7(8H)-one Coupling C-N Coupling Reaction (SNAr with Strong Base) Core->Coupling Side_Chain tert-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate Side_Chain->Coupling Boc_Palbociclib Boc-Protected Palbociclib Coupling->Boc_Palbociclib Formation of Boc-protected intermediate Deprotection Boc Deprotection (Acidic Hydrolysis) Palbociclib Palbociclib (API) Deprotection->Palbociclib Final API generation Boc_Palbociclib->Deprotection

Fig. 1: Convergent synthesis workflow for Palbociclib.

Experimental Protocols and Methodologies

Protocol 1: C-N Coupling via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the critical coupling of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with the brominated Palbociclib core, 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one. The choice of a strong, non-nucleophilic base is paramount to ensure regioselectivity. The exocyclic amino group of the intermediate is significantly more acidic than any C-H protons, but its nucleophilicity is comparable to the pyridine ring nitrogen.[9] Using a powerful base like Lithium bis(trimethylsilyl)amide (LiHMDS) selectively deprotonates the amino group to form a highly nucleophilic amide anion, which then drives the desired SNAr reaction, outcompeting potential side reactions involving the pyridine nitrogen.[4][9]

Materials and Reagents:

  • 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq)

  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.5-1.6 eq)[4]

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1M solution in THF or Toluene (1.6-1.7 eq)[4]

  • Toluene, anhydrous (approx. 10 volumes)[4]

  • Methanol, for workup and crystallization[4]

  • Nitrogen or Argon gas for inert atmosphere

Step-by-Step Procedure:

  • Vessel Preparation: Charge a clean, dry, nitrogen-purged reactor with tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (1.5-1.6 eq) and anhydrous toluene (6 volumes). Stir to form a suspension.

  • Cooling: Cool the mixture to a temperature range of -5 to 5°C using a suitable cooling bath. Maintaining this low temperature is critical during the base addition to control the reaction exotherm and minimize potential side-product formation.

  • Base Addition: To a separate dropping funnel, charge the solution of LiHMDS (1.6-1.7 eq). Add the LiHMDS solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Core Addition: In a separate vessel, dissolve the 6-acetyl-2-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (1.0 eq) in anhydrous toluene (4 volumes). Add this solution slowly to the reaction mixture, again maintaining the temperature between -5 and 5°C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to ambient temperature (25-35°C) and stir for 2-4 hours, or until reaction completion is confirmed by HPLC analysis.

  • Workup and Isolation:

    • Upon completion, begin solvent removal by distillation under reduced pressure.

    • After removing the toluene, add methanol (4 volumes) to the residue (co-distillation). This solvent swap facilitates the precipitation of the product.[4]

    • Stir the resulting slurry at ambient temperature for 1-2 hours to ensure complete crystallization.

    • Filter the solid product, wash the cake with cold methanol, and dry under vacuum at 40-50°C to a constant weight.

  • Product: The isolated solid is tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate.

Protocol 2: Boc-Group Deprotection to Yield Palbociclib

This final step involves the acid-catalyzed hydrolysis of the Boc protecting group to liberate the secondary amine of the piperazine ring, yielding Palbociclib.

Materials and Reagents:

  • Boc-Protected Palbociclib from Protocol 1 (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (approx. 1 volume)[4]

  • Methanol (approx. 10 volumes)[4]

  • Water, deionized

  • Aqueous base solution (e.g., sodium hydroxide or sodium bicarbonate) for neutralization

Step-by-Step Procedure:

  • Setup: Charge a reactor with the Boc-protected Palbociclib (1.0 eq) and methanol (10 volumes). Stir to create a slurry.

  • Acid Addition: Slowly add concentrated hydrochloric acid (1 volume) to the mixture at ambient temperature (25-30°C).[4]

  • Heating: Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction by HPLC until all starting material is consumed.[4]

  • Crystallization of Salt: Cool the reaction mixture to 0-5°C and hold for 1-2 hours to crystallize the Palbociclib dihydrochloride salt.

  • Isolation of Free Base:

    • Filter the salt and wash with cold methanol.

    • Transfer the wet cake to a new vessel containing deionized water (15 volumes).

    • Heat the slurry to 50-60°C.[4]

    • Adjust the pH to 8-9 by slowly adding an aqueous base solution. This neutralization step converts the hydrochloride salt to the Palbociclib free base.

    • Stir for 1 hour, then cool to ambient temperature to allow for complete precipitation.

  • Final Product: Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 50-60°C. The resulting yellow to orange crystalline powder is Palbociclib free base.[1]

Data Summary and Analytical Characterization

The efficiency of each step is critical for the overall process yield and purity of the final API.

Step DescriptionKey ReagentsTypical YieldTypical Purity (HPLC)
C-N Coupling LiHMDS, Toluene85-95%>98%
Boc Deprotection Conc. HCl, Methanol90-97%>99.5%[1]

Analytical Methods for In-Process Control and Final Release:

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC with UV detection is the primary method for monitoring reaction progress, identifying impurities, and determining the purity of intermediates and the final Palbociclib API.[10][11] Methods are typically validated according to ICH guidelines for linearity, precision, accuracy, and robustness.[11]

  • Mass Spectrometry (MS): Used to confirm the identity of intermediates and the final product by verifying their molecular weight.[12]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used for definitive structural elucidation of the final compound and key intermediates.

Mechanism Visualization: The Key C-N Bond Formation

The following diagram illustrates the crucial SNAr coupling step, highlighting the role of the strong base in activating the nucleophile.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack & Substitution Start_NH2 Side-Chain-NH₂ Base + LiHMDS (Strong Base) Start_NH2->Base Activated_NH Side-Chain-NH⁻Li⁺ (Activated Nucleophile) Base->Activated_NH Attack SNAr Reaction Activated_NH->Attack Core_Br Core-Br Core_Br->Attack Product_Boc Boc-Palbociclib Attack->Product_Boc

Sources

One-Step Synthesis of 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl Ester: A Modern Approach via Visible-Light Photocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the one-step synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of several pharmaceutical agents, including the CDK4/6 inhibitor Palbociclib. We will explore a modern, efficient, and environmentally benign method utilizing visible-light photocatalysis for the direct C-H amination of 2-aminopyridine. This guide provides a comprehensive, step-by-step protocol, a discussion of the underlying reaction mechanism, and a comparative analysis with traditional cross-coupling methodologies, such as the Buchwald-Hartwig amination. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The synthesis of N-aryl piperazines is a cornerstone of medicinal chemistry, with this scaffold being a prevalent feature in a multitude of clinically significant molecules. The target compound of this guide, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5), is a critical building block in the synthesis of various active pharmaceutical ingredients.[1] Traditional synthetic routes to this intermediate often involve multi-step sequences, such as the reduction of a nitro-precursor or a palladium-catalyzed cross-coupling reaction.[2] While effective, these methods can suffer from drawbacks including the use of harsh reagents, precious metal catalysts, and the generation of significant waste.

Recent advancements in photoredox catalysis have opened new avenues for C-N bond formation through the direct functionalization of C-H bonds.[3] This application note details a one-step synthesis of the title compound via a visible-light-promoted C-H amination of 2-aminopyridine with tert-butyl piperazine-1-carboxylate.[4] This method offers several advantages, including operational simplicity, high atom economy, and the use of a renewable light source as the driving force for the reaction.

One-Step Photocatalytic Synthesis Protocol

This protocol is based on a visible-light-induced C-H amination reaction. The reaction leverages an acridine-based photocatalyst in the presence of an oxidant to directly couple 2-aminopyridine and tert-butyl piperazine-1-carboxylate.[4][5]

Reaction Principle

The reaction is believed to proceed through a photocatalytic cycle initiated by the absorption of visible light by the acridine photocatalyst. The excited state of the photocatalyst is a potent oxidant capable of abstracting an electron from a suitable donor. In this proposed mechanism, the excited photocatalyst oxidizes the 2-aminopyridine to its radical cation. This is followed by nucleophilic attack of the tert-butyl piperazine-1-carboxylate and subsequent deprotonation and oxidation steps to yield the final product and regenerate the photocatalyst. TEMPO is included as a co-catalyst, and oxygen serves as the terminal oxidant in the catalytic cycle.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminopyridine≥99%Sigma-Aldrich
tert-Butyl piperazine-1-carboxylate≥98%Sigma-Aldrich
Acridine Salt Photocatalyste.g., 9-Mesityl-10-methylacridinium perchlorateSigma-AldrichOther acridine catalysts may also be effective.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)≥98%Sigma-Aldrich
Dichloroethane (DCE), anhydrous≥99.8%Sigma-AldrichAnhydrous solvent is crucial for reaction efficiency.
Oxygen (O₂)High puritySupplied via a balloon or a gentle stream.
Blue LED light source450 nm, 24WA standard laboratory photoreactor setup.
Standard glassware for organic synthesisSchlenk flask or similar reaction vessel.
Magnetic stirrer and stir bar
Column chromatography suppliesSilica gel, appropriate solventsFor purification.
Experimental Procedure
  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 94.1 mg), tert-butyl piperazine-1-carboxylate (1.2 mmol, 223.5 mg), the acridine salt photocatalyst (0.02 mmol, 8.2 mg), and TEMPO (0.1 mmol, 15.6 mg).

  • Solvent Addition: Add anhydrous dichloroethane (10 mL) to the flask.

  • Oxygenation: Seal the flask with a septum and purge with oxygen gas for 5 minutes. Maintain a positive pressure of oxygen using a balloon.

  • Photoreaction: Place the reaction flask approximately 5 cm from a 24W blue LED light source (450 nm) and begin vigorous stirring. To prevent overheating, a fan can be used to maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 10-12 hours.[5]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a white to off-white solid. A yield of up to 95% has been reported for this transformation.[4][5]

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Photocatalytic Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 2-Aminopyridine N-Boc-piperazine Photocatalyst TEMPO solvent Add Anhydrous Dichloroethane reagents->solvent oxygen Purge with Oxygen solvent->oxygen irradiate Irradiate with Blue LED (10-12 hours) with Vigorous Stirring oxygen->irradiate monitor Monitor by TLC/LC-MS irradiate->monitor concentrate Concentrate in vacuo monitor->concentrate purify Column Chromatography concentrate->purify product Isolate Pure Product purify->product

Caption: Experimental workflow for the one-step photocatalytic synthesis.

Comparative Analysis: Buchwald-Hartwig Amination

To provide context for the advantages of the photocatalytic method, we present a typical protocol for the synthesis of the target molecule using a traditional Buchwald-Hartwig amination. This method generally requires a pre-functionalized pyridine, such as 2-amino-5-bromopyridine, and a palladium catalyst with a specialized ligand.[2]

Buchwald-Hartwig Protocol Outline
  • Reactants: 2-Amino-5-bromopyridine, tert-butyl piperazine-1-carboxylate.

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos).[2]

  • Base: A strong base such as sodium tert-butoxide or cesium carbonate.

  • Solvent: Anhydrous toluene or dioxane.

  • Conditions: The reaction mixture is heated to high temperatures (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up and Purification: Similar to the photocatalytic method, the reaction is followed by an aqueous work-up and purification by column chromatography.

Method Comparison
FeatureOne-Step Photocatalytic MethodBuchwald-Hartwig Amination
Starting Materials 2-Aminopyridine (direct C-H functionalization)2-Amino-5-halopyridine (pre-functionalized)
Catalyst Organic photocatalyst (metal-free)Palladium catalyst and phosphine ligand
Energy Source Visible light (ambient temperature)Thermal heating (elevated temperatures)
Atmosphere OxygenInert (Nitrogen or Argon)
Atom Economy Higher (no leaving group from pyridine)Lower (generates halide waste)
Green Chemistry More favorable (renewable energy, milder conditions)Less favorable (heavy metal catalyst, high temp)

Proposed Reaction Mechanism

The precise mechanism for the photocatalytic C-H amination can be complex. However, a plausible pathway is illustrated below.

Caption: Proposed photocatalytic cycle for the C-H amination.

Product Characterization and Validation

The identity and purity of the synthesized tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR Spectra consistent with the structure, showing characteristic peaks for the aromatic protons of the pyridine ring, the piperazine protons, and the tert-butyl group.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass ([M+H]⁺ ≈ 279.18).[6]
Melting Point Approximately 130-132 °C.
Purity (HPLC) ≥98%

Safety and Handling

  • Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.

  • Dichloroethane is a hazardous solvent and should be handled in a well-ventilated fume hood.

  • Acridine derivatives can be irritating; avoid inhalation and skin contact.

  • High-intensity light sources can be damaging to the eyes; appropriate shielding should be used.

Conclusion

The one-step, visible-light-mediated synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate represents a significant advancement over traditional synthetic methods. This approach is characterized by its high efficiency, operational simplicity, and adherence to the principles of green chemistry. By providing a detailed protocol and a thorough discussion of the underlying principles, this application note aims to empower researchers to adopt this modern and sustainable methodology for the synthesis of this valuable pharmaceutical intermediate.

References

  • Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. CN113429340A - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]

  • Google Patents. CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical reviews, 113(7), 5322–5363. [Link]

  • PubChem. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

  • Molecules. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-5-iodopyridine for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-5-iodopyridine

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and hydrogen bonding capabilities allow for potent and selective interactions with biological targets. Within this class, 2-amino-5-iodopyridine stands out as a particularly valuable and versatile building block for drug discovery and development.[1][2] Its structure is strategically functionalized with two key reactive sites: an amino group, which can act as a directing group or be further functionalized, and an iodine atom at the 5-position.

The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, enabling transformations under milder conditions and with a broader range of catalysts.[3] This enhanced reactivity makes 2-amino-5-iodopyridine an ideal substrate for constructing complex molecular architectures. This guide provides detailed protocols and expert insights into the application of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—for the synthesis of advanced pharmaceutical intermediates from 2-amino-5-iodopyridine. These reactions are foundational in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.[3][4]

Core Concepts: The Palladium Cross-Coupling Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle that typically involves a palladium catalyst transitioning between Pd(0) and Pd(II) oxidation states.[5]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-amino-5-iodopyridine, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is influenced by the ligand on the palladium center.[5]

  • Transmetalation / Migratory Insertion:

    • In Suzuki and Sonogashira reactions, a second organic group is transferred to the palladium center from an organoboron or organocopper/alkyne species, respectively, in a step called transmetalation.[4]

    • In the Heck reaction, an alkene coordinates to the palladium complex, followed by migratory insertion of the pyridine ring onto the alkene (carbopalladation).[6]

    • In the Buchwald-Hartwig amination, the amine coupling partner coordinates to the palladium, followed by base-mediated deprotonation to form a palladium-amido complex.[7][8]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]

The choice of ligand, base, and solvent is critical as they influence the stability of the catalyst, the rate of each step, and the suppression of side reactions.[3]

Palladium_Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex R-Pd(II)-X(L_n) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ R-X) TM_Complex R-Pd(II)-R'(L_n) (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (+ R'-M) TM_Complex->Pd0 Regeneration Product R-R' (Coupled Product) TM_Complex->Product Reductive Elimination R_X R-X = 2-Amino-5-iodopyridine R_M R'-M = Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) Coupling_Reactions_Overview Start 2-Amino-5-iodopyridine Suzuki 5-Aryl-2-aminopyridine (Suzuki Coupling) Start->Suzuki + Ar-B(OH)₂ Sonogashira 5-Alkynyl-2-aminopyridine (Sonogashira Coupling) Start->Sonogashira + R-C≡CH Heck 5-Alkenyl-2-aminopyridine (Heck Coupling) Start->Heck + Alkene Buchwald 5-Amino-2-aminopyridine (Buchwald-Hartwig) Start->Buchwald + R₂NH

Caption: Key cross-coupling transformations of 2-amino-5-iodopyridine.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in kinase inhibitors and other pharmaceuticals. [9]The reaction couples 2-amino-5-iodopyridine with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst and a base. [10] Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for reactive substrates like iodopyridines. [9]For more challenging couplings, catalyst systems using specialized ligands like biarylphosphines may be required. [11]* Base: A base like K₂CO₃ or K₃PO₄ is essential for activating the boronic acid in the transmetalation step. [5][9]The choice of base can significantly impact yield and should be screened for optimal results.

  • Solvent: A mixture of an organic solvent (like dioxane or DMF) and water is commonly used. Water aids in dissolving the base and facilitates the catalytic cycle. [11] Experimental Protocol: Synthesis of 2-Amino-5-(4-methoxyphenyl)pyridine

  • Materials & Reagents:

    • 2-Amino-5-iodopyridine (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • 1,4-Dioxane and Degassed Water (4:1 v/v)

  • Reaction Setup:

    • To a Schlenk flask, add 2-amino-5-iodopyridine, 4-methoxyphenylboronic acid, and potassium carbonate.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

    • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction Execution:

    • Stir the reaction mixture vigorously and heat to 85-95 °C using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours. [9]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the final product.

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%) (Expected)
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O9085-95
3-Furylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃DMF10075-85
Pyrimidine-5-boronic acidPd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄Toluene/H₂O11070-80
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, producing arylalkyne structures. [12]These motifs are valuable pharmaceutical intermediates, often used in the synthesis of kinase inhibitors like Ponatinib, and can be further transformed via cyclization or reduction reactions. [13]The reaction is typically co-catalyzed by palladium and copper(I). [14] Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is standard. Palladium facilitates the main catalytic cycle, while copper activates the alkyne. [14]* Base: A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used. It serves as both the base to deprotonate the alkyne and often as a solvent.

  • Solvent: THF or DMF are common co-solvents to ensure solubility of the starting materials.

Experimental Protocol: Synthesis of 2-Amino-5-(phenylethynyl)pyridine

  • Materials & Reagents:

    • 2-Amino-5-iodopyridine (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (Et₃N) and THF

  • Reaction Setup:

    • To a Schlenk flask, add 2-amino-5-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with an inert gas (Argon) three times.

    • Add anhydrous THF and triethylamine, followed by phenylacetylene via syringe.

  • Reaction Execution:

    • Stir the mixture at room temperature. The reaction is often exothermic and typically completes within 2-8 hours.

    • Monitor reaction completion by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography on silica gel.

Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseTempYield (%) (Expected)
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3%)CuI (6%)Et₃NRT80-90
Propargyl alcoholPd(OAc)₂ (2%) + XPhos (4%)CuI (5%)DIPEA50 °C70-85
1-HeptynePd(PPh₃)₄ (5%)CuI (10%)Et₃NRT85-95
Heck Coupling: For C(sp²)-C(sp²) Vinyl Bond Formation

The Mizoroki-Heck reaction forms a C-C bond by coupling 2-amino-5-iodopyridine with an alkene, creating a styryl-like derivative. [6]These vinylpyridine products are versatile intermediates, for instance, in the synthesis of CDK inhibitors, and can undergo further reactions like hydrogenation or oxidation. [15] Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and cost-effective precursor that is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are often required to stabilize the catalyst and promote the reaction.

  • Base: An organic or inorganic base (e.g., Et₃N, K₂CO₃) is needed to neutralize the HI generated during the catalytic cycle. [6] Experimental Protocol: Synthesis of (E)-2-Amino-5-styrylpyridine

  • Materials & Reagents:

    • 2-Amino-5-iodopyridine (1.0 eq)

    • Styrene (1.5 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

    • Triphenylphosphine (PPh₃) (0.04 eq)

    • Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous DMF

  • Reaction Setup:

    • In a sealed tube, combine 2-amino-5-iodopyridine, Pd(OAc)₂, and PPh₃.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous DMF, triethylamine, and styrene via syringe.

  • Reaction Execution:

    • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

    • Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the solution with water (3x) to remove DMF and then with brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via column chromatography.

Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, coupling aryl halides with primary or secondary amines. [7]This reaction is critical for synthesizing N-aryl structures found in countless pharmaceuticals. [16]Applying this to 2-amino-5-iodopyridine allows for the synthesis of 2,5-diaminopyridine derivatives, key pharmacophores.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are state-of-the-art, as they promote the difficult reductive elimination step to form the C-N bond. [17][18]* Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the amine and facilitate its coordination to the palladium center. [8][17]* Solvent: Anhydrous, apolar solvents like toluene or dioxane are typically used.

Experimental Protocol: Synthesis of N⁵-Morpholino-pyridin-2-amine

  • Materials & Reagents:

    • 2-Amino-5-iodopyridine (1.0 eq)

    • Morpholine (1.3 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • RuPhos (0.04 eq)

    • Sodium tert-butoxide (NaOt-Bu) (1.5 eq)

    • Anhydrous Toluene

  • Reaction Setup (Glovebox Recommended):

    • In a glovebox, add NaOt-Bu, Pd₂(dba)₃, and RuPhos to a Schlenk tube.

    • Add 2-amino-5-iodopyridine.

    • Add toluene, followed by morpholine.

    • Seal the tube, remove from the glovebox, and connect to a manifold.

  • Reaction Execution:

    • Heat the mixture to 100 °C with vigorous stirring for 4-16 hours.

    • Monitor by LC-MS.

  • Work-up and Purification:

    • Cool to room temperature, and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

General Experimental Workflow & Safety

A successful cross-coupling experiment relies on careful execution, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.

Experimental_Workflow start Start setup Reaction Setup (Weigh Reagents) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert addition Add Solvents & Liquid Reagents inert->addition reaction Heat & Stir (Reaction in Progress) addition->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench & Work-up (Extraction, Washing) monitoring->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Safety Precautions:

  • 2-Amino-5-iodopyridine: This compound is classified as toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. [19]Avoid inhalation of dust.

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid contamination and exposure.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and/or toxic. They should be handled under an inert atmosphere.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle in a glovebox or under an inert gas stream.

  • Solvents: Use anhydrous solvents in a well-ventilated fume hood.

Conclusion

2-Amino-5-iodopyridine is a premier building block for the synthesis of pharmaceutical intermediates due to its favorable reactivity in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions provide a robust and versatile toolkit for introducing aryl, alkynyl, vinyl, and amino functionalities at the pyridine C5-position. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can efficiently construct complex and diverse molecular libraries, accelerating the discovery of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). 2-Amino-5-iodopyridine: A Cornerstone in Pharmaceutical Synthesis and Organic Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. (2025).
  • Chem-Impex. (n.d.). 2-Amino-5-iodopyridine.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984-7. [Link]

  • Guidechem. (n.d.). What is the synthesis of 2-Amino-5-iodopyridine?
  • ResearchGate. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • BenchChem. (2025). Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • University of Groningen Research Portal. (n.d.).
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (n.d.). General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU.
  • Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubMed. (2007). Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids. Journal of Organic Chemistry.
  • National Institutes of Health. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2,6-Dichloro-4-iodopyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • Arkivoc. (2010).
  • ResearchGate. (n.d.).
  • Macmillan Group. (2004). The Intramolecular Heck Reaction.

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Application Notes & Protocols: Selective Boc Protection of Aminopyridinyl Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Selectivity in Amine Protection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in medicinal chemistry and drug development.[1] Its value lies in its ability to reliably mask the nucleophilicity of primary and secondary amines, its stability across a wide range of reaction conditions, and its straightforward removal under mild acidic conditions.[2][3] This makes it an indispensable tool in the multi-step synthesis of complex pharmaceutical intermediates.

This guide focuses on the Boc protection of aminopyridinyl piperidine, a scaffold of significant interest in drug discovery. This substrate presents a classic chemoselectivity challenge due to the presence of multiple reactive nitrogen centers: the secondary aliphatic amine of the piperidine ring and the exocyclic primary amine on the pyridine ring, not to mention the endocyclic pyridine nitrogen. The successful synthesis of targeted intermediates hinges on the ability to selectively protect one amine in the presence of the other. This protocol will detail a robust method for the selective N-Boc protection of the piperidine nitrogen, the more nucleophilic site, and will delve into the chemical principles that govern this selectivity.

Core Principles & Mechanistic Insights

The Boc Protection Mechanism

The standard method for introducing a Boc group involves the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][4] The mechanism proceeds via a nucleophilic acyl substitution pathway. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[5] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently breaks down into the stable products isobutylene and carbon dioxide, or it can act as a base to deprotonate the newly formed carbamate.[4][5]

dot digraph "Boc_Protection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Nodes for reactants and intermediates sub [label="R₂NH", shape=plaintext]; boc2o [label=<O||(tBuO-C-O-C-OtBu)||O>]; intermediate [label="Tetrahedral\nIntermediate", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="R₂N-Boc", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproducts [label="CO₂ + tBuOH", shape=plaintext];

// Edges to show reaction flow sub -> intermediate [label="Nucleophilic Attack"]; boc2o -> intermediate; intermediate -> product [label="Collapse"]; product -> byproducts [label="+", style=invis];

G

Caption: Generalized mechanism of amine protection using (Boc)₂O.

The Role of a Catalyst: 4-(Dimethylamino)pyridine (DMAP)

For less reactive amines or to accelerate the reaction, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often employed.[6] DMAP is a hypernucleophilic catalyst. It first reacts with (Boc)₂O to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate.[7][8] This species is much more electrophilic than (Boc)₂O itself, making it readily attacked by the amine nucleophile. The catalyst (DMAP) is regenerated upon completion of the reaction, fulfilling its catalytic role.[7][8] However, caution is advised as DMAP can promote side reactions, including the formation of di-Boc protected primary amines, if not used judiciously.[8][9]

Achieving Selectivity with Aminopyridinyl Piperidine

The key to selectivity lies in the differing nucleophilicity of the nitrogen atoms.

  • Piperidine Nitrogen: This is a secondary, aliphatic amine. Its lone pair resides in an sp³ hybridized orbital, making it highly available for nucleophilic attack. It is the most basic and most nucleophilic nitrogen in the molecule.

  • Exocyclic Pyridinyl Amine: This is a primary, aromatic-like amine. The lone pair on this nitrogen can be delocalized into the electron-deficient pyridine ring system, reducing its availability and nucleophilicity.[10]

  • Endocyclic Pyridine Nitrogen: The lone pair is in an sp² orbital and is part of the aromatic system, making it the least basic and least available for acylation under these conditions.

The pKa of the conjugate acid of a typical piperidine is ~11, whereas the pKa for the protonated amino group of 4-aminopyridine is 9.17 and for 2-aminopyridine is 6.86.[11][12] This significant difference in basicity correlates directly with nucleophilicity, predicting that the piperidine nitrogen will react preferentially with (Boc)₂O. The protocol below is designed to exploit this inherent reactivity difference to achieve mono-protection at the desired site.

Experimental Protocol: Selective N-Boc Protection of 4-(Piperidin-4-yl)pyridin-2-amine

This protocol details the selective protection of the piperidine nitrogen.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-(Piperidin-4-yl)pyridin-2-amine≥97%CommercialStarting Material
Di-tert-butyl dicarbonate ((Boc)₂O)ReagentCommercialBoc Source
Dichloromethane (DCM)AnhydrousCommercialSolvent
Triethylamine (TEA)≥99%CommercialBase
4-(Dimethylamino)pyridine (DMAP)≥99%CommercialCatalyst (Optional)
Saturated aq. NaHCO₃ReagentLab PreparedFor work-up
BrineSaturatedLab PreparedFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercialDrying Agent
Silica Gel230-400 meshCommercialFor Chromatography
Step-by-Step Methodology

G

Caption: Experimental workflow for the synthesis of the target compound.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(piperidin-4-yl)pyridin-2-amine (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Base: Add triethylamine (TEA, 1.2 eq) to the stirred solution. Stir for 5 minutes at room temperature. The base neutralizes the acid generated during the reaction.

  • Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture at room temperature over 10-15 minutes. A slight exotherm may be observed. Note: For less reactive substrates, a catalytic amount of DMAP (0.05 - 0.1 eq) can be added before the (Boc)₂O, but this may increase the risk of di-protection.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 5-10% Methanol in DCM). The product should have a higher Rf value than the starting material. The reaction is typically complete within 4-12 hours.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate.

Quantitative Data Summary
Reactant/ProductMolar Eq.Amount (for 10 mmol scale)Notes
4-(Piperidin-4-yl)pyridin-2-amine1.01.77 gStarting Material
Di-tert-butyl dicarbonate1.12.40 gProtecting Agent
Triethylamine1.21.67 mLBase
Dichloromethane-100 mLSolvent (0.1 M)
Product (Expected) -~2.50 gTypical Yield: >90%

Product Characterization and Validation

Successful Boc protection can be definitively confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]

  • ¹H NMR: The most unambiguous signal confirming successful protection is the appearance of a large, sharp singlet at approximately 1.4-1.5 ppm .[13] This peak corresponds to the nine equivalent protons of the tert-butyl group of the Boc moiety. Protons on the carbons adjacent to the newly formed carbamate will typically experience a downfield shift compared to the starting material. The NH protons of the unreacted aminopyridine group should remain visible.

  • ¹³C NMR: The presence of the Boc group is confirmed by two characteristic signals: a quaternary carbon (C(CH₃)₃) around 80 ppm and a carbonyl carbon (C=O) around 155 ppm .[14][15]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a clear molecular ion peak [M+H]⁺ corresponding to the mass of the protected product.

Troubleshooting and Scientific Considerations

  • Low Yield: If the reaction is sluggish, a catalytic amount of DMAP (0.05 eq) can be added.[9] Ensure all reagents are anhydrous, as water can hydrolyze the (Boc)₂O.

  • Formation of Di-Boc Product: If the primary amine on the pyridine ring also gets protected, this indicates the reaction conditions are too harsh or an excess of (Boc)₂O was used. This is more likely if large amounts of DMAP are used.[16] To resolve this, reduce the equivalents of (Boc)₂O to 1.05 and omit DMAP. The di-Boc product can often be separated by column chromatography.

  • No Reaction: Confirm the identity and purity of the starting amine. While unlikely given the high nucleophilicity of the piperidine nitrogen, ensure a basic enough amine (like TEA) is present to drive the reaction forward.

Conclusion

The selective N-Boc protection of the piperidine nitrogen in aminopyridinyl piperidine is a highly efficient and predictable transformation. By leveraging the inherent differences in nucleophilicity between the aliphatic piperidine amine and the aromatic-like pyridinyl amine, excellent yields and selectivity can be achieved under standard reaction conditions. Careful monitoring by TLC and definitive characterization by NMR are crucial for validating the success of the protocol. This method provides a reliable pathway for synthesizing key intermediates for pharmaceutical research and development.

References

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Nature Experiments. Retrieved from [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • University of Copenhagen Research Portal. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Multiple Sources.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-80.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Li, J., et al. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. The Journal of Organic Chemistry, 81, 4645-4653.
  • Semantic Scholar. (n.d.). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Retrieved from [Link]

  • Alemán, C., et al. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed.
  • Bar-Ilan University. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (2000). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Amino group acidity in aminopyridines and aminopyrimidines. Retrieved from [Link]

  • Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Retrieved from [Link]

  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection (Boc2O + DMAP). Retrieved from [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

  • Various Authors. (n.d.). Reaction of N‐protected‐L‐asparagines with (Boc)
  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

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Application Notes and Protocols for tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyridinyl-Piperidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with favorable drug-like properties is paramount. The piperidine ring is a highly privileged scaffold, present in a vast number of clinically approved drugs.[1][2] Its saturated, three-dimensional structure can enhance metabolic stability, modulate lipophilicity, and provide defined vectors for substituent placement, thereby improving pharmacokinetic (ADME) properties and reducing toxicity.[1]

The building block, tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate (CAS 892492-27-2), represents a sophisticated convergence of these principles. It marries the beneficial properties of the piperidine core with the versatile reactivity of a 2,5-disubstituted aminopyridine. This molecule offers medicinal chemists a strategic tool with several key advantages:

  • Orthogonal Reactivity: The presence of a primary aromatic amine and a Boc-protected secondary amine allows for selective, sequential functionalization. The primary amine is a prime handle for reactions like amide bond formation, reductive amination, and transition metal-catalyzed cross-couplings, while the piperidine nitrogen remains masked.

  • Defined Exit Vectors: The piperidine ring locks the geometry of the molecule, presenting the amino group and the pyridine nitrogen in a well-defined spatial arrangement, which is crucial for precise interaction with biological targets.

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions, yet it can be cleanly removed under acidic conditions, enabling further derivatization at a later synthetic stage.

This application note will detail the synthesis of this key building block and provide a validated protocol for its application in the synthesis of advanced drug intermediates, specifically focusing on its use in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Physicochemical Properties

A clear understanding of the building block's properties is essential for its effective use in synthesis.

PropertyValue
CAS Number 892492-27-2
Molecular Formula C₁₅H₂₃N₃O₂
Molecular Weight 277.36 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DCM, MeOH, DMSO

Synthesis of the Building Block

The synthesis of this compound is typically achieved through a two-step sequence starting from commercially available materials. The logic is to first install the piperidine onto the pyridine core via a nucleophilic aromatic substitution (SNAAr), followed by the reduction of a nitro group to the key primary amine.

G cluster_0 Synthesis Pathway A 2-Chloro-5-nitropyridine C tert-butyl 4-(5-nitropyridin-2-ylamino)piperidine-1-carboxylate A->C SNAAr (e.g., DIPEA, NMP, 120 °C) B tert-butyl 4-aminopiperidine-1-carboxylate D This compound C->D Reduction (e.g., H₂, Pd/C, MeOH)

Caption: Synthetic route to the target building block.

Protocol 1: Synthesis of this compound

Step A: Nucleophilic Aromatic Substitution

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in N-methyl-2-pyrrolidone (NMP, ~5 mL per gram of chloropyridine), add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Causality: NMP is a high-boiling polar aprotic solvent ideal for SNAAr reactions. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield tert-butyl 4-(5-nitropyridin-2-ylamino)piperidine-1-carboxylate.

Step B: Nitro Group Reduction

  • Dissolve the nitro-intermediate from Step A (1.0 eq) in methanol (MeOH, ~20 mL per gram).

  • Carefully add 10% Palladium on carbon (Pd/C, ~10% w/w).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Stir vigorously for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Trustworthiness: The reaction progress is easily visualized by the disappearance of the UV-active nitro compound and the appearance of the more polar amine product on the TLC plate.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains wet with solvent during filtration.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid, which is often of sufficient purity (>95%) for subsequent steps.

Application in the Synthesis of IRAK4 Inhibitors

A key application of this building block is in the synthesis of potent and selective IRAK4 inhibitors, a target of significant interest for treating inflammatory and autoimmune diseases. The primary amino group serves as a nucleophile in a Buchwald-Hartwig amination reaction to construct a core diarylamine scaffold.

G cluster_1 Application Workflow: IRAK4 Inhibitor Synthesis BB tert-butyl 4-(5-aminopyridin-2-yl) piperidine-1-carboxylate Product Coupled Intermediate (Diarylamine Core) BB->Product Buchwald-Hartwig C-N Coupling RX Aryl Halide Partner (e.g., 2,4-dichloropyrimidine) PD Pd Catalyst & Ligand (e.g., Pd₂(dba)₃, Xantphos) Base Base (e.g., Cs₂CO₃) Final Advanced IRAK4 Inhibitors Product->Final Further Functionalization

Caption: Workflow for IRAK4 inhibitor synthesis.

Protocol 2: Buchwald-Hartwig Amination for Diarylamine Synthesis

This protocol is adapted from methodologies described in patent literature for the synthesis of IRAK4 inhibitor precursors.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl chloride/bromide (e.g., 2,4-dichloropyrimidine) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl halide, and cesium carbonate.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed 1,4-dioxane, followed by the pre-mixed catalyst and ligand.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Expertise & Experience: The choice of Xantphos as a ligand is critical. Its wide bite angle is well-suited to promote the reductive elimination step, which is often rate-limiting in C-N couplings, especially with electron-deficient heteroaryl halides.[1] Cesium carbonate is an effective base that is strong enough to deprotonate the amine without causing significant substrate degradation.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired diarylamine intermediate. This intermediate can then be advanced toward final IRAK4 inhibitor targets through subsequent synthetic steps, such as Boc-deprotection and further functionalization of the piperidine nitrogen.

Conclusion

This compound is a high-value building block for drug discovery programs. Its pre-installed aminopyridine and protected piperidine moieties provide a robust and versatile platform for constructing complex molecular architectures. The protocols outlined herein demonstrate a reliable synthetic route to the building block and its effective application in a validated, industry-relevant context—the synthesis of IRAK4 inhibitors via Buchwald-Hartwig amination. By understanding the causality behind the synthetic choices, researchers can confidently leverage this building block to accelerate the discovery of next-generation therapeutics.

References

Application Notes and Protocols: Acylation and Substitution Reactions of Piperidin-4-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidin-4-ylmethanol Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors. Specifically, the piperidin-4-ylmethanol motif offers three distinct points for chemical modification: the secondary amine (piperidine nitrogen), the primary hydroxyl group, and the C-4 position via substitution. This trifecta of reactive sites allows for the construction of vast and diverse chemical libraries, enabling systematic exploration of structure-activity relationships (SAR).

This guide provides an in-depth exploration of two fundamental classes of transformations for this scaffold: acylation and substitution reactions. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors. The strategic manipulation of the amine and hydroxyl functionalities is key to unlocking the full potential of this versatile building block.

Part 1: Strategic Acylation of Piperidin-4-ylmethanol

The presence of both a nucleophilic secondary amine and a primary alcohol in piperidin-4-ylmethanol presents a classic chemoselectivity challenge. The relative nucleophilicity of these groups dictates the outcome of acylation reactions. Generally, the secondary amine is more nucleophilic than the primary alcohol, leading to preferential N-acylation under standard conditions. However, strategic manipulation of protecting groups and reaction conditions allows for precise control, enabling selective acylation at either the nitrogen or the oxygen atom.

Selective N-Acylation: Masking the Hydroxyl Group (Implicitly)

Direct N-acylation is the most straightforward transformation, leveraging the inherent higher nucleophilicity of the amine. This reaction is typically performed using an acyl chloride or acid anhydride in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides and anhydrides are highly electrophilic, ensuring a rapid reaction with the amine. Carboxylic acids can also be used, but require activation with coupling agents like HBTU or CDI.[2]

  • Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial. Its role is to neutralize the HCl or carboxylic acid byproduct generated during the reaction, preventing the protonation and deactivation of the piperidine nitrogen.[1] DIPEA is often preferred due to its greater steric bulk, which minimizes potential side reactions.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the acylating agent.[1]

  • Temperature: Reactions are often initiated at 0 °C to control the initial exothermic reaction rate, then allowed to warm to room temperature.[1]

N_Acylation_Workflow

Selective O-Acylation: The Protecting Group Strategy

To achieve selective acylation of the hydroxyl group, the more reactive piperidine nitrogen must first be masked with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its ease of installation and its stability under the basic or neutral conditions required for O-acylation, followed by its facile removal under acidic conditions.[3]

The Logic of Protection:

  • Protection: The piperidine nitrogen is reacted with di-tert-butyl dicarbonate (Boc)₂O to form the N-Boc protected intermediate. This temporarily removes the nucleophilicity of the nitrogen.[4]

  • O-Acylation: The now-exposed hydroxyl group of N-Boc-piperidin-4-ylmethanol can be acylated using standard methods. The absence of the competing amine nucleophile ensures the reaction proceeds cleanly at the oxygen center.

  • Deprotection: The Boc group is removed using a strong acid like trifluoroacetic acid (TFA) in DCM, regenerating the free secondary amine and yielding the O-acylated product as a salt.[2]

O_Acylation_Workflow

An alternative strategy for direct O-acylation of unprotected amino alcohols involves performing the reaction under acidic conditions. Protonation of the amino group deactivates it towards acylation, allowing the acylating agent to react selectively with the hydroxyl group.[5] This method avoids the need for protection/deprotection steps but is dependent on the stability of the substrate and reagents in acid.

Part 2: Substitution Reactions at the C4-Hydroxymethyl Group

The primary alcohol of piperidin-4-ylmethanol serves as a versatile handle for introducing a wide range of functionalities through nucleophilic substitution. This is a two-step process: first, the hydroxyl group is converted into a better leaving group, and second, this group is displaced by a nucleophile. To prevent the piperidine nitrogen from interfering, it must be protected, typically with a Boc group.

Activation of the Hydroxyl Group

Hydroxide (HO⁻) is a poor leaving group. Therefore, the hydroxyl moiety must be converted into a group that is more stable as an anion. Common strategies include conversion to a sulfonate ester (tosylate or mesylate) or a halide.

Causality Behind Experimental Choices:

  • Tosylation/Mesylation: Reaction of N-Boc-piperidin-4-ylmethanol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or TEA converts the alcohol into a tosylate or mesylate.[6][7] These are excellent leaving groups because their negative charge is highly delocalized through resonance.[8] Pyridine often serves as both the base and a catalyst. The reaction does not affect the stereochemistry at the carbon bearing the oxygen.[7]

  • Chlorination: Reagents like thionyl chloride (SOCl₂) can be used to directly convert the alcohol to a chloride.[9] This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl is transformed into a better leaving group that is then displaced by a chloride ion.[9]

Nucleophilic Displacement

Once the activated intermediate, such as N-Boc-4-(tosyloxymethyl)piperidine, is formed, it can be reacted with a variety of nucleophiles to generate diverse derivatives. This step is a classic Sₙ2 reaction.

Table 1: Examples of Nucleophilic Substitution

Nucleophile (Nu⁻)Reagent SourceResulting C4-SubstituentApplication/Significance
Azide (N₃⁻)Sodium Azide (NaN₃)-CH₂-N₃Precursor to primary amines via reduction.
Cyanide (CN⁻)Sodium Cyanide (NaCN)-CH₂-CNCan be hydrolyzed to a carboxylic acid.
Thiolates (RS⁻)Thiol (RSH) + Base-CH₂-SRIntroduction of sulfur-containing moieties.
Amines (R₂NH)Primary/Secondary Amine-CH₂-NR₂Chain extension and introduction of new basic centers.
Halides (X⁻)Lithium Bromide (LiBr)-CH₂-BrHalogen exchange for further reactivity.
The Mitsunobu Reaction: A Direct Conversion

The Mitsunobu reaction offers a powerful alternative for directly converting the primary alcohol into other functional groups with inversion of configuration (though not relevant for this achiral center).[10] It couples the alcohol with a weakly acidic pronucleophile in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[10]

Mechanism Insight: The reaction is initiated by the attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate.[11] This species activates the alcohol by forming an oxyphosphonium salt, an excellent leaving group, which is then displaced by the deprotonated nucleophile in an Sₙ2 fashion.[10] This method is particularly useful for introducing nucleophiles that might not be suitable for displacing tosylates, such as phenols or imides.[11]

Mitsunobu_Mechanism

Part 3: Experimental Protocols

The following protocols are generalized and may require optimization for specific substrates or scales. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended where specified.

Protocol 1: N-Boc Protection of Piperidin-4-ylmethanol

Objective: To protect the piperidine nitrogen to enable subsequent reactions at the hydroxyl group.

Materials:

  • Piperidin-4-ylmethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)[12]

  • Dichloromethane (DCM) or Methanol[12]

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidin-4-ylmethanol (1.0 eq) in DCM (approx. 0.2 M).

  • Add TEA (1.2 eq). Stir the solution at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidin-4-ylmethanol, which is often a white solid or oil that solidifies upon standing.[4]

Protocol 2: Selective O-Acylation of N-Boc-Piperidin-4-ylmethanol

Objective: To acylate the primary alcohol after protecting the piperidine nitrogen.

Materials:

  • N-Boc-piperidin-4-ylmethanol (from Protocol 1)

  • Acyl chloride or acid anhydride (e.g., Benzoyl chloride)

  • DIPEA or Pyridine

  • Anhydrous DCM

  • Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Procedure:

  • Dissolve N-Boc-piperidin-4-ylmethanol (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Add DIPEA (1.5 eq).

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Protocol 3: Tosylation of N-Boc-Piperidin-4-ylmethanol

Objective: To convert the hydroxyl group into an excellent leaving group (tosylate) for substitution reactions.

Materials:

  • N-Boc-piperidin-4-ylmethanol (from Protocol 1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine or a mixture of DCM and TEA

  • Diethyl ether, 1 M HCl, Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Procedure:

  • Dissolve N-Boc-piperidin-4-ylmethanol (1.0 eq) in anhydrous pyridine (approx. 0.3 M) and cool to 0 °C.

  • Add TsCl (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours or until TLC indicates completion.

  • Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

  • Combine the organic extracts and wash sequentially with cold 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The product, N-Boc-4-(tosyloxymethyl)piperidine, can often be recrystallized.[13]

Protocol 4: Nucleophilic Substitution with Azide

Objective: To displace the tosylate group with an azide nucleophile.

Materials:

  • N-Boc-4-(tosyloxymethyl)piperidine (from Protocol 3)

  • Sodium azide (NaN₃)

  • Anhydrous DMF

  • Ethyl acetate, Water, Brine, Anhydrous Na₂SO₄

Procedure:

  • Dissolve N-Boc-4-(tosyloxymethyl)piperidine (1.0 eq) in anhydrous DMF (approx. 0.2 M).

  • Add sodium azide (3.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-16 hours. Monitor by TLC.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash thoroughly with water (to remove DMF) and brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography to afford N-Boc-4-(azidomethyl)piperidine.

References

  • László, S. et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Available at: [Link]

  • Sivakumar, R. & Nanjan, M. (2006). Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry. Available at: [Link]

  • Reeves, J.T. et al. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. Angewandte Chemie International Edition. Available at: [Link]

  • Herrerías, C.I. et al. (2005). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry. Available at: [Link]

  • Reeves, J.T. et al. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N -Carbonylimidazoles. Semantic Scholar. Available at: [Link]

  • Janežič, D. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Ukolov, A.I. et al. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules. Available at: [Link]

  • Google Patents (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Google Patents (2015). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. Google Patents.
  • ResearchGate (n.d.). Proposed mechanism of the Mitsunobu reaction. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Boukattaya, F. et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Applicable Chemistry. Available at: [Link]

  • Rajasekhar, D. et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • Organic Synthesis (n.d.). Protecting Groups. Organic Synthesis. Available at: [Link]

  • Gastaldi, S. et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available at: [Link]

  • Google Patents (2011). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents.
  • Khan Academy (n.d.). Preparation of mesylates and tosylates. Khan Academy. Available at: [Link]

  • Buncel, E. et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules. Available at: [Link]

  • Chem Help ASAP (2019). formation of tosylates & mesylates. YouTube. Available at: [Link]

  • Google Patents (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.
  • Katritzky, A.R. et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]

  • PubChem (n.d.). 4-Piperidinemethanol. PubChem. Available at: [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]

  • Svete, J. et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. PubMed Central. Available at: [Link]

  • Jäger, M. & Schreiner, P.R. (2019). Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. Chemistry – A European Journal. Available at: [Link]

  • D. A. H. et al. (2013). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

  • Zhou, Y. et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Nature Communications. Available at: [Link]

  • Aapptec (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Aapptec Peptides. Available at: [Link]

Sources

Application Notes and Protocols for the Custom Synthesis of Heterocyclic Building Blocks in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds are the structural cornerstone of modern pharmacology, with estimates suggesting that over 85% of all biologically active chemical entities contain a heterocycle.[1] Their prevalence in blockbuster drugs, from anticancer agents to antivirals, underscores their significance.[2][3] Custom synthesis of heterocyclic building blocks—unique, often proprietary small molecules used to construct Active Pharmaceutical Ingredients (APIs)—is a critical engine for innovation in drug discovery.[4][5] This process allows researchers to move beyond the confines of commercially available catalogs to explore novel chemical space, fine-tune molecular properties for improved efficacy and safety, and develop patentable new chemical entities.[4][6] This guide provides a comprehensive overview of the strategic, methodological, and practical considerations for the custom synthesis of these vital pharmaceutical components. We will delve into the logic behind synthetic route design, explore key enabling technologies that accelerate discovery, provide a detailed experimental protocol for a representative synthesis, and outline the stringent quality control measures that ensure the final product is fit for purpose.

Strategic Planning: The Blueprint for Synthesis

A successful custom synthesis campaign is built on a foundation of meticulous planning. The goal is not merely to produce a molecule, but to develop a process that is robust, scalable, and economically viable. This initial phase dictates the efficiency and ultimate success of the entire project.

Target Molecule Scoping & Feasibility

Before any reaction is attempted, the target molecule must be clearly defined. This goes beyond a simple chemical structure and includes a comprehensive set of specifications that will guide the entire development process. Key parameters include:

  • Purity: What is the required purity level (e.g., >95% for initial screening, >99.5% for later-stage development)?

  • Scale: What quantity of the building block is needed (milligrams for initial SAR studies, kilograms for preclinical development)?

  • Stereochemistry: Is the target chiral? If so, what is the required enantiomeric or diastereomeric purity?

  • Analytical Requirements: What specific analytical data is required for release (e.g., NMR, LC-MS, HPLC, Chiral HPLC, Elemental Analysis)?

A thorough review of existing scientific literature and patents is crucial to assess the novelty of the target and identify previously reported synthetic routes, which may or may not be suitable for the required scale or purity.

Route Scouting: Designing an Optimal Synthetic Pathway

Route scouting is the intellectual core of process chemistry, where potential synthetic pathways to the target molecule are designed and evaluated.[7] A discovery-phase route that works on a milligram scale is often not suitable for large-scale production.[8] The ideal route is selected based on a multi-faceted analysis, often summarized by the SELECT principles (Safety, Environment, Legal, Economics, Control, and Throughput).[8]

Key Considerations in Route Scouting:

  • Cost and Availability of Starting Materials: The cost of raw materials is a primary driver of the final compound's price.

  • Number of Synthetic Steps: Fewer steps generally lead to higher overall yield, lower cost, and faster delivery. "Telescoping" reactions, where intermediates are not isolated, can significantly improve efficiency.[9]

  • Scalability and Safety: Reactions that are safe and manageable on a gram scale may become hazardous at the kilogram scale (e.g., highly exothermic reactions, use of pyrophoric reagents, generation of toxic gases).[8][10]

  • Environmental Impact ("Green Chemistry"): Modern route design prioritizes the use of less hazardous solvents, minimizes waste generation, and seeks to improve atom economy.[8][11]

  • Intellectual Property (IP): The chosen route must be free to operate and not infringe on existing patents.[8]

dot

Caption: High-level workflow for custom synthesis project planning.

Key Synthetic Methodologies & Enabling Technologies

The modern synthetic chemist has a powerful arsenal of tools to construct complex heterocyclic scaffolds. While classical methods remain valuable, several enabling technologies have revolutionized the speed and efficiency of custom synthesis.

Modern Catalytic Methods
  • Transition-Metal Cross-Coupling: Reactions like Suzuki, Heck, Buchwald-Hartwig, and Sonogashira are indispensable for creating carbon-carbon and carbon-heteroatom bonds. They are highly reliable and allow for the modular assembly of complex molecules from simpler fragments.

  • C-H Functionalization: This cutting-edge technique allows for the direct conversion of a carbon-hydrogen bond into a new functional group.[12] It avoids the need for pre-functionalized starting materials, shortening synthetic sequences and enabling the modification of complex molecules at late stages.[13][14] Heterogeneous catalysts are increasingly used to simplify purification and improve recyclability.[15][16]

Advanced Synthesis Technologies
  • Microwave-Assisted Synthesis: Microwave irradiation utilizes dielectric heating to rapidly and uniformly heat a reaction mixture.[17] This contrasts with conventional heating, which relies on slower thermal conduction. The primary advantages are dramatic reductions in reaction times (from hours to minutes), often leading to higher yields and purer products by minimizing the formation of thermal degradation byproducts.[18][19] This technology is particularly effective for accelerating cyclocondensation and cross-coupling reactions.[20][21]

  • Flow Chemistry: In contrast to traditional batch synthesis, flow chemistry involves pumping reagents through a reactor where they mix and react continuously.[22] This paradigm offers superior control over reaction parameters like temperature, pressure, and mixing, which is critical for highly exothermic or fast reactions.[23] The enhanced safety, scalability, and reproducibility make it an increasingly important technology in pharmaceutical manufacturing.[24][25]

  • Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials.[26][27] Reactions like the Ugi and Passerini syntheses allow for the rapid generation of molecular complexity and are powerful tools for building libraries of diverse heterocyclic compounds.[28][29][30]

dot

Enabling_Technologies Figure 2: Impact of Enabling Technologies cluster_batch Traditional Batch Synthesis cluster_modern Modern Synthesis Batch Slow Manual Process Scale-up Challenges Output Accelerated Drug Discovery Batch->Output Slower Path Microwave Microwave (Speed) Microwave->Output Flow Flow Chemistry (Control & Safety) Flow->Output MCR MCRs (Efficiency) MCR->Output

Caption: Modern technologies accelerate the path to drug discovery.

Detailed Experimental Protocol: A Case Study

This section provides a representative protocol for the functionalization of a common heterocyclic core using a modern, efficient method.

Case Study: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 2-Chloropyridine with 4-Methoxyphenylboronic Acid.

Rationale for Method Selection

The pyridine ring is a privileged scaffold in medicinal chemistry. The Suzuki-Miyaura coupling is one of the most robust and versatile methods for forming C-C bonds, with a broad substrate scope and high functional group tolerance. The use of microwave irradiation is chosen to significantly accelerate the reaction, enabling completion in minutes rather than hours, which is ideal for rapid library synthesis and methods development.

Materials and Equipment
Reagent/MaterialGrade/PuritySupplier
2-Chloropyridine99%Sigma-Aldrich
4-Methoxyphenylboronic Acid>98%Combi-Blocks
Pd(PPh₃)₄99%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Fisher Scientific
1,4-DioxaneAnhydrous, DriSolv®EMD Millipore
Deionized Water18.2 MΩ·cmIn-house
Equipment Specification
Microwave Synthesizere.g., CEM Discover, Biotage Initiator
5 mL Microwave Vialwith stir bar and snap cap
Analytical Balance0.1 mg readability
Magnetic Stir Plate
Rotary Evaporator
Flash Chromatography Systeme.g., Teledyne ISCO CombiFlash
Step-by-Step Protocol
  • Vial Preparation: To a 5 mL microwave reaction vial equipped with a magnetic stir bar, add 4-methoxyphenylboronic acid (152 mg, 1.0 mmol, 1.2 eq).

  • Reagent Addition: Add 2-chloropyridine (79 µL, 0.83 mmol, 1.0 eq), potassium carbonate (230 mg, 1.66 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (48 mg, 0.04 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (3.0 mL) and deionized water (1.0 mL).

  • Sealing and Purging: Securely cap the vial. Purge the vial with nitrogen or argon for 2 minutes to ensure an inert atmosphere. Causality Note: Oxygen can deactivate the Pd(0) catalyst, so maintaining an inert atmosphere is critical for reaction success.

  • Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Set the reaction parameters:

    • Temperature: 120 °C (Ramp time: 2 min)

    • Hold Time: 15 minutes

    • Power: 200 W (Dynamic)

    • Stirring: High

  • Reaction Work-up: After the reaction is complete and the vial has cooled to room temperature, quench the reaction by adding 10 mL of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by automated flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 30%) to elute the product.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 2-(4-methoxyphenyl)pyridine as a white solid.

In-Process Controls and Characterization
  • Reaction Monitoring: Progress can be monitored by TLC (staining with KMnO₄) or by taking a small aliquot for LC-MS analysis to observe the disappearance of starting material and the appearance of the product peak.

  • Expected Outcome:

    • Yield: Typically 85-95%.

    • Appearance: White to off-white solid.

    • ¹H NMR (400 MHz, CDCl₃): Consistent with the structure of 2-(4-methoxyphenyl)pyridine.

    • Mass Spec (ESI+): m/z = 186.09 [M+H]⁺.

    • HPLC Purity: >98% (by area at 254 nm).

Purification and Quality Control (QC)

The synthesis of a molecule is incomplete until its purity and identity have been rigorously confirmed. For pharmaceutical applications, this is a non-negotiable step, as impurities can have unintended biological effects or interfere with downstream processes.[31][32]

Purification Techniques
  • Crystallization: The gold standard for purification when applicable. It is highly scalable and can provide material of exceptional purity.

  • Chromatography:

    • Flash Chromatography: The workhorse for routine purification of intermediates and final products on a small to medium scale (<100 g).

    • Preparative HPLC: Used when high-purity material (>99.5%) is required or when compounds are difficult to separate by other means.

Analytical Characterization & Quality Assurance (QA)

A comprehensive Certificate of Analysis (CoA) is the ultimate deliverable of a custom synthesis project.[10] It provides a complete picture of the compound's identity and quality.[33]

Standard Analytical Panel:

AnalysisPurposeTypical Result
¹H and ¹³C NMR Structural Elucidation and ConfirmationSpectrum consistent with proposed structure
Mass Spectrometry Molecular Weight ConfirmationObserved mass matches theoretical mass
HPLC/UPLC Purity Assessment>95% (or as specified) by peak area %
FT-IR Functional Group IdentificationConfirms presence of key functional groups
Elemental Analysis Empirical Formula ConfirmationExperimental %C, H, N within ±0.4% of theoretical

dot

QC_Workflow Figure 3: Post-Synthesis QC Workflow Crude Crude Product (Post-Workup) Purify Purification (Chromatography/Crystallization) Crude->Purify PurityCheck Purity Analysis (HPLC/GC) Purify->PurityCheck Check Purity PurityCheck->Purify If < Specification IdentityCheck Structural Confirmation (NMR, MS) PurityCheck->IdentityCheck If > Specification FinalQC Final QA Review (CoA Generation) IdentityCheck->FinalQC Confirm Structure Release Released Building Block FinalQC->Release

Caption: A self-validating workflow for product purification and release.

Challenges and Future Directions

The custom synthesis of heterocyclic building blocks is not without its challenges, including navigating complex multi-step syntheses, ensuring scalability, and managing costs.[11][34] However, the field is continuously evolving. The integration of Artificial Intelligence and Machine Learning is beginning to revolutionize route scouting by predicting viable synthetic pathways.[11] Furthermore, the increasing adoption of automation and continuous flow manufacturing promises to enhance efficiency, safety, and consistency.[11][22] A persistent and overarching goal is the alignment with green chemistry principles to reduce the environmental footprint of pharmaceutical development.[11] These advancements will ensure that custom synthesis remains a vibrant and essential discipline at the forefront of drug discovery.[35]

References

Application Note: Scale-Up Synthesis of Aminopyridinyl Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Process Chemistry, Optimization, and Purification Strategies

Abstract

The aminopyridinyl piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous drug candidates across various therapeutic areas, including oncology and neuroscience.[1] Transitioning the synthesis of these vital intermediates from laboratory discovery to pilot and manufacturing scales presents a unique set of challenges that demand a robust understanding of process chemistry, reaction engineering, and purification science. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals navigating the complexities of scaling up the synthesis of aminopyridinyl piperazine intermediates. We will focus on the widely employed Buchwald-Hartwig amination as a key C-N bond-forming reaction, dissecting the critical parameters for its optimization and control. Furthermore, we will explore practical, scalable strategies for work-up and purification, with a strong emphasis on crystallization for achieving high purity on a large scale. This guide is designed to be a self-validating system, integrating in-process controls (IPCs) and analytical methodologies to ensure a reliable, safe, and efficient scale-up process.

Strategic Considerations for Scale-Up Synthesis

The successful scale-up of a chemical process is not merely about using larger flasks and more reagents; it is a scientific discipline that requires careful planning and foresight.[2] The primary goal is to develop a process that is safe, economically viable, reproducible, and delivers the product with consistent quality. For aminopyridinyl piperazine intermediates, the synthetic strategy often revolves around the formation of the key aryl-nitrogen bond between the pyridine and piperazine rings.

Common Synthetic Disconnections

The most common and logical approach involves coupling a suitably functionalized pyridine with a piperazine derivative. The Buchwald-Hartwig amination reaction is a powerful and versatile tool for this transformation, offering high yields and functional group tolerance.[3]

The two primary disconnection strategies are:

  • Route A: Coupling of a halo-aminopyridine with a protected or monosubstituted piperazine.

  • Route B: Coupling of a halopyridine with an aminopiperazine derivative.

Route A is often preferred as monosubstituted piperazines (e.g., N-Boc-piperazine) are commercially available and help prevent undesired double arylation side reactions.[4][5]

G cluster_target Target Intermediate cluster_sm Starting Materials cluster_reaction Forward Synthesis Target Aminopyridinyl Piperazine SM1 Halo-Aminopyridine (e.g., 2-Amino-5-bromopyridine) Target->SM1 Disconnection 1 (C-N Bond) SM2 Monosubstituted Piperazine (e.g., N-Boc-piperazine) Target->SM2 Disconnection 2 (C-N Bond) Reaction Buchwald-Hartwig Amination SM1->Reaction SM2->Reaction Reaction->Target Key C-N Coupling

Caption: Synthetic disconnection strategy for aminopyridinyl piperazine.

Process Development of the Buchwald-Hartwig Coupling Step

Optimizing a reaction for kilogram-scale production requires a different mindset than for lab-scale synthesis. The focus shifts towards cost, safety, robustness, and ease of operation. Each parameter must be systematically investigated to understand its impact on yield, purity, and scalability.[6][7]

The Catalytic Cycle and Key Parameters

The efficacy of the Buchwald-Hartwig amination hinges on a delicate balance within its catalytic cycle. Understanding this mechanism is crucial for rational optimization. The key steps involve oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form the amide, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-X amine_coordination Amine Coordination oxidative_addition->amine_coordination R₂NH deprotonation Deprotonation (Amido Complex) amine_coordination->deprotonation Base base_out Base-H⁺X⁻ amine_coordination->base_out deprotonation->pd0 Reductive Elimination product_out Product (Ar-NR₂) deprotonation->product_out

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Parameter Optimization

A Design of Experiments (DoE) approach can be highly effective for efficiently exploring the parameter space.[8] However, a summary of key considerations based on field experience is presented below.

ParameterKey Considerations & RationaleTypical Starting Points for Scale-Up
Palladium Precatalyst Pre-formed, air-stable precatalysts (e.g., G3/G4 Palladacycles) are preferred for scalability due to their consistency and ease of handling over generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[7] Catalyst loading should be minimized to reduce cost and heavy metal contamination.0.1 - 1.0 mol%
Ligand The choice of phosphine ligand is critical and substrate-dependent.[9] For electron-deficient pyridines, electron-rich, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) often provide the best results by promoting the rate-limiting reductive elimination step.1.1 - 1.5 eq. relative to Pd
Base The base facilitates the deprotonation of the amine. Its strength is a critical factor. Strong, non-nucleophilic bases like NaOtBu are highly effective but can cause substrate degradation with sensitive functional groups. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often safer and more practical for scale-up.[6][9]K₃PO₄, Cs₂CO₃ (2.0 - 3.0 eq.)
Solvent The solvent must solubilize all components at the reaction temperature and be compatible with the catalytic system. Aprotic polar solvents like Dioxane or THF are common, but Toluene is often preferred for scale-up due to its higher boiling point, lower cost, and better phase separation during work-up.[9]Toluene, 2-MeTHF, Dioxane
Temperature Must be high enough to ensure a reasonable reaction rate but low enough to prevent thermal degradation of starting materials, products, or the catalyst. A typical range is 80-110 °C.90 - 100 °C

Scalable Work-Up and Purification

Purification is frequently the main bottleneck in moving from grams to kilograms.[10] The goal is to replace chromatography with a more scalable and economical crystallization process.

Work-Up and Catalyst Removal

After the reaction is complete, the crude mixture contains the product, excess reagents, base, and the palladium catalyst.

  • Quenching & Filtration: The reaction is typically cooled and quenched with water or aqueous ammonium chloride. The solid inorganic base is removed by filtration. This initial filtration can be slow on a large scale and may require specialized equipment like a filter press.

  • Phase Separation: A liquid-liquid extraction is performed. Toluene is advantageous here as it separates cleanly from aqueous layers. Challenges like emulsion formation must be addressed through the addition of brine or by adjusting the pH.

  • Palladium Scavenging: Residual palladium must be removed to meet regulatory limits (typically <10 ppm for APIs). This can be achieved by washing the organic phase with an aqueous solution of a scavenger like L-cysteine or thiourea, or by stirring with a solid-supported scavenger (e.g., silica-thiol) followed by filtration.

Crystallization: The Key to Purity

Crystallization is the most effective method for purifying multi-kilogram quantities of solid intermediates.[11] Aminopyridinyl piperazine derivatives are often crystalline solids.

  • Solvent Screening: The first step is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common anti-solvents like heptane or isopropanol are often used to induce precipitation from a good solvent like ethyl acetate, acetone, or toluene.

  • Controlling Crystallization:

    • Cooling Profile: A slow, controlled cooling rate is essential to promote the growth of large, pure crystals rather than rapid precipitation which can trap impurities.

    • Seeding: Introducing a small quantity of pure crystalline product (seed crystals) at the point of supersaturation provides a template for crystal growth, leading to better control over particle size and polymorphic form.[12]

    • Anti-Solvent Addition: The rate of anti-solvent addition must be carefully controlled to maintain a steady level of supersaturation.

Detailed Protocol: Synthesis of N-Boc-4-(2-aminopyridin-5-yl)piperazine

This protocol describes a representative synthesis on a 100-gram scale, incorporating self-validating in-process controls.

Materials and Equipment
  • Reagents: 2-Amino-5-bromopyridine (1 eq.), N-Boc-piperazine (1.2 eq.), XPhos Pd G3 (0.5 mol%), Potassium Phosphate (K₃PO₄, 2.5 eq.), Toluene.

  • Equipment: 5L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet. Buchner funnel and filter press for filtration.

Experimental Workflow

Caption: Step-by-step workflow for the scale-up synthesis protocol.

Step-by-Step Procedure
  • Reactor Charging: To a 5L jacketed reactor, charge Toluene (2L), 2-amino-5-bromopyridine (174 g), N-Boc-piperazine (223 g), and powdered K₃PO₄ (531 g).

  • Inerting: Begin agitation and purge the reactor headspace with nitrogen for 15 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Catalyst Addition: Add XPhos Pd G3 (4.2 g) to the reactor.

  • Reaction: Heat the mixture to an internal temperature of 95 ± 5 °C.

  • In-Process Control (IPC-1): After 4 hours, take a sample from the reaction mixture, quench it, and analyze by HPLC to check for the consumption of 2-amino-5-bromopyridine. Continue heating until the starting material is <1.0% by area.

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to 20-25 °C. Add water (1L) and stir for 30 minutes.

  • Filtration: Filter the mixture to remove the inorganic salts. Wash the filter cake with Toluene (200 mL).

  • Extraction & Scavenging: Transfer the combined filtrates to a separatory funnel. Separate the layers. Wash the organic layer with an aqueous solution of L-cysteine (5 wt%, 500 mL) to scavenge residual palladium, followed by a wash with brine (500 mL).

  • Solvent Swap: Concentrate the organic layer under vacuum to a thick oil. Add Ethyl Acetate (1.5L) and continue to concentrate to remove residual toluene. Adjust the final volume with Ethyl Acetate to ~1L.

  • Crystallization: Heat the ethyl acetate solution to 60-70 °C to ensure complete dissolution. Slowly cool to 50 °C and add seed crystals if available. Continue to cool slowly to 0-5 °C over 4 hours. Slowly add n-Heptane (1L) as an anti-solvent and stir the resulting slurry for an additional 2 hours.

  • Isolation: Filter the solid product and wash the filter cake with cold (0-5 °C) n-Heptane (2 x 200 mL).

  • Drying: Dry the product in a vacuum oven at 45 °C until constant weight is achieved.

  • Final Quality Control (IPC-2): Analyze the final product for purity by HPLC (>99.0%), identity by ¹H NMR, residual solvents by GC, and residual palladium content by ICP-MS.

Safety Considerations

Scaling up chemical reactions introduces hazards that may not be apparent at the lab scale.[13]

  • Thermal Safety: The Buchwald-Hartwig amination is typically exothermic. On a large scale, this heat must be managed effectively by controlling the rate of addition or by using a jacketed reactor with efficient cooling to prevent a thermal runaway.

  • Reagent Handling: Many reagents, including heterocyclic amines and their halo-derivatives, can be toxic or irritant.[14] Appropriate Personal Protective Equipment (PPE), including respirators and gloves, must be used. All transfers should be conducted in a well-ventilated area or under containment.

  • Solvent Hazards: Toluene is flammable and has associated health risks. Ensure the reactor is properly grounded and that no ignition sources are present.

Conclusion

The successful scale-up synthesis of aminopyridinyl piperazine intermediates is a multi-faceted challenge that relies on a deep understanding of chemical principles and process engineering. By focusing on a robust and well-optimized key transformation like the Buchwald-Hartwig amination, and by prioritizing a scalable purification method such as crystallization, high-quality material can be produced safely and efficiently. The integration of in-process controls at critical stages is non-negotiable, providing the data necessary to ensure consistency, quality, and batch-to-batch reproducibility, ultimately accelerating the journey of new medicines from the lab to the clinic.

References

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Semantic Scholar. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. TechnologyNetworks. [Link]

  • Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Crystal Growth & Design. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Aminopyridines and 4-nitrophenol cocrystals for terahertz application. ResearchGate. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis. ResearchGate. [Link]

  • Optimization and Scale-up of a Pd-Catalyzed Aromatic C−N Bond Formation: A Key Step in the Synthesis of a Novel 5-HT1B Receptor Antagonist. Organic Process Research & Development. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. National Institutes of Health (NIH). [Link]

  • (A–C) General synthetic routes of 2-aminopyridine derivatives. ResearchGate. [Link]

  • Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. National Institutes of Health (NIH). [Link]

  • Synthesis of piperazine-linked aminopyridine derivatives. ResearchGate. [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • What are the key steps in the purification of pharmaceutical intermediates?. Blog. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ResearchGate. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Institutes of Health (NIH). [Link]

  • For highly polar compound, how to do the purification?. ResearchGate. [Link]

  • AMINOPYRIDINE DERIVATIVE SALT, ITS CRYSTALLINE FORM AND METHOD OF PREPARATION.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health (NIH). [Link]

  • Purification of APIs. ZEOCHEM. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Institutes of Health (NIH). [Link]

  • Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. [Link]

  • Piperazine synthesis. Organic Chemistry Portal. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Large‐Scale Synthesis. ResearchGate. [Link]

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health (NIH). [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Unveiling heterocyclic aromatic amines (HAAs) in thermally processed meat products: Formation, toxicity, and strategies for reduction – A comprehensive review. National Institutes of Health (NIH). [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Recent Advances in Piperazine Synthesis. ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve reaction yields and product purity. This molecule is a key intermediate in the synthesis of pharmaceuticals such as Palbociclib, a CDK4/6 inhibitor used in cancer therapy.[1]

Choosing Your Synthetic Pathway

Two primary synthetic routes are commonly employed for the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. The choice of pathway often depends on the available starting materials, scale, and tolerance of other functional groups in the molecule.

  • Catalytic Hydrogenation of a Nitro Precursor: This is a high-yielding and clean reaction, often preferred for its efficiency.[1] It involves the reduction of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

  • Buchwald-Hartwig Amination: A powerful cross-coupling reaction that directly forms the C-N bond between an appropriately substituted pyridine and Boc-piperazine. This method offers flexibility but can be more sensitive to reaction conditions.

Troubleshooting Guide

Low or No Yield

A common issue in any synthesis is a lower-than-expected yield. The following sections are designed to help you diagnose and resolve this problem for both of the main synthetic routes.

Q1: My hydrogenation reaction is slow, incomplete, or has failed. What are the likely causes and how can I fix it?

An incomplete or failed hydrogenation can be frustrating. Here is a systematic approach to troubleshooting this issue:

Troubleshooting Workflow for Catalytic Hydrogenation

cluster_catalyst Catalyst Troubleshooting cluster_hydrogen Hydrogen Source Troubleshooting cluster_solubility Solubility Troubleshooting cluster_impurities Impurity Troubleshooting start Low/No Yield in Hydrogenation catalyst Check Catalyst Activity start->catalyst hydrogen Verify Hydrogen Source & Pressure catalyst->hydrogen catalyst_fresh Use a fresh batch of Pd/C. solubility Assess Substrate Solubility hydrogen->solubility hydrogen_balloon Ensure balloon is properly inflated and sealed. impurities Consider Catalyst Poisons solubility->impurities solvent_choice Use a solvent system where the starting material is fully dissolved (e.g., EtOH/EtOAc, MeOH). reagent_purity Ensure starting nitro-compound is pure. catalyst_loading Increase catalyst loading (e.g., from 5 wt% to 10 wt%). catalyst_wet Ensure wet catalyst is used for safety and activity. hydrogen_pressure For stubborn reactions, increase H2 pressure. transfer_hydrogenation Consider transfer hydrogenation (e.g., ammonium formate, hydrazine hydrate). cosolvent Add a protic co-solvent like acetic acid or ethanol to aid hydrogenation. sulfur_check Check for sulfur impurities which poison palladium catalysts.

Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.

Detailed Explanations:

  • Catalyst Activity: Palladium on carbon (Pd/C) can lose activity over time. Always use a fresh batch for critical reactions. For safety, it is often supplied as a water-wet paste; do not allow the catalyst to dry out as it can be pyrophoric.[2]

  • Hydrogen Source: For reactions using a hydrogen balloon, ensure there are no leaks. For more difficult reductions, a higher pressure of hydrogen may be necessary.[3] As an alternative to gaseous hydrogen, transfer hydrogenation using ammonium formate or hydrazine hydrate can be highly effective.[4][5]

  • Substrate Solubility: Poor solubility of the nitro compound is a common reason for incomplete reactions.[3] Ensure your starting material is fully dissolved in the solvent. A mixture of ethanol and ethyl acetate is often effective.[6]

  • Catalyst Poisons: Impurities in the starting material or solvent can poison the palladium catalyst. Sulfur compounds are particularly detrimental.

Q2: My Buchwald-Hartwig amination is giving a low yield. What should I check?

The Buchwald-Hartwig amination is a powerful but sensitive reaction. Low yields can often be traced back to the catalyst system, reaction conditions, or reagent quality.

Troubleshooting Workflow for Buchwald-Hartwig Amination

cluster_atmosphere Atmosphere Control cluster_catalyst Catalyst System Optimization cluster_base Base Selection cluster_solvent Solvent Considerations cluster_temp Temperature Optimization start Low Yield in Buchwald-Hartwig Amination atmosphere Ensure Inert Atmosphere start->atmosphere catalyst Evaluate Catalyst System atmosphere->catalyst degas Degas solvent thoroughly (e.g., N2/Ar bubbling, freeze-pump-thaw). base Check Base catalyst->base precatalyst Use an air-stable precatalyst (e.g., XPhos Pd G3) for consistency. solvent Verify Solvent Quality base->solvent base_strength Use a strong, non-nucleophilic base (e.g., NaOtBu). temperature Optimize Temperature solvent->temperature anhydrous Use anhydrous, degassed solvent (e.g., toluene, dioxane). increase_temp Increase temperature (80-110 °C) to facilitate oxidative addition. inert_setup Use Schlenk techniques or a glovebox. ligand Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos). loading Increase catalyst loading to 2-5 mol% for challenging substrates. base_purity Ensure base is anhydrous and high purity. weaker_base For base-sensitive substrates, try K3PO4 or Cs2CO3 with a more active catalyst. solubility_check Ensure all reagents are soluble at reaction temperature. decrease_temp Lower temperature if side reactions like hydrodehalogenation are observed.

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Detailed Explanations:

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[7] It is crucial to degas your solvent and maintain an inert atmosphere throughout the reaction.

  • Catalyst System: The choice of ligand is critical. For electron-deficient pyridines, bulky and electron-rich phosphine ligands are necessary to promote the catalytic cycle.[7] Using a pre-formed, air-stable catalyst can provide more consistent results.[8]

  • Base: A strong base like sodium tert-butoxide (NaOtBu) is often required. The purity of the base is also important, as impurities can affect the reaction.

  • Side Reactions: A common side reaction is hydrodehalogenation, where the starting aryl halide is reduced. This can sometimes be suppressed by adjusting the ligand, base, or temperature.

Purification Challenges

Q3: I have obtained my crude product, but I am struggling with purification. What are the common impurities and how can I remove them?

Purification can be challenging, especially if side products have similar polarities to the desired compound.

Potential Impurity Origin Removal Strategy
Unreacted Starting Material Incomplete reactionOptimize reaction conditions for full conversion. If present in small amounts, can often be separated by column chromatography.
Hydrodehalogenated Starting Material Side reaction in Buchwald-Hartwig aminationThis can be difficult to separate due to similar polarity. Optimize reaction conditions to minimize its formation. Careful column chromatography with a shallow gradient may be effective.
Hydroxylamine or Nitroso Intermediates Incomplete reduction of the nitro groupDrive the hydrogenation reaction to completion. These impurities are often more polar and can be separated by column chromatography.
Ligand-Derived Impurities From Buchwald-Hartwig aminationCan often be removed by column chromatography.

Purification Protocols:

  • Column Chromatography: A common method for purifying the crude product. A silica gel column with a gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is often effective.[6][9]

  • Recrystallization: For obtaining a highly pure solid product, recrystallization from a suitable solvent like ethanol can be performed.[6]

Frequently Asked Questions (FAQs)

Q4: What are the recommended starting conditions for the catalytic hydrogenation of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate?

A good starting point for this reaction is:

Parameter Condition
Catalyst 10% Pd/C (5-10 wt%)
Hydrogen Source Hydrogen gas (balloon or pressurized)
Solvent Ethanol, Methanol, or a mixture of Ethanol/Ethyl Acetate[6][10]
Temperature Room temperature
Pressure Atmospheric (balloon) to 50 psi[6]

Q5: What are recommended starting conditions for the Buchwald-Hartwig amination of 2-amino-5-bromopyridine with tert-butyl piperazine-1-carboxylate?

Parameter Condition
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂
Ligand XPhos, RuPhos, or other bulky biaryl phosphine ligands
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene or Dioxane (anhydrous, degassed)
Temperature 80-110 °C

Q6: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be used.

Q7: What are the expected NMR and MS data for the final product?

  • ¹H NMR (in DMSO-d₆): You should observe a singlet for the tert-butyl group around 1.41 ppm, multiplets for the piperazine protons, and signals for the pyridine ring protons.[9]

  • Mass Spectrometry (ESI+): The expected [M+H]⁺ ion is at m/z 279.1820.[9]

References

Technical Support Center: Purification of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate using column chromatography. The insights provided herein are based on extensive laboratory experience and established scientific principles to ensure the successful isolation of this compound.

Introduction

tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a key building block in medicinal chemistry, featuring both a Boc-protected piperazine and an aminopyridine moiety.[1][2] This combination of a lipophilic protecting group and a polar aromatic amine presents unique challenges during silica gel column chromatography. The basic nitrogen atoms can interact strongly with the acidic silica surface, potentially leading to peak tailing, poor separation, and even decomposition.[3] This guide will address these common issues and provide robust solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: Poor Separation of the Target Compound from Impurities

Q: I'm observing overlapping spots on my TLC analysis of the column fractions, and my target compound is not well-separated from a closely eluting impurity. What can I do?

A: This is a frequent challenge, often stemming from an improperly optimized solvent system or column setup. Here’s a systematic approach to improving your separation:

Causality: Effective separation in normal-phase chromatography relies on the differential partitioning of compounds between the polar stationary phase (silica gel) and the less polar mobile phase.[4][5] If the polarity of the mobile phase is too high, all compounds will travel too quickly up the column, resulting in poor resolution. Conversely, if it's not polar enough, compounds will remain strongly adsorbed to the silica.

Step-by-Step Protocol for Optimization:

  • Re-evaluate Your TLC Solvent System: The ideal solvent system for column chromatography should provide a retention factor (Rf) of 0.2-0.35 for your target compound.[6] A higher Rf suggests the solvent is too polar, while a lower Rf indicates it's not polar enough.

  • Fine-Tune Solvent Polarity:

    • If your spots are too high on the TLC plate (high Rf), decrease the proportion of the polar solvent (e.g., from 10% methanol in dichloromethane to 5%).

    • If your spots are too low (low Rf), gradually increase the polar solvent concentration.

  • Consider a Ternary Solvent System: Sometimes, a two-solvent system doesn't provide the necessary selectivity. Introducing a third solvent can modulate the polarity and improve separation. For aminopyridines, common systems include dichloromethane/methanol, ethyl acetate/hexanes, or even adding a small amount of acetone.[6]

  • Employ a Gradient Elution: If impurities are either much less polar or much more polar than your product, a gradient elution can be highly effective. Start with a less polar solvent system to elute the non-polar impurities, then gradually increase the polarity to elute your target compound, leaving the highly polar impurities on the column.[7]

  • Check Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and broad, overlapping bands. Ensure your silica gel is uniformly packed without any air bubbles.

Issue 2: Significant Peak Tailing and Low Yield

Q: My product is coming off the column very slowly, spread across many fractions (tailing), resulting in a low overall yield after combining and concentrating. Why is this happening and how can I fix it?

A: Peak tailing with amine-containing compounds on silica gel is a classic problem caused by strong interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This can also lead to irreversible adsorption and loss of product.

Causality: The lone pair of electrons on the nitrogen atoms of your compound can form strong hydrogen bonds or even undergo acid-base interactions with the surface silanol groups. This leads to a slow and uneven elution process.

Solutions:

  • Deactivate the Silica Gel: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

    • Triethylamine (TEA) or Pyridine: Add 0.1-1% triethylamine or pyridine to your elution solvent.[6] This will compete with your compound for the acidic sites, leading to sharper peaks and faster elution.

  • Use a Different Stationary Phase: If tailing persists, consider alternative stationary phases:

    • Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic grades. Basic alumina can be an excellent choice for purifying basic compounds.[3]

    • Deactivated Silica: You can purchase commercially prepared deactivated silica gel or deactivate it yourself.[8]

Experimental Protocol: Deactivating Silica Gel with Triethylamine

  • Prepare your chosen mobile phase (e.g., 95:5 Dichloromethane:Methanol).

  • Add triethylamine to the mobile phase to a final concentration of 0.5% (v/v).

  • Use this modified mobile phase to slurry pack your column.

  • Run the entire chromatography using this solvent system.

Parameter Standard Silica Silica with 0.5% TEA
Peak Shape Broad, TailingSharp, Symmetrical
Elution Volume HighReduced
Recovery Often < 70%Typically > 90%
Risk of Degradation ModerateLow
Issue 3: Product Degradation on the Column

Q: I suspect my compound is degrading on the column. My yield is very low, and I see new, unexpected spots on my TLC analysis of the fractions. What could be causing this?

A: The Boc (tert-butoxycarbonyl) protecting group is known to be sensitive to acidic conditions.[9] The inherent acidity of silica gel can be sufficient to cause partial or complete deprotection of your compound during the purification process.[10]

Causality: The acidic silanol groups on the silica surface can protonate the carbonyl oxygen of the Boc group, initiating its cleavage and resulting in the formation of the free amine, isobutylene, and carbon dioxide.

Troubleshooting Steps:

  • Confirm Instability: Before running a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot corresponding to the deprotected amine at the baseline, your compound is unstable on silica.[11]

  • Neutralize the Stationary Phase: As with tailing, adding a base like triethylamine to the mobile phase will neutralize the silica surface and protect the Boc group.[8]

  • Minimize Contact Time:

    • Use flash column chromatography with applied pressure to speed up the elution process.[6]

    • Avoid letting the column run dry or pausing the elution for extended periods.[12]

  • Consider Alternative Purification Methods: If the compound is extremely acid-sensitive, you might need to avoid silica gel altogether. Options include:

    • Preparative Thin-Layer Chromatography (Prep-TLC): Suitable for smaller quantities.

    • Reversed-Phase Chromatography: The compound is separated on a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile/water).[13]

Frequently Asked Questions (FAQs)

Q1: What is the best way to load my sample onto the column?

A1: The goal is to apply the sample in a narrow, concentrated band at the top of the column. There are two primary methods:

  • Wet Loading: Dissolve your crude product in the minimum amount of the initial mobile phase solvent.[12] Carefully pipette this solution directly onto the top of the packed silica gel. This is the most common and straightforward method.

  • Dry Loading: If your compound is not very soluble in the mobile phase, dissolve it in a more polar solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[12] This powder can then be carefully added to the top of the packed column. This method often results in better separation for difficult-to-dissolve samples.

Q2: How do I choose the right solvent system to start with?

A2: Thin-Layer Chromatography (TLC) is your most valuable tool.[14] Start by testing various solvent systems. A good starting point for a molecule like this would be a mixture of a moderately polar solvent and a non-polar solvent, such as ethyl acetate in hexanes. If the compound doesn't move from the baseline, switch to a more polar system like methanol in dichloromethane.[6] The goal is to find a system where the desired compound has an Rf value between 0.2 and 0.35.[4]

Q3: Can the Boc group be cleaved by solvents other than acids?

A3: While strong acids are the primary reagents for Boc deprotection, prolonged exposure to certain conditions during chromatography and workup should be avoided. For instance, some have reported Boc group instability in methanol/chloroform systems on silica.[9] While less common, it's a possibility to be aware of, especially if unexpected side products are observed.

Q4: My compound is very polar and doesn't move even in 100% ethyl acetate. What should I do?

A4: For highly polar compounds, you'll need a more polar mobile phase. A common and effective system is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. A system of 5-10% methanol in DCM is often effective for polar amines.[6] Remember to consider adding triethylamine to prevent tailing.

Q5: How can I monitor the progress of my column chromatography?

A5: Collect the eluent in a series of numbered test tubes or fractions.[14] You can then analyze these fractions using TLC. Spot a small amount from every few fractions onto a TLC plate, elute it with your chromatography solvent, and visualize the spots under a UV lamp. This will show you which fractions contain your purified product.[3] Once the desired fractions are identified, they can be combined and the solvent removed by rotary evaporation.

Visual Workflows

G cluster_0 Preparation cluster_1 Elution & Analysis cluster_2 Isolation TLC 1. Develop TLC System (Rf ≈ 0.2-0.35) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: General workflow for column chromatography purification.

Troubleshooting Start Problem Encountered PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing / Low Yield? Start->Tailing Degradation Product Degradation? Start->Degradation Sol_Polarity Adjust Solvent Polarity PoorSep->Sol_Polarity Yes Sol_Gradient Use Gradient Elution PoorSep->Sol_Gradient Yes Sol_Base Add Base (e.g., TEA) Tailing->Sol_Base Yes Sol_Alumina Use Alumina Tailing->Sol_Alumina Yes Degradation->Sol_Base Yes Sol_Flash Increase Flow Rate (Flash) Degradation->Sol_Flash Yes

References

Technical Support Center: Overcoming Solubility Issues of Aminopyridinyl Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in organic synthesis: the poor solubility of aminopyridinyl piperidine intermediates. These valuable building blocks are cornerstones in medicinal chemistry, but their unique structural features frequently lead to difficulties in handling and reaction setup. This guide is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)
Q1: Why is my aminopyridinyl piperidine intermediate so difficult to dissolve in common organic solvents?

A1: The solubility challenge arises from the hybrid nature of the molecule. It possesses distinct regions with conflicting polarity, creating a solubility dilemma.

  • The Polar "Head": The aminopyridine moiety is rich in nitrogen atoms, which are polar and act as hydrogen bond acceptors and donors. This part of the molecule prefers polar, protic, or aprotic polar solvents.[1][2]

  • The Nonpolar "Body": The piperidine ring, especially when substituted with alkyl or aryl groups, is largely aliphatic and nonpolar. This section favors dissolution in less polar or nonpolar solvents.[3]

  • Strong Crystal Lattice: Many of these intermediates are crystalline solids. A stable crystal lattice, characterized by strong intermolecular forces (like hydrogen bonding), requires a significant amount of energy to break apart. This "lattice energy" is a major barrier to dissolution, and solvents that cannot effectively overcome it will result in poor solubility.[4]

Essentially, the molecule struggles to find a single solvent that can satisfactorily solvate both its polar and nonpolar regions simultaneously.

Q2: I'm setting up a reaction. What are the most direct, initial steps to try and dissolve my intermediate?

A2: Before employing more complex methods, always start with the simplest physical and solvent-based approaches.

  • Systematic Solvent Screening: The principle of "like dissolves like" is your starting point.[5] Your intermediate has dual characteristics, so you must test a range of solvents. Do not assume a single solvent will work based on one functional group. A small-scale screen is invaluable.

  • Thermal Energy: Gently heating the mixture can often provide the necessary energy to overcome the crystal lattice energy and drive the compound into solution. However, be cautious of potential degradation for thermally sensitive compounds.

  • Co-Solvency: This is one of the most powerful and common techniques. It involves using a primary bulk solvent (often where the other reagents are soluble) and adding a small amount of a potent, water-miscible organic solvent in which your intermediate has high solubility.[6][7] Common co-solvents include DMSO, NMP, DMA, and ethanol.[8] They work by reducing the interfacial tension between your compound and the bulk solvent.[9]

Troubleshooting Workflows & Protocols
Workflow 1: Systematic Approach to Solubility Enhancement

This decision tree provides a logical progression from simple to more advanced techniques for tackling solubility issues.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced & Final Steps Start Poorly Soluble Intermediate SolventScreen Perform Small-Scale Solvent Screen (Polar Aprotic, Polar Protic, Nonpolar) Start->SolventScreen IsSoluble Is solubility sufficient? SolventScreen->IsSoluble UseCoSolvent Implement Co-Solvent Strategy (e.g., add 5-10% DMSO, NMP) IsSoluble->UseCoSolvent No AdjustpH Try pH Adjustment (for basic intermediates) IsSoluble->AdjustpH No Proceed Proceed with Reaction IsSoluble->Proceed Yes IsSoluble2 Is solubility now sufficient? UseCoSolvent->IsSoluble2 Re-evaluate AdjustpH->IsSoluble2 Re-evaluate IsSoluble2->Proceed Yes Slurry Consider running as a slurry if reaction is slow but clean IsSoluble2->Slurry No

Caption: A decision-making workflow for troubleshooting solubility.

Q3: My intermediate is basic. How can pH adjustment improve its solubility in an organic solvent?

A3: This is a highly effective technique that leverages the basicity of the aminopyridinyl and piperidine nitrogens. By adding a stoichiometric amount of acid, you protonate these nitrogens, forming a salt. This salt is significantly more polar than the neutral freebase, which can dramatically improve its solubility in polar organic solvents like alcohols (methanol, ethanol) or even polar aprotic solvents.[10][11][12]

Mechanism of Action: The protonation introduces a formal charge, drastically increasing the molecule's polarity and its ability to interact with polar solvent molecules through ion-dipole interactions.

Caption: Protonation increases polarity and organic solvent solubility.

Experimental Protocol: pH Adjustment for Solubility

  • Setup: In a vial, suspend your intermediate (e.g., 10 mg) in a polar organic solvent (e.g., 1 mL of isopropanol) where it is poorly soluble.

  • Acid Addition: Prepare a dilute solution of an acid. A solution of HCl in a compatible organic solvent (like 1 M HCl in ether or dioxane) is a common choice. Acetic acid can also be used.

  • Titration: Add the acid solution dropwise while stirring. Observe for dissolution. Often, the solid will dissolve completely upon formation of the salt.

  • Caution: This method is not suitable for reactions involving acid-sensitive reagents (e.g., certain protecting groups like Boc) or strong bases that would simply neutralize the added acid.

Q4: How do I practically implement and optimize a co-solvent system?

A4: The goal is to find a balance: use the minimum amount of co-solvent necessary to achieve dissolution, as high concentrations can sometimes interfere with the reaction or complicate purification.

Protocol: Co-Solvent Screening

  • Select Co-solvents: Choose a few powerful, polar aprotic solvents known for their broad solvency power.

  • Initial Test: In separate vials, attempt to dissolve a small amount of your intermediate (e.g., 5 mg) in a small volume (e.g., 0.1 mL) of each potential co-solvent (DMSO, NMP, DMF). Identify the co-solvent that provides the best solubility.

  • Titration into Bulk Solvent: Suspend your intermediate in your primary bulk reaction solvent (e.g., 1 mL of THF or Toluene).

  • Addition: Slowly add your chosen co-solvent (from step 2) dropwise to the suspension while stirring. Monitor for dissolution.

  • Optimization: Note the approximate volume percentage of co-solvent required. Aim to use the lowest effective concentration, typically in the range of 5-20% (v/v).

Table 1: Comparison of Common Co-Solvents

Co-SolventBoiling Point (°C)Key CharacteristicsCommon Use Cases
DMSO 189Excellent solvating power for a wide range of compounds. Can participate in some oxidation reactions (e.g., Swern).General purpose, highly effective for very insoluble compounds.
DMF 153Good solvating power, less reactive than DMSO. Can decompose at high temperatures or in the presence of strong acids/bases.Peptide couplings, SNAr reactions.
NMP 202High boiling point, stable, good solvating power.High-temperature reactions, polymer chemistry.
Ethanol 78.5Polar protic solvent. Can act as a nucleophile in some reactions.Useful when a protic environment is acceptable or desired.
Advanced Troubleshooting
Q5: My reaction seems to proceed even though the intermediate isn't fully dissolved. Is this reliable?

A5: Yes, this is common. A reaction can often proceed effectively as a heterogeneous mixture or slurry. According to Le Châtelier's principle, as the small amount of dissolved intermediate reacts and is consumed, more of the solid will dissolve to re-establish equilibrium.[13] While these reactions may be slower, they can often be driven to completion. Success depends on:

  • Stirring: Efficient agitation is crucial to ensure good mass transfer between the solid and liquid phases.

  • Patience: The reaction may require longer reaction times.

  • Monitoring: Use LC-MS or TLC to monitor the appearance of the product and disappearance of the starting material.

Q6: When should I consider more advanced techniques like complexation or structural modification?

A6: These are typically reserved for situations where standard methods fail or for formulation development rather than routine synthesis.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the nonpolar part of your intermediate, forming an "inclusion complex" with greatly enhanced aqueous solubility.[3][14][15] This is highly valuable for preparing compounds for biological assays in aqueous buffers.

  • Structural Modification: In a medicinal chemistry program, if a series of compounds consistently shows poor solubility, chemists may intentionally introduce polar functional groups (like a hydroxyl or morpholine) or use bioisosteric replacements to disrupt crystal packing and improve solubility.[4]

References
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate.
  • Solubility Enhancement Methods. (2023). IJIRT.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Techniques used to Enhance Drug Solubility. (2023). Pharmaguddu.
  • Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA).
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). PubMed.
  • Solubility of Piperidine. (n.d.). Solubility of Things.
  • Improving solubility via structural modification. (2025). ResearchGate.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PubMed Central.
  • An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents. (n.d.). Benchchem.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • Reaction intermediate being poorly soluble - any workarounds? (2025). Reddit.

Sources

Technical Support Center: Optimization of Reaction Conditions for Coupling with Piperazine-1-tert-butyl Formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with piperazine-1-tert-butyl formate (Boc-piperazine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of using this versatile building block. Here, we synthesize technical accuracy with field-proven insights to empower you to troubleshoot and optimize your experiments effectively.

Boc-piperazine is a cornerstone reagent in medicinal chemistry, primarily utilized in two critical transformations: the formation of amide bonds with carboxylic acids and the N-arylation via Buchwald-Hartwig amination.[1][2] This guide is structured to address the specific challenges and frequently asked questions associated with each of these key applications.

Part 1: Amide Bond Formation with Boc-Piperazine

The coupling of a carboxylic acid with the secondary amine of Boc-piperazine is a fundamental transformation. However, challenges such as low yields, side reactions, and product purification are common hurdles.[3] This section provides a detailed troubleshooting guide and answers to frequently asked questions to streamline your amide coupling reactions.

Troubleshooting Guide: Amide Coupling Reactions

Question: My amide coupling reaction is showing low yield or has stalled. What are the likely causes and how can I fix it?

Answer: Low yields in amide coupling reactions involving Boc-piperazine can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Inefficient Coupling Reagent: For sterically hindered or electron-deficient carboxylic acids, standard reagents like EDC/HOBt may be insufficient.[3] Switching to a more powerful uronium/aminium or phosphonium salt-based reagent such as HATU, HBTU, or PyBOP can lead to faster reactions and higher yields.[3]

  • Incorrect Stoichiometry: Ensure that the coupling reagent and base are used in the correct stoichiometric amounts. A slight excess (1.1-1.5 equivalents) of the coupling reagent and base relative to the limiting reagent is typically recommended.[3] Incorrect stoichiometry can lead to incomplete activation of the carboxylic acid or insufficient neutralization of acidic byproducts.

  • Poor Solubility of Reagents: Ensure all reactants are fully dissolved in the chosen solvent (e.g., DMF, DCM, or acetonitrile).[3] If solubility is an issue, consider switching to a different solvent system.

  • Presence of Moisture: Coupling reagents can be sensitive to moisture, which can lead to their deactivation and hydrolysis of activated intermediates.[4] It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: While many amide couplings proceed at room temperature, some challenging substrates may require gentle heating to drive the reaction to completion. Conversely, for sensitive substrates prone to side reactions, cooling the reaction to 0 °C may be beneficial.[5]

Question: I am observing significant epimerization of my chiral carboxylic acid during the coupling reaction. How can I minimize this?

Answer: Epimerization is a critical concern when coupling chiral carboxylic acids, as it leads to a loss of stereochemical integrity.[5] The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate, which has an acidic proton at the chiral center.[5] The following strategies can effectively minimize epimerization:

  • Choice of Coupling Reagent and Additives: Employ coupling reagents known for low epimerization rates, such as HATU or COMU.[3] The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended as they suppress the formation of the problematic oxazolone intermediate.[3][5]

  • Base Selection: Use a hindered, non-nucleophilic organic base like diisopropylethylamine (DIPEA) instead of a stronger, less hindered base like triethylamine (TEA).[3][5] DIPEA is less likely to deprotonate the alpha-carbon of the activated carboxylic acid.

  • Temperature Control: Perform the coupling at a lower temperature.[5] Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce the rate of epimerization.

  • Minimize Pre-activation Time: A long pre-activation step, where the carboxylic acid is activated before the addition of the amine, can increase the risk of racemization.[5] A short pre-activation time of 1-5 minutes is often sufficient.

Question: I am having difficulty purifying my final product. What are some common impurities and how can I remove them?

Answer: Purification challenges often arise from unreacted starting materials or the formation of side products.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will have unreacted Boc-piperazine and carboxylic acid. Optimize the reaction conditions to drive the reaction to completion. For purification, column chromatography with a suitable solvent gradient is typically effective.[4]

  • N-acylurea Byproduct: This is a common byproduct when using carbodiimide reagents like EDC or DCC.[4] It is formed by the rearrangement of the activated O-acylisourea intermediate. Using an additive like HOBt can help to minimize the formation of this byproduct. Purification can be achieved by column chromatography.

  • Guanidinium Byproduct: This can form when using uronium-based coupling reagents like HATU or HBTU in excess, which can react with the amine.[4] Using only a slight excess of the coupling reagent (e.g., 1.05-1.1 equivalents) and adding the amine shortly after the activation of the carboxylic acid can mitigate this.

  • Di-acylated Piperazine: If the Boc protecting group is prematurely removed under even mildly acidic conditions, the free piperazine can react with two equivalents of the carboxylic acid.[4] Ensure the use of non-acidic coupling reagents and appropriate bases to maintain the integrity of the Boc group.

A typical aqueous workup involving washing the organic layer with dilute acid, base, and brine can remove many common impurities.[3] If the product is a solid, crystallization can be a highly effective purification method.[3]

Frequently Asked Questions (FAQs): Amide Coupling

Q1: Which coupling reagents are most effective for N-Boc-piperazine amide bond formation?

A1: The choice of coupling reagent is critical and often depends on the specific carboxylic acid substrate. For routine couplings, carbodiimide reagents like EDC in the presence of an additive like HOBt are commonly used due to the water-solubility of the urea byproduct, which simplifies purification.[3][6] For more challenging or sterically hindered couplings, uronium/aminium or phosphonium salt-based reagents such as HATU, HBTU, and PyBOP are generally more effective, leading to faster reactions and higher yields.[3]

Q2: What is the role of a base in these coupling reactions, and which one should I choose?

A2: A non-nucleophilic organic base is typically required to neutralize the acid liberated during the reaction and to facilitate the coupling process. The most commonly used bases are diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[3] A hindered base like DIPEA is often preferred to minimize side reactions, particularly epimerization.[3]

Q3: Can the Boc protecting group be cleaved during amide coupling reactions?

A3: While the Boc group is generally stable to most amide coupling conditions, prolonged exposure to even mildly acidic conditions can lead to its premature removal.[4] It is crucial to use non-acidic coupling reagents and appropriate bases to maintain the integrity of the Boc group during the reaction. If deprotection is desired, it is typically performed as a separate step using strong acids like trifluoroacetic acid (TFA).[4]

Data Presentation: Amide Coupling Reagent Comparison
Coupling ReagentCommon BaseTypical SolventKey AdvantagesPotential Issues
EDC/HOBt DIPEA, NMMDCM, DMFWater-soluble byproduct, cost-effective.[6]Can be less effective for hindered substrates, potential for N-acylurea byproduct.[3][4]
HATU DIPEADMFHigh efficiency, fast reaction times, low epimerization.[3]Higher cost, potential for guanidinium byproduct.[4]
HBTU/HOBt DIPEADMFGood efficiency, widely used.Can cause epimerization with sensitive substrates.[5]
PyBOP DIPEADMF, DCMEffective for hindered systems.Phosphonium byproducts can complicate purification.
Experimental Protocol: General HATU-Mediated Amide Coupling
  • In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[6]

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.[6]

  • Add N-Boc-piperazine (1.1 eq) to the activated mixture.[6]

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography.[6]

Visualization: Amide Coupling Workflow

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Carboxylic Acid (1.0 eq) Boc-Piperazine (1.1 eq) HATU (1.1 eq) DIPEA (2.0 eq) Anhydrous DMF Activation Activate Carboxylic Acid with HATU/DIPEA (15-30 min, RT) Reagents->Activation Dissolve Coupling Add Boc-Piperazine (1-12 h, RT) Activation->Coupling Add Amine Monitor Monitor by TLC/LC-MS Coupling->Monitor Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Monitor->Workup Reaction Complete Dry Dry (Na2SO4) & Concentrate Workup->Dry Purify Flash Column Chromatography Dry->Purify Product Purified Amide Product Purify->Product

Caption: General experimental workflow for HATU-mediated amide coupling.

Part 2: N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of N-aryl piperazines.[2][7] The success of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[7]

Troubleshooting Guide: Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of Boc-piperazine is not working or giving a low yield. What should I check?

Answer: Several factors can contribute to a failed or low-yielding Buchwald-Hartwig amination.

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle.[8] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)2), it may not be reducing effectively to Pd(0). Ensure a properly inert atmosphere (Argon or Nitrogen) to protect the catalyst from oxygen, which can lead to the oxidation of phosphine ligands and deactivation of the palladium catalyst.[8][9]

  • Poor Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent.[8] For the N-arylation of Boc-piperazine, sterically hindered and electron-rich biaryl phosphine ligands like RuPhos and XPhos have proven to be highly effective, especially with less reactive aryl chlorides.[8][10] Older generation ligands like BINAP or DPEphos may have insufficient catalytic activity.[8]

  • Inappropriate Base: The base plays a key role in the catalytic cycle.[11][12] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and often effective.[8][13] Weaker bases such as K2CO3 or K3PO4 may result in slow or incomplete reactions, requiring higher temperatures or catalyst loadings.[8][13]

  • Solvent Issues: The insolubility of reagents, particularly the inorganic base, is a frequent cause of reaction failure.[13] Toluene and dioxane are common and effective solvents.[8][13] Ensure your starting materials are soluble at the reaction temperature.

  • Low Reaction Temperature: Many N-arylations require heating (typically 80-110 °C) to proceed at a reasonable rate.[8]

  • Aryl Chloride Reactivity: Aryl chlorides are known to be challenging substrates due to the difficulty of the initial oxidative addition step.[13] To improve reactivity, switch to a more electron-rich, bulky phosphine ligand.

Question: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?

Answer: The formation of the bis-arylated product is a common selectivity issue, especially when using unprotected piperazine.[8] While using Boc-piperazine largely prevents this, if any deprotection occurs, bis-arylation is possible. To favor the desired mono-arylated product:

  • Piperazine Stoichiometry: Using a slight excess of Boc-piperazine (1.2-1.5 equivalents) relative to the aryl halide can help ensure complete consumption of the aryl halide and minimize the chance of a second coupling.[7]

  • Controlled Reaction Time: Monitor the reaction closely and stop it once the starting aryl halide is consumed to prevent further reaction.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What is the best catalyst and ligand combination for coupling Boc-piperazine?

A1: There is no single "best" combination as the optimal choice is substrate-dependent. However, modern catalyst systems utilizing bulky, electron-rich biaryl phosphine ligands have shown broad applicability and high efficiency.[2] Combinations such as Pd2(dba)3 with ligands like XantPhos, RuPhos, or XPhos are excellent starting points for optimization.[7][8][10] Pre-catalysts that incorporate these ligands are also commercially available and offer convenience and high reactivity.[14]

Q2: Which base should I choose for my reaction?

A2: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a very common and effective choice for a wide range of substrates.[13] For substrates with base-sensitive functional groups, weaker inorganic bases like Cs2CO3 or K3PO4 can be used, although this may require higher reaction temperatures or longer reaction times.[13][15]

Q3: What are the best solvents for a Buchwald-Hartwig amination?

A3: Aprotic solvents are typically used. Toluene is a very common and effective solvent, offering a good balance of solubility and a high boiling point.[13] Ethereal solvents like dioxane and THF are also frequently used.[13] It is crucial to use anhydrous solvents to prevent catalyst deactivation.

Data Presentation: Common Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or pre-catalystsReadily available and effective with appropriate ligands.[7]
Ligand XantPhos, RuPhos, XPhos, BINAPBulky, electron-rich ligands promote oxidative addition and reductive elimination.[2][8]
Base NaOt-Bu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are required for the catalytic cycle.[13][15]
Solvent Toluene, Dioxane, THFAprotic solvents that can dissolve the reactants and are stable at high temperatures.[13]
Temperature 80 - 110 °CHigher temperatures are often required, especially for less reactive aryl halides.[8]
Experimental Protocol: General Buchwald-Hartwig N-Arylation
  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 equiv.), Boc-piperazine (1.2-1.5 equiv.), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).[7]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd2(dba)3, 1-2.5 mol%) and the phosphine ligand (e.g., XantPhos, 2-5 mol%) in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.[7]

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[7]

  • Add the anhydrous solvent (e.g., toluene) to the Schlenk tube, followed by the catalyst solution via syringe.[7]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel.[7]

Visualization: Buchwald-Hartwig Catalytic Cycle

BuchwaldHartwigCycle PdL2 Pd(0)L2 OxAdd Oxidative Addition PdL2->OxAdd + Ar-X PdComplex1 L2Pd(II)(Ar)X OxAdd->PdComplex1 AmineCoord Amine Coordination PdComplex1->AmineCoord + Amine BaseCoord Base Coordination PdComplex2 [L2Pd(II)(Ar)(Amine)]+X- AmineCoord->PdComplex2 Deprotonation Deprotonation PdComplex2->Deprotonation + Base PdAmido L2Pd(II)(Ar)(NR2) Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->PdL2 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Caption: A simplified representation of the palladium-catalyzed cycle.

References

  • Protheragen. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Available from: [Link]

  • White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available from: [Link]

  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9. Available from: [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available from: [Link]

  • ResearchGate. Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Available from: [Link]

  • Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available from: [Link]

  • YouTube. Condition Optimization for Buchwald-Hartwig Reactions. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Opportunities and challenges for direct C–H functionalization of piperazines. Available from: [Link]

  • ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available from: [Link]

  • ResearchGate. Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Available from: [Link]

  • ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Progress in arylpiperazine synthesis by the catalytic amination reaction. Available from: [Link]

  • Organic Reactions. Palladium-Catalyzed Amination of Aryl Halides. Available from: [Link]

  • eScholarship, University of California. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Available from: [Link]

  • Google Patents. CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • Organic Syntheses. Carbazic acid, tert-butyl ester. Available from: [Link]

Sources

Technical Support Center: Stability and Storage of Boc-Protected Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Boc-protected aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and storage of these critical reagents. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Boc-protected aminopyridines?

The stability of a Boc-protected aminopyridine is fundamentally governed by the lability of the tert-butoxycarbonyl (Boc) protecting group itself. The key factors to consider are:

  • Acidity: The Boc group is highly susceptible to cleavage under acidic conditions.[1][2][3] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[2] This intermediate then decomposes to release the free amine and carbon dioxide.[2] Therefore, exposure to even mild acids, including acidic impurities in solvents or on glassware, can lead to deprotection over time.

  • Temperature: While generally stable at ambient temperatures, the Boc group can undergo thermal degradation at elevated temperatures.[1] Prolonged exposure to temperatures, particularly above 85-90°C, can cause thermolytic cleavage of the Boc group.[1][3]

  • Moisture: Hydrolysis of the carbamate can occur in the presence of moisture, although this process is typically slow under neutral conditions.[3] However, for long-term storage, minimizing exposure to atmospheric moisture is crucial to prevent gradual degradation.

Q2: What are the ideal long-term storage conditions for solid Boc-protected aminopyridines?

To ensure the long-term integrity of solid Boc-protected aminopyridines, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C to 8°C (Refrigerated or Frozen)Minimizes the rate of potential thermal and hydrolytic degradation. Some suppliers specifically recommend freezer storage at -20°C.[4]
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and carbon dioxide, which can contribute to degradation pathways.
Light Amber or opaque containerWhile specific photostability data is often limited, amine-containing compounds can be susceptible to photo-oxidation.[1] Protection from light is a good precautionary measure.
Container Tightly sealed, non-reactive material (e.g., glass)Prevents contamination and exposure to the external environment.
Q3: I've dissolved my Boc-protected aminopyridine in a solvent for my reaction. How long is the solution stable?

The stability of a Boc-protected aminopyridine in solution is highly dependent on the solvent and storage conditions.

  • Solvent Choice: Use anhydrous, aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)) to minimize the risk of hydrolysis. Avoid protic solvents, especially those that may be acidic, for long-term storage.

  • Storage of Solutions: If a solution must be stored, it should be kept under an inert atmosphere at low temperatures (≤ 4°C). However, it is best practice to prepare solutions fresh before use to avoid unforeseen degradation.

Troubleshooting Guide

Problem 1: My reaction yield is low, and I suspect my Boc-protected aminopyridine has degraded. How can I check its purity?

Initial Assessment (TLC): A quick and effective way to assess purity is by Thin-Layer Chromatography (TLC).

  • Procedure: Spot the starting material alongside a fresh standard (if available) on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Interpretation: The presence of a new, more polar spot (lower Rf value) often indicates the presence of the deprotected aminopyridine.

Confirmatory Analysis (NMR & Mass Spectrometry): For a more definitive assessment, spectroscopic methods are invaluable.

  • ¹H NMR Spectroscopy: This is a highly informative technique.[5]

    • Boc Group Signal: A sharp singlet at approximately 1.5 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protector.[6] A decrease in the relative integration of this peak can indicate deprotection.

    • Adjacent Proton Shifts: Protons on the pyridine ring adjacent to the protected amine will typically shift downfield upon Boc protection.[6] The reappearance of signals corresponding to the unprotected aminopyridine is a clear sign of degradation.

  • Mass Spectrometry (MS): MS can confirm the presence of the desired protected compound and identify degradation products.

    • Expected Mass: Look for the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the molecular weight of the Boc-protected aminopyridine (MW of amine + 100.12).[6]

    • Deprotected Product: The presence of a peak corresponding to the molecular weight of the starting aminopyridine indicates deprotection.

Experimental Protocols

Protocol 1: Stability Assessment via Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[1]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the Boc-protected aminopyridine in a suitable solvent like acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).[1]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).[1][3]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).[1][3]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature.[1][3]

    • Thermal Degradation: Store a portion of the stock solution at an elevated temperature (e.g., 80°C).[1] For solid-state thermal stress, place the powdered compound in an oven at the same temperature.[1]

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Analyze the aliquots by a suitable method, such as HPLC with a UV detector, to quantify the remaining parent compound and identify any degradation products.

Visualizing Degradation and Troubleshooting

Diagram 1: Primary Degradation Pathway of Boc-Protected Aminopyridines

G cluster_0 Acid-Catalyzed Deprotection BocAmine Boc-Protected Aminopyridine ProtonatedBocAmine Protonated Carbamate BocAmine->ProtonatedBocAmine H+ (Acid) CarbamicAcid Carbamic Acid (Unstable Intermediate) ProtonatedBocAmine->CarbamicAcid TertButylCation tert-Butyl Cation ProtonatedBocAmine->TertButylCation FreeAmine Free Aminopyridine CarbamicAcid->FreeAmine CO2 Carbon Dioxide CarbamicAcid->CO2 Isobutylene Isobutylene TertButylCation->Isobutylene -H+

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected aminopyridine.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

G Start Low Yield or Unexpected Side Products CheckPurity Assess Purity of Boc-Protected Aminopyridine Start->CheckPurity TLC TLC Analysis: Check for new polar spot CheckPurity->TLC NMR_MS ¹H NMR & MS Analysis: Confirm structure and MW TLC->NMR_MS DegradationConfirmed Degradation Confirmed NMR_MS->DegradationConfirmed NoDegradation Purity Confirmed NMR_MS->NoDegradation SourceNew Source Fresh Reagent DegradationConfirmed->SourceNew ReviewStorage Review Storage Conditions: - Temperature - Atmosphere - Moisture DegradationConfirmed->ReviewStorage ReviewReaction Investigate Other Reaction Parameters NoDegradation->ReviewReaction

Caption: A logical workflow for troubleshooting experiments involving Boc-protected aminopyridines.

References

  • Is the protecting group boc of the amino group stable at 37°C? ResearchGate. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Coupling Reactions for Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving aminopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these often-recalcitrant coupling partners. Aminopyridines are notorious for their ability to inhibit or deactivate palladium catalysts, leading to frustratingly low yields or complete reaction failure. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Core Troubleshooting Guide: From Reaction Failure to Success

This section addresses specific problems you might be observing at the bench. Each answer delves into the underlying chemical principles and offers a systematic approach to optimization.

Q1: My reaction with an aminopyridine substrate is not starting or shows very low conversion. What is the most likely cause?

A1: The most common culprit is catalyst inhibition or deactivation by the aminopyridine substrate itself. Both the pyridine ring nitrogen and the exocyclic amino group are Lewis basic and can coordinate strongly to the palladium center.[1][2] This coordination occupies sites necessary for the catalytic cycle to proceed, effectively poisoning the catalyst.

Causality and Diagnostic Steps:

  • Catalyst Coordination: The lone pair of electrons on the pyridine nitrogen can form a stable complex with the palladium catalyst.[3] Similarly, the amino group can chelate with the metal center, particularly in substrates like 2-aminopyridine, forming a stable, inactive palladacycle.[4] This prevents the crucial oxidative addition step.

  • Visual Cues: A common sign of catalyst death is the formation of palladium black, a finely divided, inactive form of palladium metal.[3] This often happens when the ligand is displaced or the catalyst complex is unstable under the reaction conditions.

  • Initial Troubleshooting:

    • Confirm Reagent Integrity: Ensure your palladium source, ligands, and base are fresh and not degraded. Impurities, especially oxygen, can rapidly deactivate the active Pd(0) species.[2][3][5]

    • Inert Atmosphere is Critical: Palladium(0) catalysts are highly sensitive to oxygen.[6] Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[1][5]

dot

Caption: Fig. 1: Aminopyridine Inhibition of the Catalytic Cycle.

Q2: I've confirmed my reagents are good and my setup is inert, but the reaction still fails. How do I choose the right ligand and catalyst system?

A2: Your choice of ligand is the single most critical parameter for success with aminopyridines. Standard ligands like PPh₃ are often ineffective because they do not provide enough steric bulk to prevent the aminopyridine from coordinating to the palladium.[1]

Ligand Selection Strategy:

  • Employ Bulky, Electron-Rich Monodentate Phosphine Ligands: This is the cornerstone of modern cross-coupling chemistry for challenging substrates. These ligands stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and, most importantly, create a sterically hindered environment that physically blocks the pyridine nitrogen from accessing and deactivating the metal.[3][5]

Recommended Ligands Typical Applications & Key Features Precatalyst Availability
XPhos General-purpose, highly effective for Suzuki and Buchwald-Hartwig reactions of heteroaryl chlorides.[7][8]G2, G3, G4 Palladacycles
SPhos Excellent for C-N bond formation and couplings involving hindered substrates.[4]G2, G3, G4 Palladacycles
RuPhos Often superior for Buchwald-Hartwig amination of bromopyridines, especially with primary and secondary amines.[4][5]G2, G3, G4 Palladacycles
BrettPhos Particularly effective for coupling primary amines and for reactions requiring lower temperatures.[4][5]G2, G3, G4 Palladacycles
  • Use a Well-Defined Palladium Precatalyst: Rather than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, which can be inconsistent, use a modern, air-stable Pd(II) precatalyst.[7][9] These precatalysts (e.g., XPhos Pd G3) are designed for rapid and quantitative activation to the active LPd(0) species under the reaction conditions, leading to more reproducible results.[7][10][11]

dot

Caption: Fig. 2: Steric Shielding by Bulky Ligands.

Q3: My reaction is producing significant byproducts like dehalogenation or homocoupling. What's going wrong?

A3: The formation of these byproducts points to specific, competing reaction pathways that are outcompeting your desired cross-coupling.

Troubleshooting Specific Byproducts:

  • Dehalogenation (Ar-X → Ar-H): This occurs when the palladium intermediate reacts with a hydride source before reductive elimination can occur.

    • Cause: Solvents like alcohols or even trace water can act as hydride sources. Some amine bases can also contribute.[1][5]

    • Solution:

      • Ensure all reagents and solvents are strictly anhydrous.

      • Switch to a non-protic solvent like dioxane, toluene, or CPME.

      • Optimize the reaction time; prolonged heating can favor side reactions.[2]

  • Homocoupling of Boronic Acid (R-B(OH)₂ → R-R) in Suzuki Reactions: This is often caused by the presence of oxygen.

    • Cause: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway.[1]

    • Solution:

      • Rigorously degas all solvents and reagents. A common method is three cycles of evacuating the reaction flask and backfilling with an inert gas (see Protocol 1).[1][12]

      • Maintain a positive pressure of inert gas throughout the reaction.

  • Protodeboronation (R-B(OH)₂ → R-H) in Suzuki Reactions: This is the hydrolysis of the boronic acid.

    • Cause: This is often promoted by excess water or a strongly basic aqueous environment.[1][2]

    • Solution:

      • Use boronic esters (e.g., pinacol esters), which are significantly more stable to hydrolysis.[2]

      • Minimize the amount of water in the reaction or run under anhydrous conditions if possible.

      • Consider a weaker base if compatible with the catalytic cycle.[2]

Frequently Asked Questions (FAQs)

  • Why are 2-aminopyridines particularly difficult substrates? The proximity of the amino group and the pyridine nitrogen in 2-aminopyridines allows them to act as a bidentate chelating ligand for the palladium center. This chelation forms a highly stable five-membered ring with the metal, which can be very difficult to break, effectively sequestering the catalyst from the reaction.[4]

  • What is the best choice of base? The base plays a critical role, but its choice is highly dependent on the specific coupling reaction.

    • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are typically required to deprotonate the amine nucleophile.[4][5]

    • Suzuki Coupling: Inorganic bases like K₂CO₃ or Cs₂CO₃ are very common, often used with a small amount of water to aid solubility and facilitate transmetalation.[1] Amine bases are generally less effective.[13]

    • Heck/Sonogashira: Organic amine bases like Et₃N or DBU are frequently used.[12][14] The base can also influence catalyst activity; in some cases, the base can coordinate to the palladium, inhibiting the reaction.[15][16] Screening different bases is often necessary.

  • Can I run these reactions open to the air? No. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state, which will shut down the catalytic cycle and can lead to side reactions like homocoupling.[3][6] A properly executed inert atmosphere technique is non-negotiable for reliable results.

Experimental Protocols

Protocol 1: General Setup for a Small-Scale Screening Reaction

This protocol outlines a reliable method for setting up a reaction under an inert atmosphere, crucial for success.

  • Vessel Preparation: Place a stir bar into a clean, oven-dried reaction vial or Schlenk tube.

  • Add Solids: Under ambient atmosphere, add the aminopyridine halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), and the solid base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting the Vessel: Seal the vessel with a septum cap. Connect it to a Schlenk line or a manifold with an inert gas (Argon) supply and a vacuum pump.

  • Evacuate & Backfill: Carefully evacuate the atmosphere inside the vessel until the pressure is low, then backfill with Argon. Repeat this process a total of three times to ensure all oxygen is removed.[12]

  • Add Catalyst: With the vessel under a positive pressure of Argon, quickly uncap and add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand. Reseal immediately.

  • Add Solvent: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe.[12]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously for the intended duration.

  • Monitoring: Track the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.[1][3]

Protocol 2: Solvent Degassing

Properly degassed solvents are essential to prevent catalyst oxidation.

  • Freeze-Pump-Thaw (Most Rigorous):

    • Place the solvent in a robust Schlenk flask sealed with a stopcock.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes.

    • Close the stopcock and thaw the solvent in a water bath. You will see bubbles of dissolved gas being released.

    • Repeat this entire cycle at least three times.

  • Sparging (Simpler):

    • Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.

    • Insert a second, shorter needle to act as a vent.

    • Bubble the inert gas (e.g., Argon) vigorously through the solvent for 20-30 minutes. This is less effective than freeze-pump-thaw but adequate for many applications.

References

  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. (n.d.).
  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem. (n.d.).
  • Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. (2020). PubMed Central.
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (n.d.). PMC - NIH.
  • Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines - Benchchem. (n.d.).
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (n.d.). NIH.
  • Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine - Benchchem. (n.d.).
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (n.d.). NIH.
  • A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). PMC - NIH.
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv.
  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. (n.d.). PMC - NIH.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate.
  • Common issues in Sonogashira coupling of aryl iodides and how to solve them - Benchchem. (n.d.).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (n.d.). ChemRxiv.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine - Benchchem. (n.d.).
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). the University of Groningen research portal.
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay. (n.d.). ChemRxiv.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). PubMed.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC - PubMed Central.
  • Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. (n.d.). Request PDF - ResearchGate.
  • Screening of different bases for Suzuki coupling a. (n.d.). ResearchGate.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Obtaining and research of palladium complexes with 4-aminopiridine. (n.d.). NAUN.
  • Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. (2011).
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Publishing.
  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). PMC - NIH.
  • Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines. (2025). Request PDF - ResearchGate.
  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). ResearchGate.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal.
  • palladium coupling catalyst activation. (2020). YouTube.
  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (n.d.). The University of Liverpool Repository.
  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. (2008). PubMed.
  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.). ResearchGate.
  • Heck reaction - Wikipedia. (n.d.).
  • (PDF) OBTAINING AND RESEARCH OF PALLADIUM COMPLEXES WITH 4-AMINOPIRIDINE. (2025). ResearchGate.
  • Palladium aminopyridine complexes catalyzed selective benzylic C-H oxidations with peracetic acid. (2020). PubMed.
  • Palladium‐Aminopyridine Catalyzed C−H Oxygenation: Probing the Nature of Metal Based Oxidant. (n.d.). OUCI.
  • Effects of Bases and Halides on the Amination of Chloroarenes Catalyzed by Pd(P t Bu 3 ) 2. (2025).

Sources

Technical Support Center: Boc Deprotection of 4-(Aminopyridin-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc deprotection of 4-(aminopyridin-yl)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by scientific literature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Boc deprotection of 4-(aminopyridin-yl)piperidine derivatives, providing potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

Question: My Boc deprotection is stalling, and I'm observing a significant amount of starting material even after extended reaction times. What's going wrong?

Potential Causes & Solutions:

  • Insufficient Acid Strength or Stoichiometry: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions.[1][2] The basic nitrogens in the aminopyridine and piperidine rings can neutralize a portion of the acid, rendering it ineffective for deprotection.

    • Solution: Increase the equivalents of the acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)). A large excess is often required. For TFA, using it as the reaction solvent or in a high concentration (20-50%) in a solvent like dichloromethane (DCM) is common.[3][4] For HCl, a 4M solution in dioxane is a standard reagent.[5][6][7]

  • Steric Hindrance: Bulky substituents on the piperidine or pyridine ring may hinder the approach of the acid to the Boc group.[3]

    • Solution: Consider switching to a stronger acid system or a different deprotection method altogether. Thermal deprotection, for instance, does not rely on the approach of a bulky reagent.[8][9]

  • Poor Solubility: The substrate must be fully dissolved for the reaction to proceed efficiently.[3]

    • Solution: Optimize your solvent system. For acidic deprotections, DCM, dioxane, and methanol are common choices.[1][5] If solubility remains an issue, explore alternative methods that use different solvents.

Issue 2: Formation of an Unexpected Side Product

Question: I'm observing a new, less polar spot on my TLC plate after the deprotection reaction. What could this be?

Potential Cause & Solution:

  • tert-Butylation of the Aminopyridine Ring: The tert-butyl cation generated during the deprotection is a reactive electrophile.[3][10] The electron-rich aminopyridine ring is susceptible to alkylation by this cation, leading to the formation of a tert-butylated side product.[11]

    • Solution: Employ a Cation Scavenger. To prevent this side reaction, add a scavenger to the reaction mixture to trap the tert-butyl cation.[3][12] Common and effective scavengers include:

      • Triisopropylsilane (TIS)

      • Anisole

      • Thioanisole

Issue 3: Degradation of Other Functional Groups

Question: My starting material contains other acid-sensitive groups (e.g., esters, acetals) that are being cleaved along with the Boc group. How can I achieve selective deprotection?

Potential Causes & Solutions:

  • Harsh Acidic Conditions: Strong acids like TFA will readily cleave other acid-labile protecting groups.[3][13]

    • Solution 1: Milder Acidic Conditions. You can sometimes achieve selectivity by using milder acidic conditions. For example, 4M HCl in dioxane is often considered milder than neat TFA and may offer better selectivity.[7][14]

    • Solution 2: Alternative, Non-Acidic Deprotection Methods. For highly sensitive substrates, it's best to avoid strong acids altogether. Consider these alternatives:

      • Thermal Deprotection: Simply heating the Boc-protected amine can effect deprotection, often in a clean manner.[8][9][15] This method avoids acidic reagents entirely.

      • Oxalyl Chloride in Methanol: This system provides a mild method for Boc deprotection at room temperature and has been shown to be tolerant of various functional groups.[16]

      • Iron(III) Catalysis: Catalytic amounts of iron(III) salts can selectively cleave the Boc group under neutral conditions.[17]

Frequently Asked Questions (FAQs)

Q1: What are the "standard" conditions for Boc deprotection of a 4-(aminopyridin-yl)piperidine derivative?

A1: The most common and robust methods involve strong acids. A solution of 20-50% TFA in DCM at room temperature for 1-2 hours is a widely used starting point.[3][4] Alternatively, a 4M solution of HCl in 1,4-dioxane is also a very common and effective method.[5][6]

Q2: How can I effectively monitor the progress of my deprotection reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method. The deprotected product, being a free amine, will be significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended, as it will develop a colored spot for the primary or secondary amine product, making it easy to visualize.[3] Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.[3]

Q3: My final product is a salt (e.g., hydrochloride or trifluoroacetate). How do I obtain the free amine?

A3: After evaporation of the reaction solvent and excess acid, the resulting salt can be neutralized. This is typically done by dissolving the crude salt in a suitable solvent and washing with an aqueous basic solution like saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. Subsequent extraction with an organic solvent will yield the free amine. Alternatively, using a basic ion-exchange resin can also effectively yield the free amine from its salt.[18]

Q4: Are there any "green" or more environmentally friendly methods for Boc deprotection?

A4: Yes, several methods are considered more environmentally benign than traditional strong acid approaches. Thermal deprotection in boiling water is a notable "green" method, as it avoids organic solvents and harsh acids.[15][19] Catalytic methods, such as those using iron(III) salts, are also advantageous as they reduce the amount of reagents required.[17]

Comparative Overview of Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Strong Acid TFA or HClDCM or Dioxane, 0°C to RTFast, reliable, well-established[1][4]Not suitable for acid-sensitive substrates, can cause tert-butylation[3][11]
Thermal HeatHigh-boiling solvent (e.g., water, TFE) or neat, 100-250°C"Green" option, no acidic reagents[8][15][19]Requires high temperatures, not suitable for thermally labile compounds[15]
Oxalyl Chloride (COCl)₂, MethanolMethanol, RT, 1-4 hMild, tolerant of many functional groups[16]Generates CO gas, may not be ideal for large-scale synthesis[16]
Iron(III) Catalysis FeCl₃ (catalytic)DCM, RTMild, neutral, catalytic[17]May require screening of iron salts and conditions

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA
  • Dissolve the Boc-protected 4-(aminopyridin-yl)piperidine derivative (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Add a cation scavenger such as triisopropylsilane (TIS) (1.2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, co-evaporate with toluene (3 x 10 mL).

  • The resulting TFA salt can be used directly or neutralized as described in the FAQs.

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Dissolve the Boc-protected 4-(aminopyridin-yl)piperidine derivative (1 equivalent) in a minimal amount of a co-solvent like methanol if necessary.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[5][6]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt.

  • The product can be further purified by trituration with diethyl ether to precipitate the salt.[20]

Protocol 3: Thermal Boc Deprotection in Water
  • Suspend the Boc-protected 4-(aminopyridin-yl)piperidine derivative (1 equivalent) in water.

  • Heat the mixture to reflux (100 °C) and stir vigorously.[19]

  • Monitor the reaction by TLC. Reaction times can vary from 10 minutes to several hours.[13]

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visual Workflows and Decision Logic

Boc_Deprotection_Workflow cluster_acidic Acidic Methods cluster_alternative Alternative Methods start Start: Boc-protected 4-(aminopyridin-yl)piperidine acid_sensitive Are there other acid-sensitive groups? start->acid_sensitive tfa TFA / DCM + Scavenger acid_sensitive->tfa No thermal Thermal Deprotection (e.g., boiling water) acid_sensitive->thermal Yes hcl 4M HCl in Dioxane end_product Deprotected Product tfa->end_product hcl->end_product oxalyl Oxalyl Chloride / MeOH thermal->end_product iron FeCl3 Catalysis oxalyl->end_product iron->end_product

Caption: Decision workflow for selecting a Boc deprotection method.

Troubleshooting_Logic start Problem Encountered incomplete Incomplete Reaction? start->incomplete side_product Side Product Formation? start->side_product degradation Substrate Degradation? start->degradation sol_incomplete Increase acid equivalents or switch to thermal method incomplete->sol_incomplete Yes sol_side_product Add cation scavenger (e.g., TIS, anisole) side_product->sol_side_product Yes, likely tert-butylation sol_degradation Use milder conditions (e.g., HCl/dioxane) or switch to non-acidic method degradation->sol_degradation Yes, loss of other groups

Sources

Technical Support Center: Analytical Challenges in the Characterization of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the analytical complexities of aminopyridine isomer characterization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the separation and identification of these structurally similar compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in scientific principles and field-proven expertise.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aminopyridine isomers. However, their similar polarity and pKa values often lead to co-elution and poor peak shape. This section addresses common HPLC-related issues.

FAQ 1: My aminopyridine isomers are co-eluting in reversed-phase HPLC. What are my options?

Co-elution of aminopyridine isomers is a frequent challenge in standard reversed-phase (RP) chromatography due to their hydrophilic and basic nature.[1][2] Here’s a systematic approach to troubleshoot this issue:

A. Mobile Phase Optimization

The mobile phase is a powerful tool for manipulating selectivity in HPLC.[3][4]

  • pH Adjustment: The ionization state of aminopyridines is pH-dependent. Adjusting the mobile phase pH can alter their retention times differently.[5] It is advisable to work at a pH at least 1.5 units away from the pKa of the analytes to ensure consistent ionization.[6] For aminopyridines with pKa values around 6-7, exploring a pH range of 3-5 or 8-10 can be beneficial.

  • Buffer Selection and Concentration: A suitable buffer is crucial for maintaining a stable pH and achieving reproducible results.[7] Phosphate buffers are effective at lower pH, while ammonium acetate or formate buffers are volatile and ideal for LC-MS applications.[6]

  • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent-solute interactions.[3]

  • Ion-Pairing Reagents: For challenging separations, ion-pairing reagents can be used in reversed-phase chromatography, though they are often not compatible with mass spectrometry.[2][8]

B. Stationary Phase Selection

If mobile phase optimization is insufficient, consider alternative stationary phases that offer different separation mechanisms.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating polar compounds that show little retention in reversed-phase chromatography.[9] It utilizes a polar stationary phase (e.g., bare silica, amino, or amide) with a high organic content mobile phase.[10][11]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, providing multiple modes of interaction to enhance separation.[12][13] This approach can be particularly effective for separating isomers.[8]

  • Hydrogen-Bonding-Based Separation: Specialized columns, such as those based on Specific Hydrogen-bond Adsorption Resolution (SHARC), can separate isomers based on their hydrogen bonding capabilities.[14]

Troubleshooting Workflow for Co-eluting Aminopyridine Isomers in HPLC

start Co-elution of Aminopyridine Isomers mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase start->stationary_phase If mobile phase optimization fails ph Adjust pH (e.g., 3-5 or 8-10) mobile_phase->ph buffer Select Appropriate Buffer (Phosphate for UV, Ammonium Acetate/Formate for MS) mobile_phase->buffer organic Switch Organic Modifier (Acetonitrile vs. Methanol) mobile_phase->organic hilic HILIC Column (e.g., Silica, Amino, Amide) stationary_phase->hilic mmc Mixed-Mode Column (RP/Ion-Exchange) stationary_phase->mmc h_bond Hydrogen-Bonding Column (e.g., SHARC) stationary_phase->h_bond end Achieve Resolution ph->end buffer->end organic->end hilic->end mmc->end h_bond->end

Caption: A decision tree for resolving co-eluting aminopyridine isomers in HPLC.

FAQ 2: I'm observing significant peak tailing for my aminopyridine peaks. How can I improve the peak shape?

Peak tailing for basic compounds like aminopyridines is a common issue in HPLC, often caused by secondary interactions with the stationary phase.[1][15]

  • Silanol Interactions: Ionized silanol groups on the surface of silica-based columns can interact with basic analytes, leading to tailing.[5]

    • Low pH: Operating at a low pH (e.g., 2-3.5) can suppress the ionization of silanol groups.[16]

    • End-Capped Columns: Use high-quality, end-capped columns where residual silanol groups are chemically deactivated.[5]

    • Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (TEA) can help to block active silanol sites, but this is often a last resort and can suppress MS signal.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.[17] Try diluting your sample or reducing the injection volume.

  • Extra-Column Effects: Ensure that all tubing is of the appropriate internal diameter and that all connections are secure to minimize dead volume.[5]

Section 2: Gas Chromatography (GC) Considerations

Gas chromatography is another viable technique for aminopyridine analysis, particularly when coupled with mass spectrometry (GC-MS).

FAQ 3: What type of GC column is best for separating aminopyridine isomers?

The choice of GC column is critical for achieving separation of these polar, basic isomers.

  • Stationary Phase Polarity: A polar stationary phase is generally recommended for separating polar compounds.[18] Phases such as those containing polyethylene glycol (WAX) or modified with cyanopropyl groups can provide the necessary selectivity.[19] The principle of "like dissolves like" is a good starting point for column selection.[18][20]

  • Column Dimensions:

    • Internal Diameter (ID): A smaller ID (e.g., 0.18-0.25 mm) generally provides higher efficiency and better resolution.[18][21]

    • Film Thickness: A thicker film can increase retention, which may be beneficial for these relatively volatile compounds, potentially eliminating the need for sub-ambient oven temperatures.[20]

    • Length: A longer column increases the number of theoretical plates and can improve resolution, but at the cost of longer analysis times.[19]

Parameter Recommendation for Aminopyridine Isomer Separation Rationale
Stationary Phase Polar (e.g., WAX, cyanopropyl-based)"Like dissolves like" principle for polar analytes.[18]
Internal Diameter 0.18 - 0.25 mmHigher efficiency and resolution.[18][21]
Film Thickness 0.25 - 0.50 µmIncreased retention for volatile compounds.[20]
Length 30 - 60 mImproved resolution for closely eluting isomers.
FAQ 4: My aminopyridine peaks are broad and tail in GC. Should I consider derivatization?

Yes, derivatization is a common strategy to improve the chromatographic behavior of polar and active compounds like primary amines in GC.[22][23]

  • Why Derivatize? Derivatization replaces the active hydrogens on the amino group with less polar, more stable functional groups. This leads to:

    • Increased volatility.[22]

    • Improved peak shape (reduced tailing).[22]

    • Enhanced sensitivity, especially with electron-capture detectors (ECD).[22]

    • Improved separation of isomers.[22]

  • Common Derivatization Reagents for Primary Amines:

    • Silylation Reagents: (e.g., BSTFA) react with the amino group to form trimethylsilyl derivatives.[24]

    • Acylation Reagents: (e.g., TFAA) form trifluoroacetyl derivatives.[24]

    • Alkylation Reagents: (e.g., DMF-DMA) can also be used.[24]

Protocol: Silylation of Aminopyridines with BSTFA

  • Sample Preparation: Accurately weigh a known amount of the aminopyridine sample into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile) to dissolve the sample, followed by 100 µL of BSTFA (with 1% TMCS).

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC system.[22]

Section 3: Spectroscopic and Spectrometric Identification

When chromatographic separation is incomplete, spectroscopic and spectrometric techniques are invaluable for isomer differentiation.

FAQ 5: How can I use UV-Vis spectroscopy to differentiate between aminopyridine isomers?

While the UV-Vis spectra of the aminopyridine isomers are quite similar, there can be subtle differences in their absorption maxima (λmax) and molar absorptivity.[25][26][27][28] It is crucial to acquire spectra of pure standards of each isomer under the same conditions (solvent, pH) to establish a reference library. A diode-array detector (DAD) in HPLC can be used to assess peak purity by comparing spectra across an eluting peak.

FAQ 6: Can NMR spectroscopy distinguish between 2-, 3-, and 4-aminopyridine?

Yes, ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification of aminopyridine isomers.[29][30][31] The chemical shifts and coupling patterns of the protons and carbons on the pyridine ring are unique for each isomer due to the different electronic environment created by the position of the amino group.

FAQ 7: My isomers co-elute, but I have a mass spectrometer. How can I differentiate them?

Even with co-elution, mass spectrometry (MS) can often differentiate isomers based on their fragmentation patterns.[32][33]

  • Electron Ionization (EI): In GC-MS, the EI fragmentation patterns of aminopyridine isomers can be distinct. The position of the amino group influences the stability of the molecular ion and the fragmentation pathways.[32]

  • Tandem Mass Spectrometry (MS/MS): In LC-MS, MS/MS can be used to generate characteristic fragment ions for each isomer.[34] By selecting the precursor ion (the molecular ion of the co-eluting isomers) and subjecting it to collision-induced dissociation (CID), unique product ion spectra can be obtained for each isomer.[34][35]

Workflow for Isomer Identification with Co-elution using MS/MS

start Co-eluting Isomers in LC ms1 MS1: Detect Precursor Ion (Same m/z for all isomers) start->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Analyze Product Ions cid->ms2 isomer1 Isomer 1 (Unique Fragmentation Pattern) ms2->isomer1 isomer2 Isomer 2 (Unique Fragmentation Pattern) ms2->isomer2 isomer3 Isomer 3 (Unique Fragmentation Pattern) ms2->isomer3 identification Isomer Identification isomer1->identification isomer2->identification isomer3->identification

Caption: Utilizing tandem mass spectrometry (MS/MS) to identify co-eluting isomers.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Schwartz, N. (2014, March 11). [8]Troubleshooting HPLC- Tailing Peaks. Restek. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Retrieved from [Link]

  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Stefaniak, L., Witanowski, M., & Webb, G. A. (1982). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry, 20(3), 161-164.
  • ResearchGate. (n.d.). Structural isomers of aminopyridines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of 2, 3, and 4; (b) Fluorescence spectra.... Retrieved from [Link]

  • Lab Training. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). A Guide to GC Column Selection. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Bio-Rad. (2024, August 13). Enhancing Biotherapeutic Purification Workflows with Mixed-Mode Chromatography. Retrieved from [Link]

  • Zhang, K. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Google Patents. (n.d.). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • Brown, E. V., & Shambhu, M. B. (1971). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 36(14), 2002-2005.
  • ResearchGate. (n.d.). UV-Visible absorption spectrum of 2,3-Diaminopyridine with different.... Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • DeRoco, J. A., & McCord, B. R. (2019). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Journal of forensic sciences, 64(1), 226-235.
  • Coutts, R. T., & El-din, A. M. (1981). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 59(13), 1879-1883.
  • Edinburgh Instruments. (2022, April 14). Relative Quantum Yield of 2-Aminopyridine. Retrieved from [Link]

  • van der Hooft, J. J., Wicker, R., Laponogov, I., & Veselkov, K. (2024). A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect.

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Validation & Comparative

A Definitive Guide to the Structural Confirmation of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate via ¹H NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. In this guide, we provide an in-depth analysis of the characterization of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds.[1][2] This guide will compare and detail the application of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide unequivocal structural elucidation.

The choice of these techniques is not arbitrary. NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, revealing the connectivity and chemical environment of each proton.[3] Mass spectrometry, on the other hand, provides the molecular weight and, through fragmentation analysis, key insights into the molecule's substructures.[4] The synergy between these two methods provides a self-validating system for structural confirmation, a critical aspect of scientific integrity.

The Compound at a Glance: A Structural Overview

Before delving into the analytical data, it is crucial to understand the structural components of the target molecule. tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (Molecular Formula: C₁₉H₃₂BN₃O₄, Molecular Weight: 377.29 g/mol ) is comprised of four key fragments: a piperidine ring, a pyrazole ring, a pinacol boronate ester, and a tert-butyloxycarbonyl (Boc) protecting group.[5]

Figure 1: Key structural motifs of the target molecule.

¹H NMR Spectroscopy: A Proton-by-Proton Confirmation

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] By analyzing the chemical shift, integration, and multiplicity of the proton signals, we can piece together the molecular puzzle. The expected ¹H NMR spectrum of the title compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to each unique proton environment.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyrazole H-3, H-5~7.5 - 8.0s, s1H, 1HThe two protons on the pyrazole ring are in different electronic environments and will appear as singlets. Their downfield shift is due to the aromaticity of the ring.
Piperidine CH (at C-4)~4.2 - 4.5m1HThis proton is adjacent to the nitrogen of the pyrazole ring, leading to a downfield shift. It will appear as a multiplet due to coupling with the adjacent CH₂ groups.
Piperidine CH₂ (axial, at C-2,6)~2.8 - 3.0m2HThe axial protons on the piperidine ring adjacent to the Boc-protected nitrogen.
Piperidine CH₂ (equatorial, at C-2,6)~4.0 - 4.2m2HThe equatorial protons are deshielded by the carbonyl of the Boc group.
Piperidine CH₂ (at C-3,5)~1.8 - 2.2m4HThe remaining piperidine protons, appearing as complex multiplets.
Pinacol Ester CH₃~1.3s12HThe twelve equivalent methyl protons of the pinacol group give a strong singlet.
Boc Group CH₃~1.45s9HThe nine equivalent protons of the tert-butyl group result in a sharp singlet.

Causality in Chemical Shifts: The electron-withdrawing nature of the pyrazole ring and the boronate ester causes the pyrazole protons to be significantly deshielded (shifted downfield). Similarly, the anisotropic effect of the carbonyl group in the Boc protecting group leads to a differentiation in the chemical shifts of the axial and equatorial protons on the piperidine ring adjacent to the nitrogen.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule.[5] For our target compound, C₁₉H₃₂BN₃O₄, the expected exact mass of the molecular ion [M+H]⁺ would be approximately 378.2555 m/z.

Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion with minimal fragmentation. Subsequent tandem mass spectrometry (MS/MS) experiments can then be performed to induce fragmentation and gain further structural information.

Predicted Fragmentation Pathway:

M [M+H]⁺ m/z = 378 F1 [M-56+H]⁺ m/z = 322 Loss of isobutylene M->F1 F2 [M-100+H]⁺ m/z = 278 Loss of Boc group M->F2 F3 [Piperidyl-pyrazole]⁺ m/z = 150 F2->F3

Figure 2: Predicted major fragmentation pathways in ESI-MS/MS.

A hallmark fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, or the complete loss of the Boc group (100 Da).[6] Further fragmentation would likely involve cleavage of the bond between the piperidine and pyrazole rings.

Ionm/z (expected)Identity
[M+H]⁺378.2555Protonated molecular ion
[M-C₄H₈+H]⁺322.2082Loss of isobutylene from Boc group
[M-Boc+H]⁺278.1925Loss of the entire Boc group
[C₈H₁₂N₃]⁺150.1082Piperidyl-pyrazole fragment

Comparison of Analytical Techniques

Feature¹H NMR SpectroscopyMass Spectrometry
Information Provided Detailed connectivity of atoms, chemical environment of protons, stereochemistry.Molecular weight, elemental formula, substructural information through fragmentation.
Strengths Unambiguous structural elucidation of isomers.High sensitivity, requires very small sample amounts.
Limitations Lower sensitivity, requires pure samples, can be complex to interpret for large molecules.Does not provide detailed connectivity information on its own, isomers can be difficult to distinguish.
Synergy NMR confirms the connectivity that MS fragmentation suggests.MS confirms the molecular weight of the structure determined by NMR.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Analyze chemical shifts, multiplicities, and coupling constants.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Mass Spectrometer: A high-resolution instrument such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum over a range of m/z 100-500 to observe the protonated molecular ion.

    • For MS/MS, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with argon gas. Acquire the product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and calculate the elemental composition.

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs.

Conclusion

The structural confirmation of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is robustly achieved through the complementary use of ¹H NMR spectroscopy and mass spectrometry. While ¹H NMR provides a detailed blueprint of the proton framework, MS confirms the overall molecular formula and offers corroborating evidence of the key functional groups through predictable fragmentation patterns. This dual-pronged approach exemplifies a rigorous and trustworthy methodology for the characterization of novel chemical entities in a research and drug development setting.

References

  • Currenta. (n.d.). Mass spectrometry for structural elucidation. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. Retrieved from [Link]

  • Zhang, L., et al. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. doi:10.2991/icmmct-16.2016.153
  • Pharmaffiliates. (n.d.). tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-butyl 4-(3-hydroxy-1H-pyrazol-5-yl)-1-piperidinecarboxylate. Retrieved from [Link]

  • Molecules. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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A Comparative Guide to HPLC Purity Assessment of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, a key building block in the synthesis of various therapeutic agents, presents a unique set of analytical challenges. Its molecular architecture, featuring a polar aminopyridine head and a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group on a piperazine ring, results in complex physicochemical properties that demand a nuanced approach to purity analysis by High-Performance Liquid Chromatography (HPLC).

This guide provides a comparative analysis of two distinct reversed-phase HPLC methodologies for the robust purity assessment of this compound. We will dissect the rationale behind each method, provide detailed experimental protocols, and present comparative data to guide the selection of the most suitable approach for your analytical needs. Our discussion is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a framework of scientific integrity and trustworthiness.[1][2][3][4][5][6]

The Analytical Challenge: A Molecule of Dual Polarity

The primary difficulty in developing a robust HPLC method for tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate lies in its amphipathic nature. The aminopyridine moiety imparts significant polarity and basicity, leading to potential issues on traditional reversed-phase columns:

  • Poor Retention: Highly polar compounds may have weak interactions with non-polar stationary phases (like C18), leading to elution near the void volume and poor resolution from polar impurities.[7]

  • Peak Tailing: The basic nitrogen atoms on the pyridine and piperazine rings can interact with residual acidic silanols on the silica backbone of the stationary phase, causing asymmetrical peak shapes (tailing).

  • Complex Impurity Profile: Impurities may include starting materials, by-products from the Boc-protection or amine substitution steps, and degradation products, all of which will have varying polarities.

A successful HPLC method must overcome these challenges to provide accurate and reliable purity data.

Method A: The Workhorse - Traditional C18 Reversed-Phase HPLC

The octadecylsilane (C18) column is the most widely used stationary phase in reversed-phase chromatography, valued for its hydrophobicity and versatility.[8][9] For our target analyte, a standard C18 approach can be effective if the mobile phase is carefully optimized to manage the compound's basicity and ensure adequate retention.

Causality Behind Experimental Choices (Method A)

The key to success with a C18 column is mobile phase manipulation. The use of an acidic modifier, such as formic acid, is critical. By lowering the pH of the mobile phase, the basic nitrogen centers of the analyte are protonated. This protonation suppresses the undesirable interactions with surface silanols, leading to improved peak symmetry. A gradient elution from a higher aqueous content to a higher organic content is employed to ensure the elution of both polar impurities and the more retained, Boc-protected main analyte. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

Based on the aminopyridine chromophore present in the molecule, a detection wavelength of 260 nm is selected. Studies on 2-aminopyridine and 4-aminopyridine confirm strong absorbance in this region, providing excellent sensitivity for the main component and related impurities.

Experimental Protocol: Method A

Column: Standard L1 C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient:

Time (min) %A %B
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10
25.0 90 10
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Injection Volume: 10 µL Detector Wavelength: 260 nm Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Method B: The Specialist - Polar-Embedded Reversed-Phase HPLC

To directly address the challenges of retaining and resolving polar compounds, specialized stationary phases have been developed. Polar-embedded phases incorporate a polar functional group (e.g., an amide or carbamate) into the alkyl chain.[1][2][3] This design offers several advantages for our target analyte.

Causality Behind Experimental Choices (Method B)

The embedded polar group alters the selectivity of the stationary phase. It creates a hydration layer on the surface of the packing material, which enhances the retention of polar analytes through hydrophilic interactions.[3] This makes the phase more robust and prevents the "pore dewetting" that can occur with traditional C18 phases under highly aqueous conditions, leading to more reproducible retention times. Furthermore, the polar group effectively shields residual silanols, resulting in superior peak shapes for basic compounds even with less aggressive mobile phase modifiers. This allows for a potentially faster analysis with a steeper gradient without sacrificing resolution.

Experimental Protocol: Method B

Column: L60 Polar-Embedded C18, 4.6 x 100 mm, 3.5 µm particle size Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient:

Time (min) %A %B
0.0 85 15
10.0 5 95
12.0 5 95
12.1 85 15
15.0 85 15
Flow Rate: 1.2 mL/min Column Temperature: 35 °C Injection Volume: 10 µL Detector Wavelength: 260 nm Sample Preparation: Dissolve the sample in a 70:30 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Visualizing the HPLC Purity Workflow

The following diagram illustrates the logical flow of a typical HPLC experiment for purity assessment, from initial sample handling to the final system suitability verification, which is a mandatory part of ensuring method trustworthiness as per regulatory guidelines.[1][3][4]

HPLC_Workflow HPLC Purity Assessment Workflow SamplePrep Sample Weighing & Dissolution Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation & Degassing Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Chromatographic Separation (Gradient) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc SST System Suitability Test (SST) (Tailing, Resolution, Plates) PurityCalc->SST Verify Performance

Caption: A generalized workflow for HPLC purity analysis.

Performance Comparison: Method A vs. Method B

To provide an objective comparison, the following table summarizes hypothetical but realistic performance data for the two methods when analyzing a sample of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate containing a known, more polar impurity (Impurity X, e.g., the de-Boc-protected piperazine analogue).

ParameterMethod A (Standard C18)Method B (Polar-Embedded C18)Objective
Retention Time (Main Peak) 8.5 min7.2 minAdequate retention
Resolution (Main Peak / Impurity X) 1.82.5> 1.5 (Baseline separation)
Tailing Factor (Main Peak) 1.61.1< 1.5 (Symmetrical peak)
Theoretical Plates (Main Peak) 8,50012,000Higher is better (Efficiency)
Total Run Time 25 min15 minShorter is better

Conclusion and Recommendations

Both methods are capable of providing purity data for tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. However, the comparative data clearly demonstrates the superiority of Method B (Polar-Embedded C18) for this specific analytical challenge.

The standard C18 method (Method A) provides acceptable resolution, but the peak tailing is on the higher side of acceptability, which can affect the accuracy of integration for low-level impurities. Its longer run time also impacts laboratory throughput.

In contrast, the polar-embedded column (Method B) offers a more robust and efficient solution. The enhanced retention mechanism and superior silanol shielding provide a significantly more symmetrical peak (Tailing Factor of 1.1) and better resolution from potential polar impurities. The higher efficiency (greater number of theoretical plates) and a 40% reduction in run time make it the unequivocally better choice for routine quality control and in-depth purity profiling.

For researchers and drug development professionals, investing in specialized column chemistries, such as polar-embedded phases, can yield substantial returns in data quality, method robustness, and analytical efficiency when dealing with polar, basic, or otherwise challenging compounds.

References

  • <621> CHROM
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons . Frontiers in Physics. [Link]

  • Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? . Waters Corporation. [Link]

  • Understanding the L
  • <621> Chromatography - Notice of Adoption of Harmonized Standard. US Pharmacopeia (USP).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ICH Q2 Analytical Method Valid
  • Are You Sure You Understand USP <621>?.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine . PubMed. [Link]

  • HPLC Methods for analysis of Pyridine . HELIX Chromatography. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines . ResearchGate. [Link]

  • tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate . Virtuous Lifesciences. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate . PubChem. [Link]

  • Reverse Phase Chrom
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software.
  • Technical Support Center: Refinement of Analytical Methods for Arom
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification . PubMed. [Link]

  • 2-Aminopyridine . NIST WebBook. [Link]

  • SPECTROSCOPIC INVESTIG
  • 2-Aminopyridine . PubChem. [Link]

  • Piperazine . NIST WebBook. [Link]

  • Determination and Quantification of Primary Arom
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect.

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A Comparative Guide to the Biological Activity of Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic design of novel therapeutic agents is a cornerstone of innovation. The tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate scaffold has emerged as a privileged structure, particularly in the realm of kinase inhibition. This guide provides an in-depth, objective comparison of the biological activities of derivatives based on this core structure, supported by experimental data and methodological insights to inform future drug discovery efforts.

The Significance of the 6-Aminopyridin-3-yl Piperazine Scaffold

The tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate molecule is a key intermediate in the synthesis of several clinically important kinase inhibitors, including Palbociclib and Ribociclib.[1][2] Its inherent structural features, a hydrogen bond-donating aminopyridine moiety and a versatile piperazine ring, provide a robust platform for generating libraries of compounds with diverse biological activities. The aminopyridine portion often serves as a crucial hinge-binding motif in the ATP-binding pocket of various kinases, while the piperazine ring offers a convenient point for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.[3]

The core structure's bifunctional nature, with a protected amine on the piperazine and a reactive primary amine on the pyridine, allows for a wide range of derivatization and coupling reactions. This chemical tractability has made it a focal point for the development of targeted therapies, primarily in oncology.

Comparative Analysis of Derivative Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of derivatives of the tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate scaffold is highly dependent on the nature and position of substituents. The following sections dissect the structure-activity relationships (SAR) gleaned from published literature, with a focus on kinase inhibition and cytotoxic effects against cancer cell lines.

Modifications at the Piperazine N-4 Position

The nitrogen at the 4-position of the piperazine ring is a common site for derivatization. Introduction of various substituents at this position can significantly impact the compound's interaction with the target protein and its overall biological profile.

A study on piperazine-linked aminopyridine derivatives revealed that the introduction of benzyl or phenylethyl groups at the piperazine nitrogen led to enhanced activity compared to the unsubstituted parent compound.[4] This suggests that these lipophilic groups may engage in favorable interactions within a lipophilic pocket of the target kinase.[4]

Table 1: Kinase Inhibitory Activity of N-Substituted Piperazine-Linked Aminopyridine Derivatives [4]

Compound IDR Group (at Piperazine N-4)BTK IC50 (nM)
6a H>1000
6b Benzyl150
6c 4-Fluorobenzyl120
6d 4-Methoxybenzyl250
6e Phenylethyl80
6f 4-Fluorophenylethyl75

Data extracted from a study on Bruton's tyrosine kinase (BTK) inhibitors.

The data clearly indicates that substitution at the N-4 position is critical for achieving potent kinase inhibition. The phenylethyl group, in particular, appears to be a favorable substituent for this class of compounds targeting BTK.

Modifications of the Pyridine Ring

While the 6-amino group is often crucial for hinge binding, modifications at other positions of the pyridine ring can fine-tune activity and selectivity.

In the development of Palbociclib, the aminopyridine core is further elaborated into a pyrido[2,3-d]pyrimidin-7-one ring system. This extension allows for additional interactions within the CDK4/6 active site, leading to high potency and selectivity. While not direct derivatives of the starting molecule, these complex structures highlight the importance of the aminopyridine core as a foundational element.

Elaboration into Dual-Target Inhibitors

Recent strategies have focused on creating dual-target inhibitors by linking the aminopyridine-piperazine scaffold to other pharmacophores. For instance, novel Palbociclib derivatives have been synthesized by conjugating them with 10-hydroxy camptothecin (a Topo I inhibitor), resulting in dual CDK4/6 and Topo I inhibitors with potent anti-cancer activity.

Experimental Protocols: A Guide to Evaluation

To ensure the reproducibility and validity of biological data, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for key assays used to characterize the biological activity of these derivatives.

General Synthesis of N-Substituted Piperazine Derivatives

The following is a representative, step-by-step protocol for the synthesis of N-substituted derivatives, based on common organic chemistry principles.

Step 1: Deprotection of the Boc Group

  • Dissolve tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine derivative.

Step 2: N-Alkylation or N-Arylation

  • Dissolve the deprotected piperazine derivative in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate or triethylamine.

  • Add the desired alkyl or aryl halide (e.g., benzyl bromide) and stir the reaction at room temperature or with heating, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-substituted derivative.

In Vitro Biological Assays

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assessment: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing the Landscape: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the synthetic and biological evaluation processes.

Synthesis_Workflow cluster_synthesis Synthesis of Derivatives Start tert-Butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate Deprotection Boc Deprotection (TFA or HCl) Start->Deprotection Intermediate Deprotected Piperazine Deprotection->Intermediate Derivatization N-Alkylation / N-Arylation (R-X, Base) Intermediate->Derivatization Final_Product N-Substituted Derivative Derivatization->Final_Product

Caption: General synthetic workflow for N-substituted derivatives.

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation Compound Synthesized Derivative Cytotoxicity Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity Kinase_Assay Kinase Inhibition Assays (e.g., ADP-Glo™) Compound->Kinase_Assay Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Kinase_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Sources

A Researcher's Guide to the Structural and Physicochemical Comparison of Tert-butyl 4-(aminopyridin-yl)piperidine-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the precise atomic arrangement within a molecule is not a trivial detail; it is a critical determinant of efficacy, safety, and patentability. Positional isomerism in active pharmaceutical ingredients (APIs) can profoundly alter a compound's interaction with biological targets, its metabolic fate, and its fundamental physicochemical properties. This guide provides a comprehensive framework for the structural and analytical comparison of key positional isomers of tert-butyl 4-(aminopyridin-yl)piperidine-1-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry.

The isomers under consideration, primarily tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate (Isomer A) and tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (Isomer B) , present distinct spatial arrangements of the amino group on the pyridine ring. This seemingly subtle difference has cascading effects on the molecule's electronic distribution, hydrogen bonding potential, and overall three-dimensional shape, thereby influencing its drug-like properties.

This document will detail the synthetic rationale for accessing these isomers, present a suite of analytical techniques for their unambiguous characterization, and provide the experimental framework necessary for a robust comparative analysis.

Structural Isomers and Their Significance

The core structure consists of a Boc-protected piperidine ring linked to an aminopyridine moiety. The point of attachment and the position of the amino substituent on the pyridine ring define the isomers. Understanding these differences is crucial as they directly impact properties like pKa, lipophilicity (LogP), and the ability to form specific hydrogen bonds with a target protein.[1]

PropertyIsomer AIsomer B
IUPAC Name This compoundtert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
CAS Number 1215829-92-3 (example)1198408-35-3
Molecular Formula C₁₅H₂₃N₃O₂C₁₅H₂₃N₃O₂
Molecular Weight 277.36 g/mol 277.36 g/mol
Structure

Note: The structures are depicted above. The key difference lies in the substitution pattern on the pyridine ring.

The positioning of the amino group relative to the pyridine nitrogen and the piperidine linkage dictates the molecule's electronic and steric profile. In Isomer A, the amino group is para to the ring nitrogen's activating influence, while in Isomer B, it is meta. This variance is predicted to influence the basicity of the amino group and the overall dipole moment of the molecule.

Synthetic Strategy: A Generalised Approach

Access to isomerically pure compounds is the bedrock of any comparative study. A robust and widely applicable synthetic route involves the coupling of a Boc-protected piperidine precursor with a suitably functionalized nitropyridine, followed by the reduction of the nitro group. This strategy offers a reliable pathway to various aminopyridin-yl-piperidine isomers.

The causality behind this choice of strategy is twofold:

  • Robustness: Palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) are well-established for forming the C-C or C-N bond between the two heterocyclic systems. Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the pyridine ring is sufficiently activated.

  • Final Step Conversion: The reduction of a nitro group to a primary amine is a high-yielding and clean transformation, typically accomplished with catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. This ensures that the sensitive amino group is introduced at the final stage, preventing potential side reactions.

Below is a generalized workflow for the synthesis, which can be adapted for specific isomers by selecting the appropriate starting nitropyridine.

G cluster_0 Synthesis Workflow A Boc-Protected Piperidine Precursor (e.g., 4-boronic ester or 4-amino) C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig) A->C B Substituted Nitropyridine (e.g., 2-chloro-5-nitropyridine for Isomer A) B->C D tert-butyl 4-(nitropyridin-yl)piperidine-1-carboxylate (Intermediate) C->D Formation of C-C or C-N bond E Catalytic Hydrogenation (H₂, Pd/C in Ethanol/Methanol) D->E Nitro Group Reduction F Final Isomer Product (e.g., Isomer A or B) E->F G Purification (Column Chromatography) F->G

Caption: Generalized synthetic workflow for aminopyridin-yl-piperidine isomers.

Detailed Experimental Protocol: Synthesis of Isomer B

This protocol describes the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (Isomer B) via the reduction of its nitro precursor, a method adapted from established procedures for analogous compounds.[1]

Step 1: Synthesis of tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate (Intermediate)

This step would typically involve a Suzuki coupling between tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate and 5-bromo-2-nitropyridine.

Step 2: Reduction to tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate (Isomer B)

  • Vessel Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate (e.g., 3.21 g, 10 mmol).

  • Solvent Addition: Add 100 mL of anhydrous ethanol (or methanol). Stir the mixture to dissolve the starting material.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (50% wet, ~0.3 g) to the solution under a nitrogen atmosphere. The choice of a wet catalyst mitigates the risk of ignition upon contact with the solvent.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas (using a balloon or a hydrogenation apparatus). Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate.

Comparative Structural Analysis

Unambiguous characterization of each isomer is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides a comprehensive analytical workflow.

G cluster_1 Analytical Workflow A Synthesized Isomer (Crude Product) B Purity Assessment (HPLC) A->B C Identity Confirmation (LC-MS) A->C D Structural Elucidation (¹H & ¹³C NMR) A->D E Pure, Characterized Isomer B->E C->E D->E

Caption: Workflow for the analytical characterization of synthesized isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of each isomer and for resolving mixtures. A well-developed HPLC method can also serve as a tool for preliminary identification based on retention time.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to ensure protonation and sharp peak shapes).

    • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm).

  • Expected Outcome: Isomer A and Isomer B are expected to have different retention times due to subtle differences in their polarity. A single, sharp peak with >98% purity is desired for each synthesized isomer.

Mass Spectrometry (MS)

MS confirms the molecular weight of the synthesized compounds, providing definitive evidence of their identity.

  • Methodology: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Expected Outcome: Both isomers will show an identical protonated molecular ion peak ([M+H]⁺) at m/z ≈ 278.18, confirming the correct mass for the molecular formula C₁₅H₂₃N₃O₂. The fragmentation patterns, however, may show subtle differences upon collision-induced dissociation (MS/MS), which could be used as a further distinguishing feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and confirming the isomeric identity. The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are particularly diagnostic.

  • ¹H NMR Analysis:

    • Piperidine Protons: Both isomers will show complex multiplets for the piperidine ring protons and a characteristic singlet for the tert-butyl group at ~1.4-1.5 ppm.

    • Aminopyridine Protons (Diagnostic Region): This is where the key differences will appear.

      • Isomer A (5-amino-2-yl): The pyridine ring will exhibit a distinct three-proton spin system. The proton at C6 (adjacent to the nitrogen) will likely be the most downfield. The coupling constants (J-values) between the protons will be characteristic of their ortho and meta relationships.

      • Isomer B (6-amino-3-yl): This isomer will also show a three-proton system, but the chemical shifts and coupling patterns will be different due to the altered electronic environment. The proton at C2 (between the two nitrogens) is expected to be significantly downfield.

  • ¹³C NMR Analysis: The chemical shifts of the pyridine carbon atoms will differ significantly between the two isomers, providing another layer of structural confirmation.

Predicted ¹H NMR Signals (Aromatic Region)Isomer A (5-amino-2-yl)Isomer B (6-amino-3-yl)
Proton Environment 3 distinct aromatic signals3 distinct aromatic signals
Expected Chemical Shifts Signals typically between 6.5-8.0 ppmSignals typically between 6.4-7.8 ppm
Key Distinguishing Feature Unique coupling pattern for a 2,5-disubstituted pyridineUnique coupling pattern for a 2,5-disubstituted pyridine (different from A)

Physicochemical Property Comparison

Once the isomers are synthesized and characterized, their fundamental physicochemical properties can be compared. These properties are critical predictors of in vivo behavior.

  • Solubility: Determined using a standardized shake-flask method in phosphate-buffered saline (PBS) at pH 7.4. Differences in hydrogen bonding capabilities are expected to influence aqueous solubility.

  • Lipophilicity (LogD): Also determined by a shake-flask method at pH 7.4, partitioning between n-octanol and PBS. The different electronic distributions will likely result in distinct LogD values, impacting membrane permeability.

  • Acidity/Basicity (pKa): Measured via potentiometric titration or UV-spectrophotometry. The position of the amino group relative to the electron-withdrawing pyridine nitrogen will be the primary determinant of its basicity (pKa of the conjugate acid). This is a critical parameter for predicting the ionization state of the drug at physiological pH.

Conclusion

The structural comparison of tert-butyl 4-(aminopyridin-yl)piperidine-1-carboxylate isomers is a critical exercise in drug discovery. While seemingly minor, the positional variation of the amino group leads to distinct molecules with unique physicochemical profiles. The synthetic and analytical workflows detailed in this guide provide a robust framework for researchers to synthesize, purify, and characterize these isomers. The resulting comparative data on solubility, lipophilicity, and pKa are essential for making informed decisions in lead optimization and for understanding the structure-activity relationships that govern the therapeutic potential of this important chemical scaffold.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Available at: [Link]

Sources

Efficacy of different catalysts in the synthesis of aminopyridine building blocks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of aminopyridine building blocks is a critical step in the discovery and production of novel therapeutics and functional materials. This guide provides an in-depth technical comparison of various catalytic methodologies for aminopyridine synthesis, grounded in scientific principles and practical application. We will explore the efficacy of established and emerging catalytic systems, offering insights into their mechanisms, substrate scope, and operational considerations to empower you in selecting the optimal strategy for your synthetic needs.

Introduction: The Significance of Aminopyridines and the Role of Catalysis

Aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their ability to engage in hydrogen bonding and act as bioisosteres for other functional groups. The development of efficient and selective methods for their synthesis is therefore of paramount importance. Transition metal-catalyzed cross-coupling reactions have revolutionized the construction of C-N bonds, offering milder and more versatile alternatives to traditional methods like nucleophilic aromatic substitution (SNAr) which often require harsh conditions. This guide will focus on comparing the most prominent catalytic systems used for this purpose.

Palladium-Catalyzed Amination: The Buchwald-Hartwig Reaction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides/triflates and a wide range of amines.[1] This reaction is renowned for its broad substrate scope and high functional group tolerance.[2]

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminopyridine and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of the reaction, as it influences the rate of oxidative addition and reductive elimination.[3]

Buchwald_Hartwig Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Amine Coordination Amine Coordination Ar-Pd(II)(X)L_n->Amine Coordination HNR'R'' [Ar-Pd(II)(NHR'R'')L_n]X [Ar-Pd(II)(NHR'R'')L_n]X Amine Coordination->[Ar-Pd(II)(NHR'R'')L_n]X Deprotonation Deprotonation [Ar-Pd(II)(NHR'R'')L_n]X->Deprotonation -HX, Base Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Deprotonation->Ar-Pd(II)(NR'R'')L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L_n->Reductive Elimination Ar-NR'R'' Reductive Elimination->Pd(0)L_n

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Performance and Scope

Palladium-catalyzed amination is highly effective for a wide range of halopyridines (I, Br, Cl) and amines, including primary and secondary alkyl and aryl amines. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, has been instrumental in expanding the substrate scope to include less reactive aryl chlorides.[4]

Copper-Catalyzed Amination: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[5] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to milder and more efficient protocols.[6]

Mechanism of the Ullmann Condensation

The mechanism of the Ullmann condensation is still debated but is generally believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. The reaction can proceed through either a Cu(I)/Cu(III) or a radical-based pathway. The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction by stabilizing the copper species and facilitating the coupling process.[5][7]

Ullmann_Condensation Cu(I)X Cu(I)X Ligand Exchange Ligand Exchange Cu(I)X->Ligand Exchange HNR'R'', Base Cu(I)NR'R'' Cu(I)NR'R'' Ligand Exchange->Cu(I)NR'R'' Oxidative Addition Oxidative Addition Cu(I)NR'R''->Oxidative Addition Ar-X Ar-Cu(III)(X)(NR'R'') Ar-Cu(III)(X)(NR'R'') Oxidative Addition->Ar-Cu(III)(X)(NR'R'') Reductive Elimination Reductive Elimination Ar-Cu(III)(X)(NR'R'')->Reductive Elimination Ar-NR'R'' Reductive Elimination->Cu(I)X

Figure 2: A plausible Cu(I)/Cu(III) catalytic cycle for the Ullmann condensation.

Performance and Scope

Modern Ullmann-type reactions are effective for the amination of iodo- and bromopyridines. While chloropyridines can be challenging substrates, the use of appropriate ligands and reaction conditions can lead to good yields. Copper catalysis is particularly attractive due to the lower cost and toxicity of copper compared to palladium.[8]

Nickel-Catalyzed Amination

Nickel-based catalysts have emerged as a cost-effective and powerful alternative to palladium for C-N cross-coupling reactions.[9] Nickel's unique electronic properties can lead to different reactivity and selectivity compared to palladium.

Mechanism of Nickel-Catalyzed Amination

Similar to palladium, the mechanism of nickel-catalyzed amination generally proceeds through a Ni(0)/Ni(II) catalytic cycle. However, the involvement of Ni(I) and Ni(III) intermediates has also been proposed, particularly in photoredox-mediated reactions. The choice of ligand is critical for stabilizing the nickel catalyst and promoting the desired transformation.

Performance and Scope

Nickel catalysts have shown excellent activity for the amination of challenging aryl chlorides, which are often less reactive in palladium-catalyzed systems.[10] They are compatible with a variety of amine nucleophiles and offer a more sustainable approach to aminopyridine synthesis.

Emerging Catalytic Systems

Beyond the well-established palladium, copper, and nickel systems, several innovative approaches to aminopyridine synthesis are gaining traction.

Photocatalysis

Visible-light photocatalysis has emerged as a green and powerful tool for C-N bond formation. These reactions often proceed under mild conditions and can offer unique reactivity. Dual catalytic systems, combining a photocatalyst with a transition metal catalyst (e.g., nickel), have proven particularly effective.

Enzymatic Catalysis

Biocatalysis offers a highly selective and environmentally friendly approach to amine synthesis. Enzymes such as transaminases and imine reductases are being explored for the asymmetric synthesis of chiral aminopyridines.[11][12] This method is particularly valuable for the synthesis of enantiomerically pure building blocks for pharmaceuticals. For example, imine reductases (IREDs) can catalyze the asymmetric reduction of prochiral imines to chiral amines with high enantioselectivity.[13] Transaminases can be used to introduce an amino group into a ketone or aldehyde precursor.[14]

Comparative Analysis of Catalytic Systems

To facilitate catalyst selection, the following table provides a comparative overview of the different catalytic systems for the synthesis of a representative aminopyridine.

Table 1: Comparison of Catalysts for the Synthesis of 2-(Morpholino)pyridine from 2-Chloropyridine and Morpholine

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Palladium
Pd₂(dba)₃ / XPhos1.5NaOtBuToluene10016~80[8]
Copper
CuI / L-proline10K₂CO₃DMSO11024~75[15]
Nickel
NiCl₂(dme) / dtbbpy5NaOtBuPyridine10016~80[8]

Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.

Experimental Protocols

To ensure the reproducibility of these methods, detailed experimental protocols are provided below.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

A detailed protocol for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed.[16]

  • Reaction Setup: To an oven-dried sealed tube, add Pd(OAc)₂ (0.02 mmol), 1,3-bis(diphenylphosphino)propane (dppp) (0.024 mmol), NaOtBu (1.4 mmol), 2-bromopyridine (1.0 mmol), and the amine (1.2 mmol).

  • Solvent: Add anhydrous toluene (2 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80 °C for the specified time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

General Procedure for Copper-Catalyzed Ullmann Condensation

A practical procedure for the Ullmann amination of aryl halides is available.[17]

  • Reaction Setup: In a reaction vessel, combine the 2-halopyridine (1.0 equiv), amine (1.2 equiv), K₂CO₃ (2.0 equiv), CuI (0.1 equiv), and a suitable ligand (e.g., L-proline, 0.2 equiv).

  • Solvent: Add a polar aprotic solvent such as DMSO or DMF.

  • Reaction Conditions: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) and heat the reaction mixture at 110-130 °C with stirring.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

General Procedure for Nickel-Catalyzed Amination of 2-Chloropyridine

A representative procedure for the nickel-catalyzed amination of aryl chlorides can be adapted for 2-chloropyridines.[18]

  • Catalyst Preparation: In a glovebox, prepare the active Ni(0) catalyst by reducing a Ni(II) salt with a suitable reducing agent in the presence of a ligand.

  • Reaction Setup: To a reaction vessel containing the pre-formed nickel catalyst, add the 2-chloropyridine, the amine, and a base (e.g., NaOtBu).

  • Solvent: Add an appropriate solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: Follow a standard aqueous work-up and purify the product by chromatography.

Sustainability and Cost-Effectiveness

The choice of catalyst has significant implications for the sustainability and cost of a synthetic process.

  • Palladium: While highly efficient, palladium is a precious metal with high and volatile costs.[19] Significant efforts are made in the pharmaceutical industry to minimize palladium residues in the final product and to recycle the catalyst.[20][21]

  • Copper: Copper is a more earth-abundant and significantly cheaper alternative to palladium.[8] This makes copper-catalyzed methods more attractive for large-scale synthesis.

  • Nickel: As a first-row transition metal, nickel is also a more economical and sustainable option compared to palladium.

  • Green Chemistry Metrics: To quantitatively assess the environmental impact of these different methods, green chemistry metrics such as Atom Economy and E-Factor can be employed.[22][23] Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-Factor quantifies the amount of waste generated.[24] Life cycle assessment (LCA) provides a more comprehensive evaluation of the environmental footprint of a process.[25]

Workflow cluster_0 Catalyst Selection cluster_1 Synthesis cluster_2 Analysis Substrate Scope Substrate Scope Reaction Conditions Reaction Conditions Substrate Scope->Reaction Conditions Cost Cost Reaction Conditions->Cost Sustainability Sustainability Cost->Sustainability Catalyst System Catalyst System Sustainability->Catalyst System Reaction Setup Reaction Setup Catalyst System->Reaction Setup Work-up Work-up Reaction Setup->Work-up Purification Purification Work-up->Purification Yield Yield Purification->Yield Purity Purity Yield->Purity Characterization Characterization Purity->Characterization

Figure 3: A generalized workflow for the catalytic synthesis of aminopyridines.

Conclusion

The synthesis of aminopyridine building blocks is a dynamic field with a diverse and evolving toolbox of catalytic methods. While palladium-catalyzed Buchwald-Hartwig amination remains a highly reliable and versatile method, the cost and sustainability concerns associated with palladium have driven the development of highly effective copper and nickel-based systems. Emerging technologies like photocatalysis and enzymatic catalysis offer exciting opportunities for even milder and more selective transformations.

References

  • Slater, C. S., Savelski, M. J., & Ruiz-Felix, M. N. (2013). Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. Journal of Environmental Science and Health, Part A, 48(13), 1602-1608. [Link]

  • Ural Federal University. (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. ScienceDaily. [Link]

  • Mangas-Sanchez, J., & Turner, N. J. (2022). Reductive aminations by imine reductases: from milligrams to tons. Natural Product Reports, 39(4), 803-827. [Link]

  • Pellizzon, A., et al. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Journal of Heterocyclic Chemistry, 49(5), 1079-1084. [Link]

  • Contente, M. L., et al. (2023). The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines. ChemCatChem, 15(3), e202201126. [Link]

  • Seifinoferest, B., Tanbakoochian, A., Larijani, B., & Mahdavi, M. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C− N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ChemistrySelect, 6(20), 4847-4871. [Link]

  • Griffiths, O., et al. (2013). Using life cycle assessment to measure the environmental performance of catalysts and directing research in the conversion of CO2 into commodity chemicals: A look at the potential for fuels from 'thin-air'. Journal of Cleaner Production, 59, 130-138. [Link]

  • Aleku, G. A., et al. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Science Advances, 6(21), eaba8449. [Link]

  • Slater, C. S., Savelski, M. J., & Ruiz-Felix, M. N. (2013). Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. Rowan University Research with Bepress. [Link]

  • University of Manchester. (n.d.). Application of Imine Reductases and Reductive Aminases for the Synthesis of Chiral Amines. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Doyle Group, Princeton University. (2020). Nickel-catalyzed enantioselective arylation of pyridine. [Link]

  • Contente, M. L., et al. (2023). The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Atom Economy Green Synthesis in Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

  • National Institutes of Health. (n.d.). Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ScienceDaily. (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. [Link]

  • Royal Society of Chemistry. (n.d.). Nickel-catalyzed enantioselective arylation of pyridine. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: E Factors, Green Chemistry and Catalysis: An Odyssey. [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry – The atom economy. [Link]

  • ResearchGate. (n.d.). Comparison of Atom Economy, Calculated by Equation 1, of Different... [Link]

  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Institutes of Health. (n.d.). The economies of synthesis. [Link]

  • ResearchGate. (n.d.). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • ResearchGate. (n.d.). Engineering an Amine Transaminase for the Efficient Production of a Chiral Sacubitril Precursor. [Link]

  • MDPI. (n.d.). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. [Link]

  • Green Chemistry Toolkit. (n.d.). METRICS. [Link]

  • ResearchGate. (n.d.). Comparison of catalyst activity between palladium, copper and iron catalyst in catalytic combustion of methane. [Link]

  • Lipshutz, B. H., et al. (2020). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Nature Communications, 11(1), 1-9. [Link]

  • Scribd. (n.d.). Atom Economy. [Link]

  • MDPI. (n.d.). Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. [Link]

  • The Doyle Group. (n.d.). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform the Mechanism in Modern Cross-Coupling Reactions. [Link]

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Comparative analysis of Boc vs. other protecting groups in aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Boc vs. Other Protecting Groups in Aminopyridine Synthesis

Introduction: The Aminopyridine Challenge

Aminopyridines are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] However, their synthesis and functionalization are fraught with challenges. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution and complicates C-H functionalization strategies.[1] Furthermore, the presence of two nucleophilic nitrogen atoms—the exocyclic amine and the endocyclic ring nitrogen—creates significant regioselectivity problems in reactions like alkylation and acylation.[3]

To navigate this complex reactivity landscape, chemists rely on the strategic use of protecting groups. An ideal protecting group temporarily masks the reactive amino functionality, directing reactions to other parts of the molecule, and can be removed cleanly and efficiently when its job is done.[4][5] Among the arsenal of available options, the tert-butoxycarbonyl (Boc) group has emerged as a versatile and widely used workhorse. This guide provides a comparative analysis of the Boc group against other common amine protecting groups—namely Cbz, Fmoc, and Tosyl—in the context of aminopyridine synthesis, supported by experimental data and protocols to inform strategic synthetic planning.

The Boc Group: The Acid-Labile Workhorse

The Boc group is arguably the most common carbamate-based protecting group for amines in non-peptide chemistry.[6][7] Its popularity stems from a combination of straightforward installation, robust stability across a wide range of non-acidic conditions, and remarkably clean, mild deprotection.

Protection Mechanism & Application: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group which subsequently decomposes into carbon dioxide and tert-butoxide, driving the reaction forward.[8][9]

cluster_protection Boc Protection Workflow Aminopyridine Aminopyridine Reaction Nucleophilic Acyl Substitution Aminopyridine->Reaction Boc2O_Base Boc₂O, Base (e.g., TEA, DMAP) Boc2O_Base->Reaction Boc_Aminopyridine N-Boc-Aminopyridine Reaction->Boc_Aminopyridine Byproducts CO₂ + t-BuOH Reaction->Byproducts

Figure 1: General workflow for Boc protection of an aminopyridine.

Deprotection Mechanism & Advantages: The key feature of the Boc group is its lability under acidic conditions.[10] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbamate's carbonyl oxygen.[9] This facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting unstable carbamic acid rapidly decarboxylates to release the free amine, carbon dioxide, and isobutylene (from the cation).[7][8] This clean decomposition into gaseous byproducts simplifies workup procedures significantly.

The Boc group is stable to most bases, nucleophiles, and reductive conditions (like catalytic hydrogenolysis), making it an excellent choice for orthogonal protection schemes.[11][12]

Comparative Analysis: Boc vs. The Field

The choice of a protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups and the reaction conditions planned for subsequent steps.[13]

Boc vs. Cbz (Carbobenzyloxy)

The Cbz group is a classic amine protecting group, renowned for its stability under both acidic and basic conditions.[9] Its removal, however, requires catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[8][14]

  • Orthogonality: Boc and Cbz are perfectly orthogonal. One can cleave a Boc group with TFA, leaving a Cbz group untouched, and subsequently remove the Cbz group via hydrogenation.[8] This is invaluable for sequential modifications.

  • Compatibility: The primary drawback of Cbz is its incompatibility with functional groups that are sensitive to reduction, such as alkenes, alkynes, or certain nitro groups. Furthermore, catalyst poisoning by sulfur-containing compounds can hinder the deprotection step. Boc protection avoids these issues entirely.

Boc vs. Fmoc (9-Fluorenylmethyloxycarbonyl)

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis, prized for its base lability.[13][15] It is removed using a secondary amine base, typically piperidine in DMF.[12]

  • Orthogonality: Fmoc and Boc are also fully orthogonal. The mild basic conditions for Fmoc removal do not affect the acid-labile Boc group, and vice-versa.[16][] This orthogonality is crucial for complex syntheses requiring multiple, distinct deprotection events.[18]

  • Application in Aminopyridines: While heavily used in peptide chemistry, Fmoc is also a viable option for aminopyridine synthesis, especially when subsequent steps require strongly acidic conditions that would prematurely cleave a Boc group.

Boc vs. Ts (Tosyl) and other Sulfonamides

Protecting an amine as a sulfonamide (e.g., with p-toluenesulfonyl chloride, Ts-Cl) renders it exceptionally stable. This stability, however, is a double-edged sword.

  • Robustness: Tosylamides are resistant to strong acids, bases, and many oxidizing and reducing agents.

  • Deprotection Challenge: The stability makes removal difficult, often requiring harsh conditions like sodium in liquid ammonia or refluxing in strong acid (e.g., HBr/AcOH), which can degrade sensitive molecules.[13] In comparison, the mild, room-temperature acid cleavage of the Boc group is far more practical for complex and delicate substrates.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key operational parameters and characteristics of the most common amine protecting groups.

Protecting Group Reagent for Protection Deprotection Conditions Stability Profile Key Advantages & Limitations
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Strong Acid (TFA, HCl)[7]Stable to base, hydrogenolysis, most nucleophiles.[11]A: Mild protection, clean deprotection, excellent orthogonality. L: Incompatible with strongly acidic reaction steps.
Cbz (Carbobenzyloxy)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd-C)[14]Stable to acid and base.[9]A: High stability, orthogonal to Boc/Fmoc. L: Incompatible with reducible groups; catalyst poisoning.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[12][13]Stable to acid and hydrogenolysis.[15]A: Very mild deprotection, orthogonal to Boc/Cbz. L: Deprotection byproduct can cause side reactions if not removed.
Ts (p-Toluenesulfonyl)Tosyl chloride (Ts-Cl)Harsh: Na/NH₃(l), HBr/AcOH[13]Very stable to acid, base, redox conditions.A: Extremely robust for harsh subsequent steps. L: Difficult and harsh removal conditions limit applicability.

Strategic Selection & Orthogonality in Practice

The selection of a protecting group is a critical decision point in synthesis design. The choice hinges on the chemical environment of the molecule and the planned transformations.

start Start: Need to protect aminopyridine q1 Are subsequent steps acidic? start->q1 q2 Are subsequent steps basic? q1->q2 No fmoc Use Fmoc q1->fmoc Yes q3 Are reducible groups (alkenes, alkynes) present or needed? q2->q3 No cbz Use Cbz q2->cbz Yes boc Use Boc q3->boc Yes q3->cbz No

Figure 2: Decision tree for selecting an amine protecting group.

An orthogonal strategy allows for the selective removal of one protecting group in the presence of others.[19] Consider a scenario where an aminopyridine requires two distinct modifications: one at the pyridine ring via lithiation/electrophilic quench (requiring a protected amine) and a subsequent coupling to the now-deprotected amine.

  • Protect: Protect the amine with Boc.

  • Modify Ring: Perform C-H functionalization on the pyridine ring. The Boc group is stable to many organometallic reagents and bases.

  • Deprotect Amine: Selectively remove the Boc group with TFA.

  • Modify Amine: Perform a reaction on the free amine, such as an amide coupling.

If the ring modification required strong acid, one might choose Fmoc instead. If a later step involved hydrogenation, Cbz would be unsuitable. The Boc group often provides the optimal balance of stability and mild cleavage for a wide range of applications.[20]

Experimental Protocols

The following protocols are provided as illustrative examples of standard procedures.

Protocol 1: High-Yield Boc Protection of 4-Aminopyridine

This protocol is adapted from a method designed to maximize yield and selectivity, minimizing the formation of di-Boc byproducts.[21]

  • Setup: To a round-bottom flask, add 4-aminopyridine (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), and hydroxybenzotriazole (HOBT) (0.05 eq).

  • Dissolution: Dissolve the solids in dichloromethane (DCM, ~10 mL per gram of aminopyridine).

  • Addition of Base: Add triethylamine (TEA) (1.5 eq) to the stirred solution.

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.5 eq) in DCM.

  • Reaction: Stir the mixture at room temperature for 30-120 minutes. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, ethyl acetate/hexanes) to yield the desired N-Boc-4-aminopyridine. Reported yields for this method can be as high as 90%.[21]

Protocol 2: Standard TFA-Mediated Deprotection of N-Boc-4-Aminopyridine

This is a general and highly effective procedure for Boc group removal.

  • Setup: Dissolve the N-Boc-protected aminopyridine (1.0 eq) in DCM (~20 mL per gram).

  • Addition of Acid: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA) (10-20 eq). Caution: The reaction is exothermic and evolves gas (CO₂ and isobutylene).

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Wash further with brine.

  • Final Steps: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free aminopyridine. The product is often obtained as the TFA salt if the basic wash is omitted, which can be desirable for stability and handling.

Protocol 3: Selective Boc Deprotection in an Orthogonal Scheme

This protocol illustrates the selective removal of a Boc group in the presence of a Cbz group.

  • Substrate: A hypothetical aminopyridine substrate bearing both an N-Boc and an O-Cbz group (protecting a hypothetical hydroxyl substituent).

  • Reaction: Following Protocol 2, dissolve the substrate in DCM and treat with TFA at room temperature.

  • Monitoring: Carefully monitor the reaction by TLC or LC-MS. The Boc-protected amine spot will disappear and a new, more polar spot corresponding to the free amine (with the Cbz group intact) will appear.

  • Workup & Isolation: After completion, perform an identical workup as in Protocol 2. The isolated product will be the aminopyridine with the Cbz group remaining, ready for subsequent transformations. The Cbz group could then be removed in a separate step using H₂/Pd-C.[8]

Conclusion

In the synthesis of complex aminopyridines, the tert-butoxycarbonyl (Boc) group stands out for its reliability, ease of use, and mild cleavage conditions. Its acid lability provides perfect orthogonality with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups, enabling sophisticated, multi-step synthetic sequences. While robust groups like Tosyl have their place, the operational simplicity and broad compatibility of the Boc group make it the protecting group of choice for a majority of applications. Ultimately, the most effective synthetic strategy is not born from a single "best" protecting group, but from a deep understanding of how to deploy this versatile toolkit to achieve the desired molecular architecture with precision and efficiency.

References

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  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
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  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Kociénski, P. J. (1994). Protecting Groups. Thieme. (General reference, URL not available for direct book link)
  • Li, J. J., et al. (2014). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. ACS Medicinal Chemistry Letters, 5(11), 1243-1248. Retrieved from [Link]

  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

  • ACS Publications. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (2016). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • ACS Publications. (2020). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Quora. (2016). What produces steric hindrance?. Retrieved from [Link]

  • ACS Publications. (2018). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. Retrieved from [Link]

  • YouTube. (2024). Protecting Groups for Amines: Boc, CBz and FMOC. Retrieved from [Link]

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A Senior Application Scientist's Guide to the In-Vitro Evaluation of Novel Kinase Inhibitors Derived from a 5-Aminopyridin-2-yl-piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical in-vitro assessment of novel compounds synthesized from the parent structure, tert-butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate. The aminopyridine and piperidine rings are recognized as privileged frameworks in medicinal chemistry, frequently engaging biological targets through specific bonding interactions.[1] Our objective is to present a robust, multi-tiered testing strategy to characterize the cytotoxic potential, target-specific inhibitory activity, and cellular mechanism of action of these new chemical entities (NCEs).

For the purpose of this guide, we will hypothesize that our novel derivatives, designated NCD-101 and NCD-102 , have been designed as inhibitors of Kinase Target A , a critical node in a pro-survival signaling pathway implicated in non-small cell lung cancer (NSCLC). We will compare their performance against Competitor Compound B , a known inhibitor of the same target.

Tier 1: Primary Assessment of Anti-Proliferative Activity

Scientific Rationale: The initial step in evaluating any potential anti-cancer compound is to determine its ability to inhibit cancer cell growth and proliferation.[2][3] This provides a broad measure of a compound's biological activity and establishes the concentration range for subsequent, more specific assays. We employ two distinct methods to gain a more complete picture: the MTT assay, which measures metabolic viability, and the LDH assay, which quantifies membrane integrity loss, a direct marker of cytotoxicity.[4][5]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Acquisition & Analysis start Seed A549 Lung Cancer Cells in 96-well plates incubate1 Incubate 24h (allow adherence) start->incubate1 treatment Treat cells with serial dilutions of NCD-101, NCD-102, Competitor B, and Vehicle Control (DMSO) incubate1->treatment incubate2 Incubate 48h treatment->incubate2 assay_choice Perform Parallel Assays incubate2->assay_choice mtt MTT Assay: Add MTT reagent, incubate 4h, solubilize formazan assay_choice->mtt ldh LDH Assay: Collect supernatant, add reaction mix, incubate 30min assay_choice->ldh readout Measure Absorbance (MTT: 570nm, LDH: 490nm) mtt->readout ldh->readout analysis Calculate % Viability / % Cytotoxicity and determine IC50 values readout->analysis

Caption: Workflow for determining compound cytotoxicity.

Protocol 1A: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which appears purple.

  • Cell Plating: Seed A549 human lung carcinoma cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10-point serial dilution series for NCD-101, NCD-102, and Competitor Compound B, starting from 100 µM down to sub-nanomolar concentrations. A vehicle control (e.g., 0.1% DMSO) must be included.[6]

  • Cell Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired compound concentrations to the respective wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[2]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Protocol 1B: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, serving as an indicator of cytotoxicity.[2][7]

  • Cell Plating & Treatment: Follow steps 1-3 of the MTT assay protocol in a separate plate.

  • Controls: Prepare additional control wells: (a) "spontaneous LDH release" (untreated cells) and (b) "maximum LDH release" (untreated cells treated with a lysis buffer provided in the kit 30 minutes before the end of the incubation).

  • Sample Collection: After the 48-hour incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant.[7]

  • Incubation & Stop: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution.[2]

  • Readout: Measure the absorbance at 490 nm.[7]

  • Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to the maximum and spontaneous release controls.

Comparative Data: Anti-Proliferative Activity
CompoundCell Viability (MTT) IC₅₀ (µM)Cytotoxicity (LDH) IC₅₀ (µM)
NCD-101 0.851.10
NCD-102 5.206.50
Competitor B 1.251.60
Vehicle (DMSO) >100>100

Interpretation: NCD-101 demonstrates superior anti-proliferative activity compared to both NCD-102 and the known Competitor B, with a sub-micromolar IC₅₀ value in the A549 cell line. The close correlation between MTT and LDH results suggests that the primary mechanism of action is cytotoxic rather than cytostatic.

Tier 2: Target Engagement & Potency

Scientific Rationale: After confirming cellular activity, it is crucial to verify that the compounds inhibit the intended molecular target, Kinase A. A biochemical assay, free from cellular complexities like membrane permeability, allows for a direct measurement of enzyme inhibition.[8] This step determines the compound's potency (IC₅₀) and its inhibition constant (Ki), which is a true measure of affinity and is essential for accurate comparison between different inhibitors.[9]

Protocol 2: In-Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic luminescence-based kinase assay (e.g., Kinase-Glo®), which quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction.[10] Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates inhibition.

  • Reagent Preparation: Prepare a reaction buffer containing recombinant human Kinase Target A, its specific peptide substrate, and any necessary co-factors.

  • Compound Plating: In a 384-well plate, add the serially diluted test compounds (NCD-101, NCD-102, Competitor B) and controls.

  • Kinase Reaction Initiation: Add the kinase/substrate mixture to the wells, followed by a solution of ATP to start the reaction. The ATP concentration should be approximately equal to its Km for the kinase to ensure accurate and comparable IC₅₀ determination.[9]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • Detection: Add a commercial kinase luminescence detection reagent (which stops the kinase reaction and measures remaining ATP). Incubate for 10 minutes.

  • Readout: Measure luminescence using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition relative to the "no inhibitor" control. Determine the IC₅₀ values from the dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation if the inhibition is ATP-competitive.

Comparative Data: Kinase Inhibition Potency
CompoundKinase A Inhibition IC₅₀ (nM)Kinase A Inhibition Kᵢ (nM)
NCD-101 159.8
NCD-102 250162.5
Competitor B 3522.8

Interpretation: The biochemical data strongly support the design hypothesis. NCD-101 is a potent inhibitor of Kinase Target A, with a single-digit nanomolar inhibition constant, making it over 2-fold more potent than Competitor B at the target level. NCD-102 is a significantly weaker inhibitor.

Tier 3: Cellular Mechanism of Action

Scientific Rationale: The final critical step is to confirm that the compound's anti-proliferative effect in cells is a direct result of inhibiting Kinase Target A. Western blotting is the gold-standard technique for this purpose.[11][12] It allows us to visualize and quantify the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates. A potent compound should reduce the phosphorylation of these proteins without affecting their total expression levels.[13]

Signaling Pathway: Kinase A Activation

G cluster_0 Upstream Activation cluster_1 Target Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseA Kinase Target A (Inactive) Receptor->KinaseA Activates pKinaseA p-Kinase Target A (Active) KinaseA->pKinaseA Autophosphorylation Substrate Downstream Substrate pKinaseA->Substrate Phosphorylates NCDs NCD-101 / NCD-102 NCDs->pKinaseA Inhibits pSubstrate p-Downstream Substrate Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Promotes

Sources

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from Aminopyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising lead compound to a clinical candidate is paved with rigorous evaluation of its specificity. The aminopyridine scaffold has proven to be a versatile and effective starting point for the synthesis of potent kinase inhibitors. However, the highly conserved nature of the ATP-binding pocket across the kinome presents a significant challenge: ensuring that the inhibitor selectively targets the intended kinase without engaging in promiscuous off-target interactions that could lead to unforeseen toxicities or diminished efficacy.

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors synthesized from aminopyridine intermediates. We will delve into the experimental data of representative aminopyridine-based inhibitors, detail the methodologies for assessing kinase selectivity, and provide the rationale behind these experimental choices. Our focus is to equip you with the knowledge to critically evaluate and compare the performance of these compounds.

The Imperative of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play crucial roles in virtually all cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets.[1] While the goal is to develop inhibitors that are highly specific for a particular kinase, many small-molecule inhibitors exhibit polypharmacology, binding to multiple kinases.[2] This lack of selectivity can lead to off-target effects, which may manifest as adverse drug reactions or, in some cases, unexpected therapeutic benefits.[2] Therefore, comprehensive cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of understanding a compound's true mechanism of action and therapeutic potential.

The aminopyridine core, a privileged scaffold in medicinal chemistry, has been successfully employed in the design of numerous kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding site makes it a potent hinge-binding motif. However, modifications to the aminopyridine core, aimed at enhancing potency, can inadvertently lead to interactions with other kinases. This guide will use specific examples to illustrate how subtle structural changes can dramatically alter the selectivity profile of aminopyridine-based inhibitors.

Comparative Cross-Reactivity Profiles of Aminopyridine-Based Kinase Inhibitors

To illustrate the varying selectivity of aminopyridine-derived inhibitors, we will compare the cross-reactivity profiles of three distinct compounds:

  • Crizotinib: A well-characterized, FDA-approved inhibitor of ALK, ROS1, and c-MET.

  • A JNK Inhibitor (Aminopyridine Scaffold): Representative of inhibitors targeting the c-Jun N-terminal kinase family.

  • A MAP4K4 Inhibitor (2-Aminopyridine Scaffold): An example of an inhibitor targeting the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4.

The following table summarizes the available cross-reactivity data for these inhibitors. The data is presented as the percentage of kinases inhibited above a certain threshold at a given concentration, providing a snapshot of their kinome-wide selectivity.

InhibitorPrimary Target(s)Screening PlatformNumber of Kinases Screened% Kinases with >90% Inhibition at 1µMSelectivity Score (S10)Data Source
Crizotinib ALK, ROS1, c-METKINOMEscan~440~10%0.034
JNK Inhibitor XVI JNK1, JNK2, JNK3KINOMEscan~440~5%Not Calculated[3]
Compound 1 (MAP4K4 Inhibitor) MAP4K4Radiometric Assay60Data not available in this formatNot Calculated[4]

Note: Direct comparison of selectivity scores can be challenging due to different screening platforms and the specific kinases included in the panels. However, the available data allows for a qualitative assessment of their relative selectivity. Crizotinib, while potent against its primary targets, demonstrates a notable number of off-target interactions. The representative JNK inhibitor appears more selective, with fewer kinases strongly inhibited at the same concentration. Data for the MAP4K4 inhibitor is presented differently in the source but indicates high potency for its primary target with varying degrees of off-target effects on related kinases.

Methodologies for Assessing Kinase Inhibitor Cross-Reactivity

The selection of an appropriate assay for kinase inhibitor profiling is critical for obtaining reliable and relevant data. The choice often depends on the stage of drug discovery, the desired throughput, and whether the goal is to assess direct binding or functional inhibition.[2][5]

In Vitro vs. In-Cell Assays: A Fundamental Choice

A primary consideration is whether to perform the assay in a cell-free (in vitro) or a cellular (in-cell) context.

  • In vitro assays , such as radiometric assays and KINOMEscan®, utilize purified recombinant kinases.[5][6] They are ideal for high-throughput screening and for determining direct interactions between an inhibitor and a large panel of kinases.[7] This approach provides a clear measure of a compound's intrinsic affinity and selectivity for purified enzymes.[8]

  • In-cell assays , like NanoBRET™ and KiNativ™, measure target engagement within a live-cell environment.[9] These assays provide a more physiologically relevant assessment of an inhibitor's performance, taking into account factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[9]

The following diagram illustrates a typical tiered screening cascade, starting with broad in vitro profiling and progressing to more focused in-cell validation.

G cluster_0 Tier 1: Broad In Vitro Profiling cluster_1 Tier 2: In-Cell Target Engagement cluster_2 Tier 3: Functional Cellular Assays HTS High-Throughput Screen (e.g., Radiometric Assay) NanoBRET NanoBRET™ Assay HTS->NanoBRET Confirm cellular target engagement KinomeScan KINOMEscan® (Binding Assay) KinomeScan->NanoBRET Phospho Phosphorylation Assays (e.g., Western Blot, ELISA) NanoBRET->Phospho Validate functional inhibition KiNativ KiNativ™ Assay KiNativ->Phospho Phenotypic Phenotypic Assays (e.g., Proliferation, Apoptosis) Phospho->Phenotypic Link to cellular outcome

Caption: A tiered approach to kinase inhibitor profiling.

Experimental Protocols

To ensure the trustworthiness and reproducibility of cross-reactivity data, it is essential to follow well-defined experimental protocols. Below are detailed, step-by-step methodologies for three key assays.

Radiometric Kinase Assay (P81 Phosphocellulose Paper)

This is considered the "gold standard" for in vitro kinase activity measurement due to its direct detection method.[6]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.[10] The phosphorylated substrate is then captured on a P81 phosphocellulose paper, and the unincorporated radiolabeled ATP is washed away.[10] The amount of radioactivity remaining on the paper is proportional to the kinase activity.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate peptide, assay buffer (typically containing MgCl₂ and DTT), and the test inhibitor at various concentrations.

  • Initiate Reaction: Add [γ-³³P]ATP to each well to start the reaction. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spotting: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot a small aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-³³P]ATP.[10]

  • Drying and Counting: Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value.

NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to its target kinase in living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target kinase is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer compound that binds to the kinase's ATP pocket serves as the energy acceptor. When the tracer is bound to the kinase, BRET occurs. A test compound that competes with the tracer for binding will displace it, leading to a decrease in the BRET signal.

Step-by-Step Protocol:

  • Cell Preparation: Seed cells (e.g., HEK293T) in a 96-well plate and transfect them with a plasmid encoding the NanoLuc®-kinase fusion protein. Incubate for 24 hours to allow for protein expression.

  • Compound Addition: Add the test inhibitor at various concentrations to the cells and incubate for a specified period (e.g., 2 hours) to allow for cell entry and target binding.

  • Tracer and Substrate Addition: Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.

  • Signal Detection: Measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the percent inhibition of the BRET signal at each inhibitor concentration and calculate the IC₅₀ value.

KiNativ™ Kinase Profiling

This chemoproteomic platform allows for the profiling of inhibitor binding to endogenous kinases in cell or tissue lysates.

Principle: The KiNativ™ method uses an ATP- or ADP-based probe that is biotinylated. This probe covalently labels the active site of kinases.[10] In the presence of a competitive inhibitor, the binding of the probe to the target kinase is blocked. After proteolytic digestion of the lysate, the biotinylated peptides (representing the active sites of kinases) are enriched using streptavidin. The relative abundance of these peptides is then quantified by mass spectrometry to determine the extent of inhibitor binding.[10]

Workflow Overview:

  • Lysate Preparation and Inhibitor Incubation: Prepare cell or tissue lysates and incubate them with the test inhibitor at various concentrations.

  • Probe Labeling: Add the biotinylated acyl-phosphate nucleotide probe to the lysates and incubate to allow for covalent modification of the active site lysines of kinases.

  • Proteolysis and Enrichment: Digest the proteins in the lysate into peptides using trypsin. Enrich the biotinylated peptides using streptavidin affinity purification.

  • Mass Spectrometry Analysis: Analyze the enriched peptides by LC-MS/MS to identify and quantify the active site peptides from different kinases.

  • Data Analysis: Compare the abundance of each kinase's active site peptide in the inhibitor-treated samples to a control sample to determine the percent inhibition.

Signaling Pathway Implications of Off-Target Inhibition: The Case of Crizotinib

Understanding the off-target effects of an inhibitor is crucial for predicting its clinical behavior. Crizotinib, for instance, in addition to its potent inhibition of ALK, ROS1, and c-MET, has been shown to affect other signaling pathways.[11][12][13]

G cluster_0 On-Target Pathways cluster_1 Off-Target Pathways cluster_2 Downstream Effects Crizotinib Crizotinib ALK ALK Crizotinib->ALK Inhibits ROS1 ROS1 Crizotinib->ROS1 Inhibits cMET c-MET Crizotinib->cMET Inhibits TGFbR TGFβ Receptor Crizotinib->TGFbR Inhibits PI3K PI3K Crizotinib->PI3K Inhibits Proliferation Cell Proliferation ALK->Proliferation Survival Cell Survival ALK->Survival ROS1->Proliferation ROS1->Survival cMET->Proliferation cMET->Survival Metastasis Metastasis cMET->Metastasis TGFbR->Metastasis PI3K->Survival

Caption: On- and off-target signaling pathways of Crizotinib.

Recent studies have indicated that crizotinib can directly inhibit the TGFβ receptor I kinase, thereby suppressing TGFβ-mediated signaling, which is implicated in metastasis.[14] Additionally, crizotinib has been shown to down-regulate the PI3K/Akt pathway in some cancer cell lines, which is a key survival pathway.[13] These off-target activities may contribute to the overall anti-cancer efficacy of crizotinib but also highlight the importance of a comprehensive understanding of an inhibitor's full interaction landscape.

Conclusion

The development of selective kinase inhibitors from aminopyridine intermediates requires a multifaceted approach to cross-reactivity profiling. As demonstrated, even inhibitors with the same core scaffold can exhibit vastly different selectivity profiles. A thorough understanding of the various assay methodologies, from high-throughput in vitro screens to physiologically relevant in-cell target engagement studies, is paramount. By carefully selecting and executing these assays, researchers can gain a comprehensive view of a compound's selectivity, enabling more informed decisions in the drug discovery and development process. This guide serves as a foundational resource for navigating the complexities of kinase inhibitor cross-reactivity and ultimately, for developing safer and more effective targeted therapies.

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A Senior Application Scientist's Guide to Benchmarking the Cost-Effectiveness of Synthetic Pathways for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Yield—Redefining "Cost" in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the synthesis of intermediates is a critical, cost-intensive stage. Traditionally, the "best" synthetic route was often the one with the highest chemical yield. However, a modern, holistic approach to cost-effectiveness now dominates the industry, driven by the principles of green chemistry and sustainable manufacturing.[1][2] This guide provides a comparative analysis of three principal synthetic methodologies—Traditional Batch Synthesis, Biocatalysis, and Continuous Flow Chemistry—offering researchers and drug development professionals a framework for selecting the most economically and environmentally viable pathway.

The true cost of a synthetic pathway extends far beyond the price of starting materials. It encompasses energy consumption, solvent usage, waste disposal, reaction time, capital expenditure on specialized equipment, and process safety.[3] To quantify these factors, the pharmaceutical industry has adopted metrics like Process Mass Intensity (PMI) , which is the ratio of the total mass of materials (raw materials, solvents, reagents) to the mass of the final product.[4][5] A lower PMI signifies a more efficient and "greener" process, which almost invariably translates to lower manufacturing costs.[4][6][7]

This guide will use the synthesis of a chiral amine, a ubiquitous and high-value intermediate class, as a case study to ground our comparison. The synthesis of Sitagliptin, an anti-diabetic drug, serves as a landmark example of how a process evolved from a traditional chemical route to a highly optimized biocatalytic one, achieving significant cost and waste reduction.[8][9]

Core Synthetic Methodologies: A Comparative Overview

The choice of a synthetic platform is a pivotal decision in process development. Each methodology presents a unique profile of advantages and disadvantages that directly impact its overall cost-effectiveness.

Traditional Batch Synthesis

Batch processing is the historical workhorse of the pharmaceutical industry. In this method, reactants are loaded into a stirred-tank reactor, the reaction proceeds for a set time, and then the product is isolated.

  • Causality of Cost-Effectiveness: Its primary advantage lies in the versatility of the equipment; a single reactor can be used for numerous different chemical transformations.[10][11] This minimizes the need for specialized capital investment for early-stage development. However, batch processes often suffer from scalability challenges.[12] Poor heat and mass transfer in large vessels can lead to non-uniform reaction conditions, resulting in lower yields and increased byproduct formation.[12][13] This, in turn, increases the PMI due to the large volumes of solvents required for both the reaction and subsequent purification. Safety is also a major cost driver; highly exothermic or hazardous reactions require significant engineering controls and can limit the scale of operation.[10]

Biocatalysis (Enzymatic Synthesis)

Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations. This approach has revolutionized the synthesis of chiral molecules, offering unparalleled selectivity under mild conditions.

  • Causality of Cost-Effectiveness: The supreme value of biocatalysis lies in its exquisite chemo-, regio-, and enantioselectivity.[14][15] This often eliminates the need for complex protection and deprotection steps common in traditional synthesis, thereby shortening the overall route and dramatically reducing waste.[15] Reactions are typically run in aqueous media at ambient temperature and pressure, leading to significant energy savings. The landmark synthesis of Sitagliptin using an engineered transaminase provides a stark example: it led to a 10-13% increase in overall yield, a 53% increase in productivity, and a 19% reduction in total waste compared to the previous rhodium-catalyzed chemical process.[8] The primary cost driver for biocatalysis is the enzyme itself.[16][17][18] However, the cost per kilogram of product can be drastically reduced through enzyme immobilization, which allows for catalyst recycling over multiple batches, and through directed evolution, which can tailor an enzyme for optimal performance under industrial conditions.[14][19][20][21]

Continuous Flow Chemistry

Flow chemistry involves performing reactions in a continuous stream through a tube or microreactor. Reagents are pumped together and react as they travel through the system, with the product emerging continuously at the outlet.

  • Causality of Cost-Effectiveness: Flow chemistry's main advantage is process intensification.[11] The extremely high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer.[10][13] This enables reactions to be run safely at temperatures and pressures inaccessible in batch reactors, often leading to dramatically reduced reaction times (from hours to minutes or even seconds).[10][22] This enhanced control results in higher yields and selectivities.[13] Furthermore, scaling up a flow process often means simply running the system for a longer duration ("scaling out") or running multiple reactors in parallel ("numbering up"), which avoids the complex re-optimization required for scaling up batch processes.[23][24] The initial capital cost for specialized pumps and reactors can be higher than for standard batch equipment, but this is often offset by a smaller manufacturing footprint, reduced solvent and energy use, and higher throughput.[25][26]

Quantitative Comparison: Synthetic Pathways to a Chiral Amine

To illustrate these concepts, we will compare three hypothetical, yet realistic, routes to a key chiral amine intermediate, drawing upon data from the synthesis of Sitagliptin and other similar molecules.

MetricRoute A: Traditional Batch (Asymmetric Hydrogenation)Route B: Biocatalysis (Transaminase)Route C: Continuous Flow (High T/P Hydrogenation)
Overall Yield ~82%~92%~95%
Enantiomeric Excess (ee) >95% (post-crystallization)>99.9%>98%
Process Mass Intensity (PMI) ~150 - 250~30 - 50~40 - 70
Key Catalyst Rhodium-based chiral phosphine ligandEngineered TransaminaseHeterogeneous metal catalyst (e.g., Pd/C)
Catalyst Cost High (precious metal, complex ligand)Moderate to High (initially), Low (with recycling)Low to Moderate
Reaction Time 12 - 24 hours18 - 24 hours5 - 30 minutes
Reaction Temperature 25 - 50 °C30 - 45 °C100 - 150 °C
Reaction Pressure 5 - 15 barAmbient20 - 100 bar
Solvent Usage High (Methanol, Toluene, THF)Moderate (Water with co-solvent like DMSO)Low to Moderate (Methanol, Isopropanol)
Waste Profile Heavy metal waste, significant organic solvent wastePrimarily aqueous, biodegradable wasteMinimal organic solvent waste
Capital Expenditure Standard batch reactors, high-pressure hydrogenatorFermenters (for enzyme), standard reactorsSpecialized pumps, flow reactors, back-pressure regulators

Table 1: Comparative analysis of three synthetic pathways. Data is synthesized from literature examples, including the Sitagliptin case study.[8][9][27][28]

Visualizing the Process & Cost Factors

Understanding the relationships between different process parameters and overall cost is crucial for effective decision-making.

G Diagram 1: General Synthetic Workflow cluster_prep Preparation cluster_reaction Core Synthesis cluster_downstream Downstream Processing Start Starting Materials Reactor Reaction Vessel (Batch, Flow, or Bioreactor) Start->Reactor Reagents Reagents & Solvents Reagents->Reactor Workup Quench / Workup Reactor->Workup Crude Product Purify Purification (Crystallization / Chromatography) Workup->Purify API Isolated Intermediate Purify->API Final Product

Caption: High-level workflow from starting materials to isolated product.

G Diagram 2: Cost-Effectiveness Factors Cost Overall Process Cost Raw_Materials Raw Materials Raw_Materials->Cost Catalyst Catalyst & Reagents Catalyst->Cost Solvents Solvents Solvents->Cost Energy Energy (Heating/Cooling) Energy->Cost Labor Labor & Throughput Labor->Cost Capex Capital Expenditure (Equipment) Capex->Cost Waste Waste Disposal Waste->Cost Safety Safety Compliance Safety->Cost

Caption: Interrelationship of factors contributing to overall process cost.

Experimental Protocols: A Self-Validating Approach

The following protocols are representative methodologies for each pathway. A self-validating system requires in-process controls and final analytical verification to ensure the integrity of the results.

Protocol: Biocatalytic Synthesis via Transamination (Batch)

Objective: To synthesize the target chiral amine from a prochiral ketone using an immobilized (R)-selective transaminase.

Methodology:

  • Reactor Setup: Charge a 1 L jacketed glass reactor with 500 mL of potassium phosphate buffer (100 mM, pH 8.5). Begin stirring at 250 RPM and set the jacket temperature to 40°C.

  • Reagent Addition: Add L-Alanine (1.5 eq) as the amine donor and pyridoxal 5'-phosphate (PLP) cofactor (0.1 mol%). Allow the solids to fully dissolve.

  • Enzyme Introduction: Add the immobilized transaminase enzyme (20 g). Allow the slurry to equilibrate for 15 minutes.

  • Substrate Feed: Dissolve the prochiral ketone (1.0 eq, e.g., 50 g) in 50 mL of DMSO. Feed this solution into the reactor over 2 hours using a syringe pump.

    • Causality: A slow feed rate prevents substrate inhibition of the enzyme and maintains a low instantaneous concentration of the ketone, improving enzyme stability and overall conversion.

  • Reaction Monitoring: Monitor the reaction progress by taking hourly samples. Quench a 100 µL aliquot with 900 µL of acetonitrile, centrifuge to remove the enzyme, and analyze the supernatant by chiral HPLC to determine conversion and enantiomeric excess.

  • Reaction Completion & Workup: Once conversion exceeds >99% (typically 18-24 hours), stop the reaction. Filter the reactor contents to recover the immobilized enzyme for reuse.

  • Product Isolation: Adjust the pH of the filtrate to >12 with 5M NaOH. Extract the aqueous phase three times with methyl tert-butyl ether (MTBE). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amine.

  • Validation: Confirm the structure and purity of the product via ¹H NMR and LC-MS. Verify the final enantiomeric excess (>99.9%) by chiral HPLC.

Protocol: Continuous Flow Asymmetric Hydrogenation

Objective: To synthesize the target chiral amine via continuous hydrogenation of an enamine intermediate.

Methodology:

  • System Setup: Assemble a flow chemistry system consisting of two HPLC pumps, a T-mixer, a heated packed-bed reactor containing a heterogeneous catalyst (e.g., 5% Pd/C), and a back-pressure regulator.

  • Reagent Preparation:

    • Stream A: Prepare a 0.5 M solution of the enamine substrate in methanol.

    • Stream B: This line will deliver high-pressure hydrogen gas via a mass flow controller.

  • System Priming: Prime the liquid-handling components of the system with methanol at a flow rate of 1.0 mL/min.

  • Reaction Execution:

    • Set the reactor temperature to 120°C and the back-pressure regulator to 50 bar.

    • Causality: High pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate, while high temperature provides the necessary activation energy. The flow reactor's excellent heat transfer prevents thermal runaways.[10]

    • Pump Stream A at 0.5 mL/min and introduce hydrogen gas (Stream B) at the T-mixer.

    • The combined stream will flow through the packed-bed reactor. The residence time is determined by the reactor volume and the total flow rate.

  • Steady-State & Collection: Allow the system to reach a steady state (typically 3-5 residence times) before collecting the product stream.

  • In-Process Monitoring: Collect samples at the reactor outlet and analyze by UPLC to confirm complete conversion.

  • Workup: The collected product stream can often be used directly in the next step or concentrated under reduced pressure to isolate the product.

  • Validation: Confirm the product identity and purity by ¹H NMR and LC-MS. Analyze enantiomeric excess by chiral HPLC.

Conclusion: Selecting the Optimal Pathway for Your Project

The most cost-effective synthetic pathway is not a one-size-fits-all solution. The optimal choice depends on the specific chemical target, the stage of development, and the long-term manufacturing strategy.

  • Traditional Batch remains a viable and flexible option for early-stage discovery and small-scale synthesis where equipment versatility is paramount.

  • Biocatalysis is the clear winner for many chiral syntheses, especially at a large scale. The high selectivity, mild conditions, and reduced waste streams provide immense economic and environmental benefits, justifying the initial investment in enzyme development and screening.[9]

  • Continuous Flow excels for reactions that are difficult or dangerous to scale up in batch. Its ability to intensify processes and improve safety and consistency makes it a powerful tool for modern, efficient API manufacturing.[24][25]

By moving beyond simple yield calculations and embracing a holistic assessment that includes PMI, energy usage, safety, and capital investment, researchers can make more informed, strategic decisions that pave the way for sustainable and cost-effective pharmaceutical manufacturing.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within a laboratory, concluding with its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. This compound, while a valuable building block in pharmaceutical research, requires knowledgeable handling due to its potential hazards.

Core Safety Principles and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. Based on data for structurally related compounds, this compound should be handled as a substance that is a skin, eye, and respiratory irritant, and potentially harmful if swallowed.[1][2][3][4][5] The aminopyridine and piperidine moieties suggest potential neurological and toxicological properties that necessitate caution.

Hazard ClassificationDescriptionPrimary Mitigation
Skin Irritation May cause redness, itching, or inflammation upon contact.[1][6]Avoid direct skin contact by wearing appropriate gloves and a lab coat.
Eye Irritation Can cause serious irritation, pain, or damage to the eyes.[1][6]Wear chemical safety goggles or a face shield.[1]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[1]Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]
Acute Toxicity (Oral) May be harmful if ingested.[2][3]Do not eat, drink, or smoke in laboratory areas.[8] Wash hands thoroughly after handling.[1]
Environmental Hazard Uncontrolled release may be harmful to aquatic life.[9]Do not allow the product to enter drains, waterways, or soil.[1][10]

This intrinsic hazard profile dictates that this compound and any materials contaminated with it must be treated as hazardous waste.

Personnel Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in any form, including during disposal procedures.

PPE ItemSpecificationRationale
Gloves Double-gloving with chemical-resistant nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove can be removed and disposed of immediately if contaminated.[7]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes of solutions or airborne particles of the solid compound.[1]
Lab Coat A dedicated, full-sleeved lab coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.Mitigates the risk of respiratory tract irritation from airborne particles.

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with collection by a licensed hazardous waste contractor.

Phase 1: Segregation and Containment at the Source

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[11][12] All waste streams must be kept separate.

  • Unused or Expired Solid Compound:

    • Keep the compound in its original, clearly labeled container if possible.

    • If transferring to a new container, use a wide-mouth, screw-cap container made of a compatible material (e.g., HDPE).

    • The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound".[13][14] Do not use abbreviations or chemical formulas on the primary label.

  • Contaminated Labware (Solid Waste):

    • This includes items such as weigh boats, pipette tips, and contaminated gloves.

    • Place these items in a designated, puncture-resistant container or a durable, transparent plastic bag clearly labeled as "Hazardous Waste" with the chemical's full name.

    • This solid waste should be kept separate from liquid waste.

  • Contaminated Solutions (Liquid Waste):

    • Collect all solutions containing the compound in a dedicated, leak-proof, and shatter-resistant waste container with a secure screw-on cap.

    • The container must be compatible with the solvents used.

    • Label the container as "Hazardous Waste," and list all chemical components, including solvents, with their approximate concentrations.

    • Crucially, do not mix this waste with other waste streams, especially strong acids or oxidizers, to avoid potentially hazardous reactions. [1][7]

Phase 2: Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills or if significant dust is generated, evacuate the area.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE ensemble described above.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the generation of dust.

    • For Liquid Spills: Cover with a chemical-absorbent pad or other inert absorbent material.

  • Cleanup:

    • Carefully sweep or scoop the contained material into a designated hazardous waste container.[10][15]

    • Avoid actions that create dust.

  • Decontaminate the Area:

    • Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels.

    • Place all cleaning materials into the solid hazardous waste container.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department, following their specific protocols.[7]

Phase 3: Storage and Final Disposal

Proper storage of hazardous waste while awaiting pickup is governed by strict regulations to ensure safety and compliance.

  • Storage Location: Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA).[13][16] This area must be at or near the point of generation and under the control of laboratory personnel.[12]

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.[7][16]

    • Ensure containers are in good condition, with no leaks or deterioration.[12]

    • Weekly inspections of the SAA are recommended to check for any issues.[16]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[6][15]

    • This category of chemical waste typically requires high-temperature incineration by a specialized facility.[15]

    • Never dispose of this chemical down the drain or in the regular trash. [1][7] This is a direct violation of environmental regulations and poses a significant risk to public water systems.

Logical Workflow for Disposal Decision-Making

The following diagram outlines the decision-making process for the safe disposal of this compound and associated waste.

G Disposal Workflow for this compound cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Packaging & Labeling cluster_3 Storage & Final Disposal Start Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Chem Unused/Expired Solid Waste_Type->Solid_Chem Solid Chemical Cont_Solid Contaminated Solid Labware (Gloves, Tips, etc.) Waste_Type->Cont_Solid Solid Labware Cont_Liquid Contaminated Liquid (Solutions, Solvents) Waste_Type->Cont_Liquid Liquid Package_Solid Package in Secure Container Label: 'Hazardous Waste' + Full Chemical Name Solid_Chem->Package_Solid Cont_Solid->Package_Solid Package_Liquid Package in Secure, Compatible Container Label: 'Hazardous Waste' + All Components Cont_Liquid->Package_Liquid Store_SAA Store in Designated Satellite Accumulation Area (SAA) Package_Solid->Store_SAA Package_Liquid->Store_SAA Arrange_Pickup Arrange Pickup by Licensed Hazardous Waste Contractor Store_SAA->Arrange_Pickup

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these detailed procedures, researchers and laboratory managers can ensure that the disposal of this compound is conducted with the highest regard for safety, scientific integrity, and environmental responsibility. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may have additional requirements.[17][18]

References

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard [Fact Sheet]. Retrieved from [Link]

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tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate
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